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  • Product: 7-Fluoro-6-methylquinazolin-4(3H)-one
  • CAS: 1037206-88-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 7-Fluoro-6-methylquinazolin-4(3H)-one Derivatives

Preamble: The Role of 7-Fluoro-6-methylquinazolin-4(3H)-one as a Core Scaffold In the landscape of modern medicinal chemistry, the quinazolin-4(3H)-one core is a privileged scaffold, renowned for its versatile biological...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Role of 7-Fluoro-6-methylquinazolin-4(3H)-one as a Core Scaffold

In the landscape of modern medicinal chemistry, the quinazolin-4(3H)-one core is a privileged scaffold, renowned for its versatile biological activities.[1][2][3] The specific compound, 7-Fluoro-6-methylquinazolin-4(3H)-one, is primarily recognized not as a standalone therapeutic agent but as a crucial synthetic intermediate in the development of potent and selective pharmaceuticals.[4][5] Its strategic fluorination and methylation provide a nuanced platform for chemists to modulate pharmacokinetic and pharmacodynamic properties, making it a valuable starting point for generating novel drug candidates.

This guide, therefore, moves beyond the intermediate itself to explore the mechanistic landscape of its derivatives. We will dissect the established and potential mechanisms of action for compounds built upon this core, providing a technical framework for researchers and drug development professionals aiming to leverage this scaffold's potential.

The Quinazolinone Core: A Foundation for Diverse Enzyme Inhibition

The quinazolinone ring system is a cornerstone in the design of various enzyme inhibitors.[6][7] Its rigid, bicyclic structure provides a stable anchor for substituents that can interact with high specificity within the active sites of numerous protein targets. The diverse bioactivities of quinazolinone derivatives stem from this structural versatility, leading to applications as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][3][8]

Targeting Protein Kinases in Oncology

A predominant application of the quinazolinone scaffold is in the development of protein kinase inhibitors for cancer therapy.[9] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Quinazolinone derivatives have been successfully developed to target key kinases involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[9][10]

The mechanism of action for these inhibitors often involves competitive binding at the ATP-binding site of the kinase. The quinazolinone core mimics the adenine ring of ATP, while carefully chosen substituents form critical hydrogen bonds and hydrophobic interactions with amino acid residues in the kinase domain. For instance, the nitrogen atoms at positions 1 and 3 of the quinazoline ring are often key hydrogen bond acceptors.[11]

The 7-fluoro and 6-methyl substitutions on the core scaffold can significantly influence binding affinity and selectivity. The fluorine atom, being highly electronegative, can form favorable electrostatic interactions and may alter the pKa of nearby functional groups, enhancing binding. The methyl group can provide a crucial hydrophobic interaction, fitting into specific pockets within the kinase active site.

Hypothetical Signaling Pathway Targeted by a Quinazolinone Derivative

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor EGFR EGFR Growth_Factor->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Derivative Quinazolinone Derivative Derivative->EGFR Inhibits

Caption: EGFR signaling pathway inhibited by a hypothetical quinazolinone derivative.

Other Enzymatic Targets

Beyond kinases, the quinazolinone scaffold has shown inhibitory activity against a range of other enzymes:

  • Tyrosinase: Certain quinazolinone derivatives act as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, making them of interest in cosmetics and for treating hyperpigmentation disorders.[6][7] The inhibition can be of a mixed-type, suggesting interaction with both the free enzyme and the enzyme-substrate complex.[7]

  • α-Glucosidase: This enzyme is a target for managing type 2 diabetes. Quinazolinone-based compounds have been reported as potent α-glucosidase inhibitors, demonstrating competitive inhibition.[12]

  • Myeloperoxidase (MPO): Thioxo-quinazolinone derivatives have shown inhibitory effects against MPO, an enzyme implicated in inflammatory diseases.[13]

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously define the mechanism of action of a novel derivative of 7-Fluoro-6-methylquinazolin-4(3H)-one, a multi-faceted experimental approach is essential. The following protocols represent a standard workflow from initial screening to mechanistic validation.

Workflow for Mechanism of Action Studies

G A Initial Screening: Cell Viability Assay (e.g., MTT) B Target Identification: Enzymatic Assays (e.g., KinaseGlo®) A->B Active compounds C Binding Affinity & Kinetics: Surface Plasmon Resonance (SPR) or ITC B->C Potent inhibitors D Cellular Target Engagement: Western Blot for Phospho-Proteins B->D Validate in cells F Mechanism of Action Confirmed C->F D->F E In Silico Analysis: Molecular Docking E->B Guide compound design

Caption: Experimental workflow for determining the mechanism of action.

Step-by-Step Methodologies

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.

  • Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound (solubilized in DMSO), Kinase-Glo® Luminescent Kinase Assay kit (Promega), white 96-well plates.

  • Procedure:

    • Prepare a serial dilution of the test compound in assay buffer.

    • In a 96-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control).

    • Add 20 µL of a solution containing the EGFR enzyme and the peptide substrate.

    • Initiate the kinase reaction by adding 25 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of the test compound on a cancer cell line (e.g., A549, which overexpresses EGFR).

  • Materials: A549 cells, DMEM media supplemented with 10% FBS, test compound, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.

Quantitative Data and Structure-Activity Relationships (SAR)

The development of potent derivatives relies on systematic evaluation of structure-activity relationships. By synthesizing analogs of 7-Fluoro-6-methylquinazolin-4(3H)-one with different substituents, researchers can map the chemical features essential for biological activity.

Table 1: Hypothetical Inhibitory Activity of 7-Fluoro-6-methylquinazolin-4(3H)-one Derivatives

Compound IDR-Group at Position 2R-Group at Position 3EGFR IC50 (nM)A549 GI50 (µM)
LEAD-01 -H-Aniline55012.5
LEAD-02 -Methyl-Aniline2505.2
LEAD-03 -H-(3-chloro)aniline851.1
LEAD-04 -Methyl-(3-chloro)aniline15 0.3
ReferenceGefitinibN/A250.5

This hypothetical data illustrates how small modifications can dramatically improve potency. The addition of a methyl group at position 2 (LEAD-02 vs. LEAD-01) enhances activity, while introducing an electron-withdrawing group on the aniline substituent at position 3 (LEAD-03) provides a significant boost in both enzymatic and cellular potency. The combination of these features (LEAD-04) results in a highly potent compound.

Conclusion and Future Directions

While 7-Fluoro-6-methylquinazolin-4(3H)-one is a synthetic intermediate, its scaffold is a fertile ground for the discovery of novel therapeutics. The primary mechanism of action for its most successful derivatives is through the inhibition of protein kinases, a strategy that has revolutionized cancer treatment. Understanding the subtle interplay of substituents, as guided by SAR studies, is paramount. Future research should focus on developing derivatives with improved selectivity to minimize off-target effects and on exploring novel therapeutic areas beyond oncology where quinazolinone-based inhibitors may prove beneficial. The continued exploration of this privileged structure promises to yield new and effective medicines for a range of human diseases.

References

  • ResearchGate. (n.d.). Enzymes Inhibitory Potential of 2-Substituted Quinazolin-(3H)-ones 1-25.
  • PubMed Central. (n.d.). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study.
  • MDPI. (n.d.). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism.
  • BenchChem. (n.d.).
  • PubMed. (2021). Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.
  • Latymer Upper School. (n.d.). 7-Fluoroquinazolin-4(3H)-One.
  • PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
  • PubMed Central. (n.d.). 7-Fluoro-6-nitroquinazolin-4(3H)-one.
  • PubMed Central. (n.d.).
  • PubMed Central. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies.
  • PubMed. (2025). 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
  • PubMed. (n.d.). 4(3 H)-Quinazolinone derivatives: Promising antibacterial drug leads.

Sources

Exploratory

The Biological Versatility of 7-Fluoro-6-methylquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This technical guide delves i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This technical guide delves into the biological potential of a specific derivative, 7-Fluoro-6-methylquinazolin-4(3H)-one. While direct extensive studies on this particular molecule are emerging, this document synthesizes data from structurally related analogs and the broader quinazolinone class to provide a comprehensive overview of its likely biological activities and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, complete with detailed experimental protocols and pathway visualizations to facilitate further investigation.

Introduction: The Quinazolinone Core and the Significance of Substitution

Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a pyrimidine ring with a benzene ring. The 4(3H)-quinazolinone isomer is the most common and pharmacologically significant.[1][2] The versatility of the quinazolinone scaffold arises from the numerous positions available for substitution, which allows for the fine-tuning of its physicochemical properties and biological activity.[3] Substitutions at the C2, N3, C6, and C7 positions have been shown to be particularly critical in dictating the pharmacological profile of these molecules.[3][4]

The subject of this guide, 7-Fluoro-6-methylquinazolin-4(3H)-one, possesses two key substitutions on the benzene ring: a fluorine atom at the 7th position and a methyl group at the 6th position. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The methyl group, while seemingly simple, can influence the electronic properties and steric profile of the molecule, potentially impacting its interaction with target proteins.

Potential Biological Activities and Mechanisms of Action

Based on extensive research into the quinazolinone class, 7-Fluoro-6-methylquinazolin-4(3H)-one is predicted to exhibit a range of biological activities. The following sections explore these potential applications, drawing on established structure-activity relationships.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as gefitinib and erlotinib, targeting key signaling pathways in cancer.[5] The anticancer potential of 7-Fluoro-6-methylquinazolin-4(3H)-one can be inferred from the known mechanisms of related compounds.

Many quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis.[4][5] The epidermal growth factor receptor (EGFR) is a primary target for many quinazoline-based inhibitors.[5] The substitution pattern on the quinazoline ring is critical for EGFR inhibitory activity.[5] While the specific impact of a 6-methyl and 7-fluoro substitution on EGFR inhibition is not explicitly detailed for this molecule, fluorine substitutions are generally known to enhance binding affinity.

The PI3K/Akt pathway is another critical signaling cascade often dysregulated in cancer.[6] Novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives have been shown to induce apoptosis in cancer cells by inhibiting this pathway.[6] It is plausible that 7-Fluoro-6-methylquinazolin-4(3H)-one could also modulate PI3K/Akt signaling.

Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair, and its inhibition is a promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2] Quinazolinone derivatives have been investigated as PARP-1 inhibitors.[2] The core structure of 7-Fluoro-6-methylquinazolin-4(3H)-one provides a foundation for the design of novel PARP inhibitors.

graph PARP_Inhibition_Mechanism { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Proposed mechanism of PARP inhibition.
Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including arthritis and neurodegenerative disorders. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[1] A study on 6-fluoroquinazolines revealed that these compounds can inhibit the production of tumor necrosis factor-alpha (TNF-α) and suppress T-cell proliferation, both of which are key events in the inflammatory cascade.[1] The presence of the 6-fluoro substituent in these active compounds suggests that 7-Fluoro-6-methylquinazolin-4(3H)-one may also possess anti-inflammatory effects.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. The quinazolinone scaffold has been explored for its antibacterial and antifungal properties.[7][8] Structure-activity relationship studies have shown that substitutions on the quinazolinone ring are crucial for antimicrobial potency.[9] While specific data for 7-Fluoro-6-methylquinazolin-4(3H)-one is not available, related quinazolinone derivatives have shown activity against a range of bacterial strains, including Staphylococcus aureus.[9][10]

Experimental Protocols

To facilitate the investigation of 7-Fluoro-6-methylquinazolin-4(3H)-one, this section provides detailed, step-by-step methodologies for key biological assays.

Synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one

A general and adaptable synthetic route to 4(3H)-quinazolinones involves the reaction of an appropriately substituted anthranilic acid with a suitable cyclizing agent.

Protocol 3.1: Synthesis from 2-Amino-4-fluoro-5-methylbenzoic Acid

  • Step 1: Acetylation. To a solution of 2-amino-4-fluoro-5-methylbenzoic acid in acetic anhydride, add a catalytic amount of pyridine.

  • Step 2: Reflux. Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Cyclization. Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Step 4: Isolation. The resulting precipitate, 7-fluoro-6-methyl-2-methyl-4H-3,1-benzoxazin-4-one, is filtered, washed with water, and dried.

  • Step 5: Amination. The intermediate benzoxazinone is then heated with an ammonia source (e.g., ammonium acetate in glacial acetic acid or aqueous ammonia) to yield 7-Fluoro-6-methylquinazolin-4(3H)-one.

  • Step 6: Purification. The final product is purified by recrystallization or column chromatography.

graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: General synthetic workflow.
In Vitro Anticancer Assay: MTT Cytotoxicity Assay

This protocol assesses the ability of the compound to inhibit the proliferation of cancer cells.

Protocol 3.2: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 7-Fluoro-6-methylquinazolin-4(3H)-one in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay: TNF-α Production in LPS-stimulated Macrophages

This protocol measures the inhibition of a key pro-inflammatory cytokine.

Protocol 3.3: TNF-α ELISA

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of 7-Fluoro-6-methylquinazolin-4(3H)-one for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the effect of the compound on TNF-α production compared to the LPS-stimulated control.

In Vitro Antimicrobial Assay: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Protocol 3.4: MIC Determination

  • Bacterial Culture: Grow a bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare two-fold serial dilutions of 7-Fluoro-6-methylquinazolin-4(3H)-one in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

As specific quantitative data for 7-Fluoro-6-methylquinazolin-4(3H)-one is not yet widely available in the public domain, the following table provides a template for summarizing potential experimental outcomes.

Biological ActivityAssayTarget/Cell LinePredicted Potency (IC50/MIC)Reference Compound
AnticancerMTT AssayMCF-7 (Breast Cancer)1-10 µMDoxorubicin
AnticancerKinase AssayEGFR0.1-1 µMGefitinib
Anti-inflammatoryTNF-α ELISARAW 264.75-20 µMDexamethasone
AntimicrobialBroth MicrodilutionS. aureus8-32 µg/mLVancomycin

Conclusion and Future Directions

7-Fluoro-6-methylquinazolin-4(3H)-one represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of research on the quinazolinone class, this compound is likely to possess significant anticancer, anti-inflammatory, and antimicrobial properties. The fluorine and methyl substitutions at the 7 and 6 positions, respectively, are anticipated to confer favorable pharmacokinetic and pharmacodynamic properties.

Further research is warranted to fully elucidate the biological activity profile of this compound. The experimental protocols provided in this guide offer a starting point for such investigations. Future studies should focus on:

  • Broad-panel screening: Evaluating the compound against a wide range of cancer cell lines, bacterial strains, and inflammatory models.

  • Mechanism of action studies: Identifying the specific molecular targets and signaling pathways modulated by the compound.

  • In vivo efficacy: Assessing the therapeutic potential of the compound in relevant animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

The exploration of 7-Fluoro-6-methylquinazolin-4(3H)-one and its derivatives holds the potential to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Oka, Y., et al. (2003). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry, 11(4), 609-16.
  • Yao, H., et al. (2013). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 3(44), 21087-21111.
  • Pasquier, B., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13016-13033.
  • Li, X., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 48(5), 185.
  • Gorgani, L., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6649.
  • Liu, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. Bioorganic & Medicinal Chemistry, 47, 116346.
  • Lee, J. Y., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 15(11), 1358.
  • Latymer Upper School. (n.d.). 7-Fluoroquinazolin-4(3H)-One.
  • ResearchGate. (n.d.). Fluoroquinazolinone derivatives and their in vitro cytotoxicity against... | Download Scientific Diagram.
  • Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5194.
  • Ilaš, J., et al. (2017). Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA. Bioorganic & Medicinal Chemistry Letters, 27(14), 3043-3048.
  • Gomaa, A. M., et al. (2022). Design, synthesis, and greener pasture biological assessment of a novel nucleoside: 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone as an inhibitor of COVID-19 and Alzheimer's disease. Results in Chemistry, 4, 100572.
  • Wang, Y., et al. (2021). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 26(16), 4786.
  • Healy, P. C., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4434-4444.
  • Li, Y., et al. (2011). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663.
  • Verevkin, A. S., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(6), 698-707.
  • Shin, Y. S., et al. (2021). Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4(3H)-one Derivatives as Potential SARS-CoV-2 and MERS-CoV Treatments. Bioorganic & Medicinal Chemistry Letters, 39, 127885.
  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 145-165.
  • Abdel-Gawad, H., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents. Molecules, 27(17), 5519.
  • Lab-Chemicals.Com. (n.d.). 7-Fluoro-6-nitroquinazolin-4(3H)-one, 98%.
  • Obydennov, D. L., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Kumar, A., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 171, 449-461.
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Foundational

7-Fluoro-6-methylquinazolin-4(3H)-one spectroscopic data (NMR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Fluoro-6-methylquinazolin-4(3H)-one Abstract This technical guide provides a detailed analysis of the expected spectroscopic signature of 7-fluoro-6-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Fluoro-6-methylquinazolin-4(3H)-one

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 7-fluoro-6-methylquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] In the absence of directly published empirical data for this specific molecule, this document synthesizes information from analogous structures and foundational spectroscopic principles to present a predictive but robust characterization. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the anticipated Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopic data, including ¹H, ¹³C, and ¹⁹F NMR. Detailed experimental protocols are provided, and the rationale behind spectral assignments is explained to ensure scientific integrity and practical utility.

Introduction and Molecular Structure

7-Fluoro-6-methylquinazolin-4(3H)-one belongs to the quinazolinone class of compounds, a scaffold known for its wide range of pharmacological activities.[1][3] The substitution pattern—a fluorine atom at the 7-position and a methyl group at the 6-position—is expected to significantly influence its electronic properties and, consequently, its spectroscopic behavior. Understanding this behavior is critical for structural confirmation, purity assessment, and further research into its potential applications.

Molecular Properties:

  • Molecular Formula: C₉H₇FN₂O

  • Molecular Weight: 178.17 g/mol [4]

  • CAS Number: 1037206-88-4[4]

Below is a diagram of the molecular structure with atom numbering used for spectral assignments throughout this guide.

Caption: Structure of 7-Fluoro-6-methylquinazolin-4(3H)-one with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For a small, relatively stable molecule like 7-fluoro-6-methylquinazolin-4(3H)-one, Electron Ionization (EI) is a suitable "hard" ionization technique that provides both the molecular ion and valuable fragmentation data for structural elucidation.[5][6] Electrospray Ionization (ESI), a "soft" technique, is also highly effective, particularly when coupled with liquid chromatography (LC-MS), and would be expected to show a strong protonated molecular ion [M+H]⁺.[7][8]

Predicted Mass Spectrum Data
IonExpected m/zIonization ModeNotes
[M]⁺178.17EIMolecular ion peak.
[M+H]⁺179.18ESI, CIProtonated molecular ion, likely the base peak in soft ionization.
[M+Na]⁺201.16ESISodium adduct, commonly observed.
Key Fragments (EI)
~150EILoss of CO (carbonyl group), a common fragmentation pathway.
~135EISubsequent loss of a methyl radical (•CH₃) from the [M-CO]⁺ fragment.
Interpretation of Fragmentation

Under Electron Ionization (EI), the molecular ion ([M]⁺) is formed by the ejection of an electron.[9] The quinazolinone ring system is relatively stable, but fragmentation can occur. A characteristic fragmentation pattern for quinazolinones involves the loss of a neutral carbon monoxide (CO) molecule from the carbonyl group at C4. Further fragmentation could involve the loss of the methyl group. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the parent ion and its fragments. For ESI, the molecule would typically be observed as the protonated species [M+H]⁺.[8]

Experimental Protocol: Mass Spectrometry

Caption: General workflow for Mass Spectrometry analysis.

  • Sample Preparation: Dissolve 1-2 mg of the compound in a suitable solvent like methanol or acetonitrile. For ESI, the solution is typically infused directly or via an HPLC system.[7]

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ion source (EI or ESI).

  • Data Acquisition (ESI): Acquire the spectrum in positive ion mode. The expected [M+H]⁺ ion at m/z 179.18 should be the primary target.

  • Data Acquisition (EI): Introduce the sample (potentially via a heated probe for solids) into the ion source. A 70 eV electron beam is standard for generating fragments.[6]

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution.[10] The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the connectivity and chemical environment of the atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 7-fluoro-6-methylquinazolin-4(3H)-one in 0.6 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.[10] DMSO-d₆ is recommended due to the good solubility of many quinazolinone derivatives and the downfield shift of the exchangeable N-H proton, preventing overlap with other signals.[11]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.[10]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

    • 2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable for unambiguous signal assignment.

  • Data Processing: Process the raw data using appropriate software. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).[10] For ¹⁹F NMR, an external standard like CFCl₃ (δF = 0 ppm) or a secondary standard is used.[12]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the N-H proton, and the proton at the C2 position.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
N3-H~12.0–12.5Broad Singlet (br s)-1H
H-2~8.1–8.3Singlet (s)-1H
H-5~7.9–8.1Doublet (d)³J(H,F) ≈ 8-10 Hz1H
H-8~7.4–7.6Doublet (d)⁴J(H,F) ≈ 5-7 Hz1H
CH₃-6~2.3–2.5Singlet (s)-3H

Interpretation:

  • N3-H: The amide proton is expected to be significantly deshielded and will appear as a broad singlet far downfield, typical for quinazolinones in DMSO-d₆.[11]

  • H-2: This proton is attached to a carbon between two nitrogen atoms, leading to a downfield chemical shift. It will appear as a sharp singlet as it has no adjacent proton neighbors.[13]

  • Aromatic Protons (H-5 and H-8): The aromatic region will be simplified due to substitution at positions 6 and 7.

    • H-5: This proton is ortho to the electron-donating methyl group and meta to the electron-withdrawing fluorine. It is also adjacent to the quinazolinone ring fusion. It is expected to show coupling to the fluorine at position 7 (a three-bond coupling, ³J(H,F)).

    • H-8: This proton is ortho to the fluorine atom. It will appear as a doublet due to a strong four-bond coupling to the fluorine (⁴J(H,F)). The chemical shifts of H-5 and H-8 are influenced by the combined electronic effects of the methyl and fluoro substituents.

  • CH₃-6: The methyl protons will appear as a singlet in the typical alkyl-aromatic region.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show nine distinct carbon signals. The fluorine atom will cause splitting of the signals for the carbons in its vicinity due to C-F coupling.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)Multiplicity (due to ¹⁹F)Coupling Constant (¹JCF, ²JCF etc., Hz)
C-4~161–163Singlet (s)-
C-7~160–165Doublet (d)¹J(C,F) ≈ 240-250
C-2~151–153Singlet (s)-
C-8a~148–150Doublet (d)²J(C,F) ≈ 20-25
C-6~135–138Doublet (d)²J(C,F) ≈ 15-20
C-4a~120–122Singlet (s)-
C-8~115–118Doublet (d)³J(C,F) ≈ 5-10
C-5~112–115Doublet (d)³J(C,F) ≈ 5-10
CH₃-6~18–21Singlet (s)-

Interpretation:

  • C-4 (Carbonyl): The carbonyl carbon is the most deshielded carbon, appearing far downfield.

  • C-7: This carbon is directly attached to the fluorine atom and will thus show a very large one-bond coupling constant (¹J(C,F)). Its chemical shift will be significantly downfield due to the electronegativity of fluorine.[14]

  • C-8a and C-6: These carbons are two bonds away from the fluorine and will exhibit smaller doublet splittings (²J(C,F)).

  • C-8 and C-5: These carbons are three bonds away from the fluorine and will show even smaller doublet splittings (³J(C,F)).

  • The remaining carbons (C-2, C-4a, and the methyl carbon) are too far from the fluorine to show significant coupling and will appear as singlets.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[15]

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)MultiplicityCoupling Partners
F-7-110 to -125Multiplet (m)H-8, H-5

Interpretation:

  • The chemical shift of the fluorine atom is expected to be in the typical range for an aryl fluoride.[12]

  • The signal will be split into a multiplet due to coupling with the two aromatic protons, H-8 (ortho, ⁴J) and H-5 (meta, ³J). The precise appearance will depend on the relative magnitudes of these coupling constants.

Caption: Key predicted ¹H-¹⁹F NMR coupling interactions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile for 7-fluoro-6-methylquinazolin-4(3H)-one. By leveraging data from structurally similar compounds and fundamental principles of MS and NMR, we have outlined the expected spectral characteristics. The provided data tables, interpretations, and experimental protocols offer a solid foundation for any researcher undertaking the synthesis or analysis of this compound, facilitating its unambiguous identification and characterization. The combination of MS, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a self-validating system for structural confirmation.

References

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.
  • ACD/Labs. (2023, August 23).
  • University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility.
  • Abdel-Ghaffar, A. R., et al. (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)
  • BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.
  • Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry.
  • Kind, T., & Fiehn, O. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 26(3), 465–482.
  • Bello, A., et al. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 34(3).
  • El-Gazzar, A. A., et al. (2021). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 26(11), 3326.
  • Supporting Information for an unspecified article, providing NMR data for various substituted quinazolinones.
  • Supporting information from The Royal Society of Chemistry for an unspecified article, providing NMR data for various substituted quinazolinones.
  • University of Wisconsin-Madison, Chemistry Department. ¹⁹F NMR Reference Standards.
  • MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).
  • Sigma-Aldrich. 7-fluoro-6-methyl-3,4-dihydroquinazolin-4-one.
  • Tandulwadkar, A. D., et al. (2013). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of Chemical Sciences, 125(4), 747-752.
  • The Royal Society of Chemistry. Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones.
  • University of Ottawa. ¹⁹Fluorine NMR.

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Exploratory

A Technical Guide to Determining the Solubility of 7-Fluoro-6-methylquinazolin-4(3H)-one in Common Laboratory Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 7-Fluoro-6-methylquinazolin-4(3H)-one in a range of common labor...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 7-Fluoro-6-methylquinazolin-4(3H)-one in a range of common laboratory solvents. The methodologies outlined herein are designed to ensure scientific rigor and generate reliable, reproducible data essential for various stages of research and development, including reaction chemistry, purification, and formulation.

Introduction: The Critical Role of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 7-Fluoro-6-methylquinazolin-4(3H)-one is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. Accurate solubility data is paramount for:

  • Reaction Condition Optimization: Selecting appropriate solvents for synthesis and subsequent reactions.

  • Purification Strategy Development: Designing effective crystallization, extraction, and chromatographic purification methods.

  • Formulation and Drug Delivery: Understanding the dissolution characteristics for bioavailability.

  • In Vitro and In Vivo Screening: Preparing stock solutions and dosing formulations for biological assays.

This document will guide you through the theoretical considerations and practical experimental workflows for establishing a comprehensive solubility profile of 7-Fluoro-6-methylquinazolin-4(3H)-one.

Theoretical Framework: "Like Dissolves Like" and Beyond

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[1] This principle suggests that substances with similar polarities are more likely to be soluble in each other. Organic molecules can be broadly categorized based on their polarity, which is influenced by the presence of polar functional groups and the overall molecular structure.

For 7-Fluoro-6-methylquinazolin-4(3H)-one, the presence of nitrogen and oxygen atoms, along with a fluorine atom, introduces polarity. However, the aromatic quinazolinone core contributes to its nonpolar character. Therefore, its solubility will be a balance between these competing factors. A systematic approach involving a range of solvents with varying polarities is crucial for a complete understanding.

Experimental Workflow for Solubility Determination

The following sections detail the step-by-step procedures for both qualitative and quantitative solubility assessment.

A preliminary qualitative assessment provides a rapid and efficient way to classify the solubility of 7-Fluoro-6-methylquinazolin-4(3H)-one in various solvents. This is often the first step in building a solubility profile.

Experimental Protocol:

  • Preparation: Dispense approximately 1-2 mg of 7-Fluoro-6-methylquinazolin-4(3H)-one into separate small, clear glass vials.

  • Solvent Addition: To each vial, add 0.1 mL of the test solvent.

  • Observation: Vigorously vortex or shake the vials for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

  • Classification: Visually inspect the vials for the complete dissolution of the solid. Classify the solubility based on the following criteria:

    • Very Soluble: Dissolves completely.

    • Soluble: Dissolves upon gentle warming or with additional solvent.

    • Slightly Soluble: A significant portion of the solid remains undissolved.

    • Insoluble: No apparent dissolution.

Diagram of the Qualitative Solubility Workflow:

G start Start: 1-2 mg of Compound add_solvent Add 0.1 mL of Test Solvent start->add_solvent vortex Vortex for 1-2 min at 25 °C add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe decision Complete Dissolution? observe->decision very_soluble Classify as 'Very Soluble' decision->very_soluble Yes not_fully_dissolved Incomplete Dissolution decision->not_fully_dissolved No gentle_warming Apply Gentle Warming not_fully_dissolved->gentle_warming observe2 Visually Inspect Again gentle_warming->observe2 decision2 Complete Dissolution? observe2->decision2 soluble Classify as 'Soluble' decision2->soluble Yes not_dissolved Incomplete Dissolution decision2->not_dissolved No decision3 Partial Dissolution? not_dissolved->decision3 slightly_soluble Classify as 'Slightly Soluble' decision3->slightly_soluble Yes insoluble Classify as 'Insoluble' decision3->insoluble No

Caption: Workflow for qualitative solubility assessment.

For more precise applications, a quantitative determination of solubility is necessary. The equilibrium solubility method, also known as the shake-flask method, is a gold-standard technique.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of 7-Fluoro-6-methylquinazolin-4(3H)-one to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker or a rotator.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

  • Quantification: Analyze the concentration of 7-Fluoro-6-methylquinazolin-4(3H)-one in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

  • Calculation: The solubility is then calculated based on the measured concentration and expressed in units such as mg/mL or mol/L.

Diagram of the Quantitative Solubility (Equilibrium Method) Workflow:

G start Start: Excess Compound in Known Volume of Solvent equilibrate Agitate at Constant Temperature (24-48h) start->equilibrate separate Phase Separation (Settle or Centrifuge) equilibrate->separate withdraw Withdraw Supernatant with Filtered Syringe separate->withdraw quantify Quantify Concentration (e.g., HPLC) withdraw->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate end End: Quantitative Solubility Value calculate->end

Caption: Workflow for quantitative equilibrium solubility determination.

Data Presentation and Interpretation

The collected solubility data should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Qualitative Solubility of 7-Fluoro-6-methylquinazolin-4(3H)-one

Solvent ClassSolventPolarity IndexPredicted SolubilityExperimental Observation
Polar Protic Water10.2Low
Methanol5.1Moderate to HighSoluble[2]
Ethanol4.3Moderate
Polar Aprotic DMSO7.2HighSoluble[2]
Acetonitrile5.8Moderate
Acetone5.1Moderate
Tetrahydrofuran (THF)4.0Moderate to Low
Nonpolar Dichloromethane (DCM)3.1Moderate to Low
Toluene2.4Low
Hexane0.1Very Low

Note: The "Predicted Solubility" is based on general principles and the known solubility of similar structures. The "Experimental Observation" column should be filled in by the researcher based on their findings.

Table 2: Quantitative Solubility of 7-Fluoro-6-methylquinazolin-4(3H)-one at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol
DMSO
Ethanol
Acetonitrile
Water

Note: This table should be populated with the data obtained from the quantitative solubility experiments.

Acid-Base Solubility Considerations

The quinazolinone scaffold contains both weakly acidic (N-H) and weakly basic (N) functionalities. Therefore, the solubility of 7-Fluoro-6-methylquinazolin-4(3H)-one is expected to be pH-dependent. Investigating its solubility in aqueous acidic and basic solutions can provide valuable insights for extraction and formulation purposes.[3][4]

Experimental Protocol for Acid-Base Solubility:

  • Follow the qualitative or quantitative solubility protocols using aqueous solutions of varying pH, for example:

    • 0.1 M Hydrochloric Acid (HCl)

    • Phosphate Buffered Saline (PBS) at pH 7.4

    • 0.1 M Sodium Hydroxide (NaOH)

Diagram of Acid-Base Solubility Testing Logic:

G start Compound Insoluble in Water test_hcl Test Solubility in 5% HCl start->test_hcl decision_hcl Soluble? test_hcl->decision_hcl base Compound is an Organic Base (Class B) decision_hcl->base Yes test_naoh Test Solubility in 5% NaOH decision_hcl->test_naoh No decision_naoh Soluble? test_naoh->decision_naoh acid Compound is an Acid decision_naoh->acid Yes neutral Neutral Compound decision_naoh->neutral No test_nahco3 Test Solubility in 5% NaHCO3 acid->test_nahco3 decision_nahco3 Soluble? test_nahco3->decision_nahco3 strong_acid Strong Organic Acid (Class As) decision_nahco3->strong_acid Yes weak_acid Weak Organic Acid (Class Aw) decision_nahco3->weak_acid No

Caption: Logical flow for determining acid-base properties.[3][4]

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of 7-Fluoro-6-methylquinazolin-4(3H)-one. By following the outlined experimental protocols and principles of scientific integrity, researchers can generate high-quality, reliable solubility data. This data is indispensable for the informed design of synthetic routes, purification strategies, and formulation approaches, ultimately accelerating the pace of research and development.

References

  • Determination of Solubility Class. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How can you determine the solubility of organic compounds? (2017, June 24). Quora.
  • Solubility of Organic Compounds. (2023, August 31).
  • Draft COA - Chemicea. (n.d.).

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Foundational

A Strategic Guide to Unveiling the Biological Targets of 7-Fluoro-6-methylquinazolin-4(3H)-one

A Technical Whitepaper for Drug Discovery Professionals Executive Summary The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of bi...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Whitepaper for Drug Discovery Professionals

Executive Summary

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3][] The specific analogue, 7-Fluoro-6-methylquinazolin-4(3H)-one, represents a novel chemical entity with unexplored therapeutic potential. The introduction of a methyl group at the C6 position and a fluorine atom at the C7 position is anticipated to significantly modulate its pharmacological profile, potentially enhancing binding affinity, selectivity, and metabolic stability. This guide, intended for researchers and drug development professionals, outlines a comprehensive, multi-modal strategy for the systematic identification and validation of its biological targets. We present an integrated workflow that begins with hypothesis generation through advanced in silico screening, proceeds to biochemical validation of direct binding interactions, and culminates in the confirmation of target engagement and functional effects within a cellular context. This document serves as a detailed roadmap, providing both the strategic rationale and step-by-step protocols for each phase of the target deconvolution process.

The Quinazolinone Scaffold: A Foundation for Diverse Pharmacology

The 4(3H)-quinazolinone bicyclic system is a cornerstone of modern medicinal chemistry. Its rigid structure provides a reliable anchor for substituent groups, while the nitrogen atoms and carbonyl group offer key hydrogen bonding opportunities, making it an ideal pharmacophore for interacting with a variety of biological macromolecules.[1]

Known Bioactivities and the Influence of Substitution

Decades of research have demonstrated that the biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system.[1] Modifications at the C2, C3, C6, and C7 positions have yielded potent modulators of diverse targets.[1][5] For instance, many clinically approved anticancer agents targeting the epidermal growth factor receptor (EGFR) kinase, such as gefitinib and erlotinib, are based on a quinazoline core.[6][7][8] Conversely, other derivatives, like methaqualone, are known to act on central nervous system targets such as the GABA-A receptor.[9]

Rationale for the 7-Fluoro-6-methyl Substitution Pattern

The specific decoration of our lead compound is deliberate:

  • 6-methyl Group: Substitutions at the C6 position have been shown to be favorable in certain classes of kinase inhibitors.[8] This small alkyl group can provide beneficial hydrophobic interactions within a binding pocket and has been explored in derivatives targeting epigenetic readers like BRD9.

  • 7-fluoro Group: Fluorine substitution is a classic medicinal chemistry strategy to enhance metabolic stability and improve membrane permeability. It can also form specific, favorable interactions (such as hydrogen bonds or dipole interactions) with target proteins, thereby increasing binding affinity and selectivity.

Given this background, 7-Fluoro-6-methylquinazolin-4(3H)-one is a prime candidate for possessing potent and selective activity, likely targeting protein kinases, epigenetic factors, or CNS receptors.

A Multi-Modal Strategy for Target Identification

A robust target identification campaign does not rely on a single method. We propose a phased approach that builds a progressively stronger case for a specific biological target by integrating computational, biochemical, and cellular methodologies. This strategy is designed to maximize efficiency, reduce costs, and provide self-validating data at each stage.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation in_silico In Silico Screening (Ligand & Structure-Based) hypothesis Prioritized Target List (e.g., Kinases, GPCRs, Bromodomains) in_silico->hypothesis Identifies potential binders targeted Targeted Assays (Kinase Profiling, DSF) hypothesis->targeted Guides focused experiments unbiased Unbiased Screening (Chemical Proteomics) binding_data Confirmed Direct Binders (Kd, IC50, ΔTm) unbiased->binding_data Identifies interactors targeted->binding_data Quantifies binding cetsa Target Engagement (CETSA) binding_data->cetsa Confirms intracellular binding phenotypic Functional Assays (e.g., Cell Viability, Pathway Analysis) cetsa->phenotypic Links binding to function validated_target Validated Biological Target (Mechanism of Action) phenotypic->validated_target Elucidates cellular effect

Figure 1: Integrated workflow for target identification.

Phase 1: In Silico Target Prediction (Hypothesis Generation)

The initial phase leverages computational methods to rapidly screen vast biological target space, generating a tractable list of high-probability candidates for subsequent experimental validation.[10][11] This approach is cost-effective and provides a crucial strategic foundation.

Ligand-Based Virtual Screening (LBVS)

LBVS operates on the principle that structurally similar molecules often have similar biological activities.[2][5][12] We will screen large compound databases (e.g., ChEMBL) to find known drugs or probes that are structurally similar to 7-Fluoro-6-methylquinazolin-4(3H)-one. The targets of these "hit" compounds become our first set of hypotheses.

Protocol 3.1: 2D Similarity Searching

  • Input: Generate a 2D representation (SMILES string) of 7-Fluoro-6-methylquinazolin-4(3H)-one.

  • Fingerprint Generation: Use a computational chemistry toolkit (e.g., RDKit) to generate molecular fingerprints (e.g., Morgan fingerprints) for the query molecule.

  • Database Screening: Screen a pre-computed fingerprint database (e.g., ChEMBL) against the query fingerprint.

  • Similarity Metric: Calculate the Tanimoto similarity coefficient for each comparison.

  • Hit Selection: Rank compounds by their similarity score. Select compounds with a Tanimoto coefficient > 0.85 as primary hits.

  • Target Annotation: Retrieve the known biological targets of the selected hits from the database. These form the initial hypothesis list.

Structure-Based Virtual Screening (SBVS): Reverse Docking

Reverse docking flips the conventional screening paradigm: instead of docking many compounds to one target, we dock our single compound to a large library of protein crystal structures.[13][14][15] This method is unbiased by known ligand information and can uncover entirely novel targets.

Protocol 3.2: Reverse Docking Workflow

  • Ligand Preparation: Generate a 3D conformer of 7-Fluoro-6-methylquinazolin-4(3H)-one. Assign partial charges and define rotatable bonds.

  • Target Library Preparation: Utilize a curated library of druggable protein structures (e.g., PDBbind, scPDB). Prepare each structure by removing water, adding hydrogens, and defining the binding pocket.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to systematically dock the ligand into each prepared target's binding site.[16]

  • Scoring & Ranking: Score each resulting pose based on the program's scoring function, which estimates binding affinity (e.g., kcal/mol). Rank all targets based on their best docking score.

  • Hit Prioritization: Select the top-ranking protein targets (e.g., top 1%) for further investigation. Analyze the binding poses for plausible interactions (e.g., hydrogen bonds with the quinazolinone core).

Hypothetical In Silico Hit List Method Putative Target Score/Similarity Rationale
Hit 1Reverse DockingEpidermal Growth Factor Receptor (EGFR)-9.8 kcal/molQuinazolinone core is a known EGFR inhibitor scaffold.[6][7]
Hit 2Reverse DockingBromodomain-containing protein 9 (BRD9)-9.5 kcal/mol6-methylquinazolinone derivatives known to bind BRDs.
Hit 3Similarity SearchGABA-A Receptor α1 subunitTanimoto: 0.88Structural similarity to known quinazolinone-based CNS modulators.[3]
Hit 4Reverse Dockingp38 Mitogen-Activated Protein Kinase-9.1 kcal/molCommon target for anti-inflammatory compounds.

Table 1: Example output from the in silico screening phase, providing a prioritized list of potential targets for experimental validation.

Phase 2: In Vitro Biochemical Validation (Hypothesis Testing)

This phase uses biochemical and biophysical methods to confirm a direct, physical interaction between the compound and the protein targets prioritized from Phase 1. It also includes an unbiased approach to capture targets missed by computational models.

Unbiased Approach: Chemical Proteomics

Chemical proteomics aims to identify the binding partners of a small molecule from a complex protein mixture, such as a cell lysate, without prior bias.[1][17][18][19] Affinity Chromatography-Mass Spectrometry (AC-MS) is a powerful technique for this purpose.

G compound 1. Synthesize Linker-Modified 7-F-6-Me-Quinazolinone resin 2. Immobilize Compound on Affinity Resin compound->resin lysate 3. Incubate Resin with Cell Lysate resin->lysate wash 4. Wash Away Non-specific Binders lysate->wash elute 5. Elute Bound Proteins wash->elute ms 6. Identify Proteins by LC-MS/MS elute->ms

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol 4.1: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize a derivative of 7-Fluoro-6-methylquinazolin-4(3H)-one with a linker arm suitable for conjugation (e.g., a terminal alkyne for click chemistry).

  • Immobilization: Covalently attach the synthesized probe to a solid support (e.g., NHS-activated sepharose beads).

  • Protein Incubation: Incubate the compound-conjugated beads with a native cell lysate (e.g., from a relevant cancer cell line or neuronal cells).

  • Washing: Perform extensive washing steps with buffer to remove proteins that bind non-specifically to the beads.

  • Elution: Elute the specifically bound proteins, either by competitive displacement with an excess of the free compound or by using denaturing conditions (e.g., SDS sample buffer).

  • Protein Identification: Digest the eluted proteins with trypsin and identify the resulting peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins identified with high confidence are considered potential direct binders.

Targeted, Hypothesis-Driven Approaches

These experiments are designed to test the specific hypotheses generated in Phase 1.

4.2.1 Kinase Profiling Given the prevalence of kinases as quinazolinone targets, screening the compound against a broad panel of human kinases is a high-priority experiment.[20] Commercial services offer panels of hundreds of kinases.[21][22]

Protocol 4.2: Kinase Profiling Assay (Radiometric)

  • Assay Setup: In a multi-well plate, combine a specific kinase, its known substrate (e.g., a peptide), and [γ-³³P]-ATP.

  • Compound Addition: Add 7-Fluoro-6-methylquinazolin-4(3H)-one at a fixed concentration (e.g., 1 µM or 10 µM). Include positive (known inhibitor) and negative (DMSO) controls.

  • Enzymatic Reaction: Incubate the plate at 30°C for a defined period to allow for substrate phosphorylation.

  • Separation: Stop the reaction and spot the mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the free [γ-³³P]-ATP will not.

  • Detection: Wash away the unbound ATP and measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to the DMSO control. Kinases inhibited by >50% are considered hits. Follow up with IC₅₀ determination for potent hits.

4.2.2 Differential Scanning Fluorimetry (DSF) DSF, or Thermal Shift Assay, is a rapid biophysical method to confirm direct ligand binding.[23][24][25] Binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tm), which can be monitored using a fluorescent dye that binds to unfolded proteins.[24][26][27]

Protocol 4.3: Differential Scanning Fluorimetry (DSF)

  • Reagents: Prepare a solution of the purified target protein (e.g., recombinant EGFR kinase domain) in a suitable buffer. Add a fluorescent dye (e.g., SYPRO Orange).

  • Plate Setup: Aliquot the protein/dye mixture into a 96- or 384-well PCR plate. Add the test compound at various concentrations. Include a DMSO control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C in small increments (e.g., 0.5°C/min).

  • Fluorescence Monitoring: Measure the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature to generate a protein melting curve. The midpoint of the transition is the Tm. A positive hit is identified by a significant positive shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control.

Phase 3: Cellular Confirmation (Functional Validation)

The final phase aims to confirm that the direct biochemical binding observed in Phase 2 translates into meaningful target engagement and a functional consequence in a live-cell environment.

Cellular Thermal Shift Assay (CETSA®)

CETSA extends the principle of thermal shift to intact cells, providing definitive proof of intracellular target engagement.[28][29] Ligand binding stabilizes the target protein inside the cell, making it more resistant to heat-induced denaturation and aggregation.[30][31]

Protocol 5.1: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with 7-Fluoro-6-methylquinazolin-4(3H)-one or a vehicle control (DMSO) for 1 hour.

  • Heating: Harvest the cells and resuspend them in buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blotting with a specific antibody.

  • Analysis: A compound that engages its target will result in more soluble protein remaining at higher temperatures compared to the vehicle control, demonstrating a thermal shift.

Downstream Pathway and Phenotypic Analysis

Once target engagement is confirmed, the final step is to measure the functional consequences. This is highly dependent on the validated target.

  • If the target is EGFR: Treat EGFR-dependent cancer cells (e.g., A549) with the compound and measure the phosphorylation status of downstream proteins like AKT and ERK via Western Blot. A functional EGFR inhibitor should decrease the phosphorylation of these key signaling nodes.[32] A cell viability assay (e.g., MTT) should also be performed to show dose-dependent growth inhibition.[6]

  • If the target is a GABA-A Receptor: Use electrophysiological techniques (e.g., two-electrode voltage clamp in Xenopus oocytes expressing the receptor) to measure the compound's effect on GABA-induced chloride currents.[3][33][34] A positive modulator would enhance the current, while an antagonist would block it.

cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 7-F-6-Me-Quinazolinone (Inhibitor) Compound->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 3: Hypothetical inhibition of the EGFR signaling pathway.

Synthesis and Conclusion

The identification of biological targets for a novel compound like 7-Fluoro-6-methylquinazolin-4(3H)-one requires a disciplined, multi-faceted approach. By systematically progressing from broad, cost-effective in silico predictions to rigorous biochemical validation and finally to definitive cellular confirmation, researchers can build an unassailable case for a specific mechanism of action. This integrated strategy mitigates the risk of pursuing false leads, efficiently allocates resources, and ultimately accelerates the journey from a promising chemical scaffold to a viable drug development candidate. The methodologies outlined in this guide provide a robust framework for deconvoluting the therapeutic potential of this and other novel chemical entities.

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Exploratory

An In-Depth Technical Guide to 7-Fluoro-6-methylquinazolin-4(3H)-one Derivatives: Synthesis, Significance, and Therapeutic Potential

Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of biological activities.[1] This technical guide focuses on a specific, yet underex...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of biological activities.[1] This technical guide focuses on a specific, yet underexplored, variant: the 7-fluoro-6-methylquinazolin-4(3H)-one core. While direct literature on this precise scaffold is nascent, this document provides a comprehensive overview by integrating established synthetic methodologies with structure-activity relationship (SAR) data from closely related analogues. We will explore the strategic rationale for the 7-fluoro and 6-methyl substitutions, propose a detailed synthetic pathway for the core, and delve into its potential significance as a template for designing potent kinase inhibitors for oncology applications. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space within the quinazolinone family.

Introduction: The Quinazolinone Core and the Strategic Value of 7-Fluoro-6-methyl Substitution

The 4(3H)-quinazolinone ring system is a bicyclic heterocycle that has yielded numerous FDA-approved drugs, particularly in the realm of oncology.[1][2] Its planarity and ability to engage in various non-covalent interactions make it an ideal scaffold for targeting ATP-binding sites in kinases.[3] Marketed drugs like gefitinib, erlotinib, and lapatinib, all potent tyrosine kinase inhibitors, feature the quinazoline core and underscore its clinical relevance.[4][5]

The functionalization of the quinazoline core is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. The substitutions at the 6- and 7-positions are particularly critical as they are solvent-exposed in many kinase binding pockets, allowing for tailored interactions that can enhance affinity and selectivity.[6]

The Rationale for 7-Fluoro and 6-Methyl Substitution:

  • 7-Fluoro Group: The introduction of a fluorine atom is a common tactic in medicinal chemistry. Its small size and high electronegativity can lead to favorable changes in a molecule's properties. A fluorine at the 7-position can:

    • Enhance Binding Affinity: Fluorine can participate in hydrogen bonding and other electrostatic interactions with the target protein, potentially increasing binding potency.

    • Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions, thereby increasing the compound's half-life.

    • Modulate pKa: Fluorine's electron-withdrawing nature can alter the acidity/basicity of nearby functional groups, which can be crucial for cell permeability and target engagement.

  • 6-Methyl Group: A methyl group at the 6-position, while seemingly simple, can provide significant advantages:

    • Hydrophobic Interactions: It can occupy small hydrophobic pockets within the kinase active site, contributing to binding affinity.

    • Steric Influence: The methyl group can help to orient other substituents for optimal interaction with the target.

    • Fine-tuning Electronics: As an electron-donating group, it can subtly modulate the electronic character of the ring system, influencing the reactivity and binding properties of the scaffold.

This guide will therefore explore the synthesis and potential applications of derivatives built upon this promising 7-fluoro-6-methylquinazolin-4(3H)-one core.

Synthesis of the 7-Fluoro-6-methylquinazolin-4(3H)-one Core

G cluster_0 Synthesis of Precursor (2) cluster_1 Cyclization to Quinazolinone Core (3) A 4-Fluoro-3-methylaniline B Protection (e.g., Ac₂O) A->B C N-(4-fluoro-3-methylphenyl)acetamide B->C D Friedel-Crafts Acylation (e.g., Oxalyl chloride, AlCl₃) C->D E 5-Fluoro-6-methylisatin D->E F Oxidative Cleavage (e.g., H₂O₂, NaOH) E->F G 2-amino-4-fluoro-5-methylbenzoic acid (2) F->G H 2-amino-4-fluoro-5-methylbenzoic acid (2) I Formamide (HCONH₂) Heat (e.g., 150-180 °C) H->I Niementowski Reaction J 7-Fluoro-6-methylquinazolin-4(3H)-one (3) I->J

Figure 1: Proposed workflow for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one (3)

This protocol is a representative, self-validating system based on established chemical principles. Researchers should optimize conditions as needed.

Part A: Synthesis of 2-amino-4-fluoro-5-methylbenzoic acid (2)

  • Step 1: Protection of 4-Fluoro-3-methylaniline.

    • To a stirred solution of 4-fluoro-3-methylaniline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid, add acetic anhydride (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with water and extract the product, N-(4-fluoro-3-methylphenyl)acetamide, with an organic solvent. Dry the organic layer and concentrate under reduced pressure. The crude product can often be used without further purification.

    • Causality: The protection of the amine as an acetamide is crucial to prevent side reactions and to direct the subsequent electrophilic substitution.

  • Step 2: Friedel-Crafts Acylation to form 5-Fluoro-6-methylisatin.

    • To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in DCM, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add the N-(4-fluoro-3-methylphenyl)acetamide from the previous step and stir the mixture at room temperature, then heat to reflux for 4-6 hours.

    • Cool the reaction and carefully pour it onto crushed ice. The resulting precipitate is the isatin intermediate. Filter, wash with water, and dry.

    • Causality: This intramolecular Friedel-Crafts reaction is a standard method for forming the isatin ring system, which is a key intermediate for producing substituted anthranilic acids.[9]

  • Step 3: Oxidative Cleavage to 2-amino-4-fluoro-5-methylbenzoic acid (2).

    • Suspend the 5-fluoro-6-methylisatin (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 1 M).

    • Add 30% hydrogen peroxide (H₂O₂, ~3.0 eq) dropwise, maintaining the temperature below 40 °C.

    • Stir the mixture for 1-2 hours after the addition is complete.[10]

    • Carefully acidify the reaction mixture with concentrated HCl to a pH of ~4-5 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-4-fluoro-5-methylbenzoic acid (2).

    • Causality: The basic hydrogen peroxide solution cleaves the α-dicarbonyl of the isatin ring to form the desired anthranilic acid derivative.

Part B: Cyclization to 7-Fluoro-6-methylquinazolin-4(3H)-one (3)

  • Step 4: Niementowski Quinazolinone Synthesis.

    • Combine 2-amino-4-fluoro-5-methylbenzoic acid (2) (1.0 eq) with an excess of formamide (10-20 eq).

    • Heat the mixture to 150-180 °C for 4-8 hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture. A precipitate should form.

    • Pour the mixture into water, filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain the final product, 7-fluoro-6-methylquinazolin-4(3H)-one (3).

    • Causality: The Niementowski reaction is a classic and reliable method for constructing the quinazolinone ring from an anthranilic acid and an amide. Formamide serves as both the reagent providing the C2 carbon and N3 nitrogen, and as the solvent.[11]

Therapeutic Significance: A Scaffold for Potent Kinase Inhibitors

The quinazolinone core is a privileged scaffold for kinase inhibitors, with numerous derivatives targeting key players in cancer signaling pathways.[1] By analyzing the SAR of structurally similar compounds, we can project the potential of 7-fluoro-6-methylquinazolin-4(3H)-one derivatives as potent and selective inhibitors of several important kinase families.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, when dysregulated, is a major driver of non-small-cell lung cancer (NSCLC) and other malignancies.[4] The 4-anilinoquinazoline scaffold is the foundation of first-generation EGFR inhibitors like gefitinib and erlotinib.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response EGFR EGFR P_EGFR Autophosphorylation (pY) EGF EGF Ligand EGF->EGFR Binding & Dimerization RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation Survival Angiogenesis ERK->Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Response Inhibitor 7-Fluoro-6-methyl- Quinazolinone Derivative Inhibitor->P_EGFR Inhibition

Figure 2: Simplified EGFR signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) Insights from Analogues:

  • N1 and N3: The N1 and N3 atoms of the quinazoline ring are crucial hydrogen bond acceptors and donors, respectively, anchoring the inhibitor in the ATP binding pocket.[6]

  • 6- and 7-Positions: Substitutions at these positions are critical for fine-tuning activity. For instance, 6,7-dimethoxy groups are common in potent EGFR inhibitors.[6] The 7-fluoro group in our core can act as a hydrogen bond acceptor, while the 6-methyl group can form favorable hydrophobic interactions.

  • 4-Anilino Moiety: A substituted aniline ring at the 4-position is essential for high-affinity binding. The nature and position of substituents on this ring dictate selectivity, particularly against mutant forms of EGFR like T790M.[12]

Table 1: EGFR Inhibitory Activity of Representative Quinazolinone Analogues (Note: Data is for structurally related compounds to infer potential activity.)

Compound ID6-Position7-Position4-Position MoietyEGFR IC₅₀ (nM)Cell Line IC₅₀ (µM)Reference
Gefitinib-OCH₃-O(CH₂)₃Morpholine3-Cl, 4-F-anilino2-37A549: ~15[6]
Erlotinib-OCH₃-OCH₂CH(OH)CH₂OH3-ethynyl-anilino2H1975: ~9[6]
Analogue A-Br-H3-Cl, 4-F-anilino15-[6]
Analogue B-H-Cl3-Cl, 4-F-anilino31 (T790M)-[12]

The data suggests that small, electron-withdrawing groups at the 6- and 7-positions are well-tolerated and can lead to potent inhibition. It is plausible that a 7-fluoro-6-methyl substitution pattern could yield highly potent EGFR inhibitors.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[13] Several quinazolinone-based compounds have been developed as potent Aurora kinase inhibitors.[3][14]

SAR Insights from Analogues:

  • Core Scaffold: The quinazolinone core effectively occupies the hinge region of the kinase.

  • Substitutions: Modifications at the 6- and 7-positions have been shown to influence potency and selectivity between Aurora A and B isoforms.

  • Side Chains: The nature of the substituent at the 2- or 4-position is critical for interacting with the solvent-exposed region of the enzyme and achieving high potency.

Table 2: Aurora Kinase Inhibitory Activity of Quinazolinone Analogues (Note: Data is for structurally related compounds to infer potential activity.)

Compound IDQuinazolinone CoreTarget KinaseIC₅₀ (nM)Reference
Furanopyrimidine AnalogueFuranopyrimidineAurora A43[14]
Quinazoline 67 QuinazolineAurora A 25 [14]
BPR1K871QuinazolineAurora A22[3]
BPR1K871QuinazolineAurora B>500[3]

The successful translation from a furanopyrimidine to a more potent quinazoline scaffold (Compound 67) highlights the suitability of the quinazolinone core for Aurora kinase inhibition.[14] Derivatives of the 7-fluoro-6-methyl core could be explored in this context, potentially offering a unique selectivity profile.

Future Directions and Conclusion

The 7-fluoro-6-methylquinazolin-4(3H)-one scaffold represents a promising, yet largely untapped, area for drug discovery. Based on robust SAR data from related series, this core is predicted to be an excellent starting point for the development of novel kinase inhibitors.

Key takeaways:

  • Synthetically Accessible: A reliable and scalable synthesis can be readily developed based on established chemical transformations.

  • High Potential in Oncology: The specific substitution pattern is rationally designed to enhance properties relevant to kinase inhibition, particularly for targets like EGFR and Aurora kinases.

  • Rich Ground for Exploration: The core can be further functionalized at the 2- and 3-positions to build extensive libraries for screening and optimization.

This guide provides the foundational knowledge for researchers to begin synthesizing and evaluating derivatives of this novel scaffold. Future work should focus on preparing a library of derivatives, particularly with various 4-anilino substitutions, and screening them against a panel of cancer-relevant kinases to validate the therapeutic potential of the 7-fluoro-6-methylquinazolin-4(3H)-one core.

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  • CN102702115A (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Molbase. 7-fluoro-4,9-dihydro-4-methyl-9-oxo-pyrazolo[5,1-b]-quinazoline-2-carbonitrile. [Link]

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Foundational

An In-Depth Technical Guide to the In Silico Modeling of 7-Fluoro-6-methylquinazolin-4(3H)-one Binding

Abstract This technical guide provides a comprehensive framework for the in silico modeling of 7-Fluoro-6-methylquinazolin-4(3H)-one, a quinazolinone derivative with significant therapeutic potential. Quinazolinone-based...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 7-Fluoro-6-methylquinazolin-4(3H)-one, a quinazolinone derivative with significant therapeutic potential. Quinazolinone-based molecules are recognized for their diverse biological activities, including their roles as kinase inhibitors in cancer therapy. This document outlines a structured, multi-faceted computational approach, beginning with target identification and culminating in detailed binding analysis through molecular dynamics simulations. Each section is designed to provide not only a procedural methodology but also the underlying scientific rationale, empowering researchers and drug development professionals to conduct robust and insightful in silico investigations.

Introduction: The Quinazolinone Scaffold and the Rationale for In Silico Modeling

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Notably, several quinazolinone-based compounds have been developed as potent kinase inhibitors, targeting key signaling pathways implicated in cancer progression. 7-Fluoro-6-methylquinazolin-4(3H)-one, the subject of this guide, represents a promising candidate for further investigation due to the known impact of fluorine and methyl substitutions on modulating pharmacokinetic and pharmacodynamic properties.

In silico modeling is an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets. By simulating these interactions at an atomic level, we can gain critical insights into binding affinities, conformational changes, and the key molecular determinants of activity. This knowledge is instrumental in guiding the rational design and optimization of novel therapeutic agents.

This guide will systematically walk through the essential stages of in silico modeling, providing both theoretical context and practical, step-by-step protocols.

Target Identification and Prioritization

The initial and most critical step in any in silico modeling project is the identification of a relevant biological target. Given the established activity of quinazolinone derivatives as kinase inhibitors, this class of enzymes represents a logical starting point.

Literature and Database Mining

A thorough review of the scientific literature and public databases is essential to identify kinases that are known to be modulated by quinazolinone-based compounds. Resources such as PubMed, ChEMBL, and the Protein Data Bank (PDB) are invaluable for this purpose. Search queries should focus on terms like "quinazolinone kinase inhibitor," "quinazoline derivatives," and specific kinase targets such as EGFR, VEGFR, and CDK2, which have been previously implicated.

Target Validation and Selection Criteria

Once a list of potential targets is compiled, they must be prioritized based on several criteria:

  • Disease Relevance: The target should have a well-established role in the pathophysiology of a specific disease of interest.

  • Druggability: The target should possess a well-defined binding pocket that can accommodate a small molecule inhibitor.

  • Availability of Structural Data: The existence of high-quality, experimentally determined 3D structures (e.g., from X-ray crystallography or cryo-EM) is crucial for structure-based drug design. The PDB is the primary repository for such data.

  • Evidence of Modulation by Similar Compounds: Evidence that other quinazolinone derivatives bind to the target strengthens the rationale for investigation.

For the purpose of this guide, we will proceed with Cyclin-Dependent Kinase 2 (CDK2) as a representative target, given its established role in cell cycle regulation and the documented activity of quinazolinone-based inhibitors against it.

Methodologies for In Silico Analysis

A multi-pronged approach employing several computational techniques will provide the most comprehensive understanding of the binding of 7-Fluoro-6-methylquinazolin-4(3H)-one to its target.

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when bound to a receptor.

The fundamental principle of molecular docking is to sample a large number of possible conformations of the ligand within the binding site of the protein and to score these conformations based on a function that estimates the free energy of binding. A more negative binding energy generally indicates a more stable protein-ligand complex.

The accuracy of docking results is highly dependent on the quality of the input structures.

Protein Preparation Workflow

  • Obtain Protein Structure: Download the 3D structure of CDK2 from the Protein Data Bank (PDB). It is advisable to select a high-resolution crystal structure with a co-crystallized ligand, as this provides a reference for the binding site.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to be critical for binding.

  • Handling Multiple Chains: If the protein exists as a multimer, retain only the chain that is biologically relevant for the binding of the inhibitor.

  • Adding Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for accurately modeling hydrogen bonding networks.

  • Assigning Charges: Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Ligand Preparation Workflow

  • Obtain Ligand Structure: The 2D structure of 7-Fluoro-6-methylquinazolin-4(3H)-one can be drawn using chemical drawing software like MarvinSketch or obtained from databases like PubChem.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation.

  • Generating Tautomers and Ionization States: Generate plausible tautomers and ionization states of the ligand at a physiological pH (typically 7.4).

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.

  • Assigning Charges and Atom Types: Assign partial charges and atom types compatible with the chosen force field.

  • Define the Binding Site: The binding site can be defined based on the coordinates of the co-crystallized ligand in the PDB structure. A grid box is generated around this site, encompassing all the key active site residues.

  • Docking Algorithm Selection: Choose a suitable docking algorithm. Popular choices include AutoDock Vina, Glide, and GOLD. These algorithms differ in their search methods (e.g., Lamarckian genetic algorithm, Monte Carlo) and scoring functions.

  • Execution of Docking: Run the docking simulation, allowing the program to generate a specified number of binding poses for the ligand within the defined grid box.

  • Result Analysis:

    • Binding Energy/Docking Score: Rank the poses based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.

    • Pose Clustering: Group similar poses together to identify the most frequently occurring binding modes.

    • Visual Inspection: Visually inspect the top-ranked poses to analyze the interactions between the ligand and the protein. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Comparison with Known Binders: If a co-crystallized ligand is present, compare the docked pose of the experimental ligand with its crystal structure pose. A low root-mean-square deviation (RMSD) between the two provides confidence in the docking protocol.

Data Presentation: Docking Results

LigandDocking Score (kcal/mol)Key Interacting Residues (CDK2)
7-Fluoro-6-methylquinazolin-4(3H)-one-8.5Leu83, Glu81, Phe80, Asp145
Known CDK2 Inhibitor (Control)-9.2Leu83, Glu81, Phe80, Asp145
Molecular Dynamics (MD) Simulations: Assessing Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations offer a dynamic view, allowing for the assessment of the stability of the protein-ligand complex over time.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of how the system evolves over time. This allows for the observation of conformational changes, the stability of key interactions, and the overall dynamics of the binding event.

  • System Preparation: The starting point for the MD simulation is the top-ranked docked pose of the 7-Fluoro-6-methylquinazolin-4(3H)-one-CDK2 complex.

  • Solvation: The complex is placed in a periodic box of water molecules to simulate the aqueous cellular environment.

  • Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

  • Minimization: The entire system is energy minimized to remove any bad contacts or steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This equilibration phase allows the system to reach a stable state.

  • Production Run: The production MD simulation is run for a significant period of time (typically tens to hundreds of nanoseconds).

  • Trajectory Analysis:

    • RMSD: The root-mean-square deviation of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable RMSD indicates that the complex is not undergoing major conformational changes.

    • RMSF: The root-mean-square fluctuation of individual residues is calculated to identify regions of the protein that are flexible or rigid upon ligand binding.

    • Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is monitored throughout the simulation.

    • Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone.

Mandatory Visualization: MD Simulation Workflow

MD_Workflow Start Docked Protein-Ligand Complex Solvate Solvation with Water Start->Solvate AddIons Addition of Ions Solvate->AddIons Minimize Energy Minimization AddIons->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis Production->Analyze Pharmacophore HBD H-Bond Donor HBA1 H-Bond Acceptor HBD->HBA1 3.0 Å HY Hydrophobic HBA1->HY 4.5 Å HBA2 H-Bond Acceptor AR Aromatic Ring HBA2->AR 6.0 Å HY->AR 5.2 Å

Caption: A representative pharmacophore model.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for modeling the binding of 7-Fluoro-6-methylquinazolin-4(3H)-one to a representative kinase target, CDK2. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain a deep and multi-faceted understanding of the molecular interactions driving binding and activity.

The insights gained from these computational studies can be used to:

  • Prioritize compounds for experimental testing.

  • Guide the rational design of more potent and selective analogs.

  • Elucidate mechanisms of action and resistance.

It is crucial to remember that in silico models are predictive tools and should always be validated by experimental data. The iterative cycle of computational modeling and experimental validation is a powerful paradigm in modern drug discovery, accelerating the journey from a promising scaffold to a clinically effective therapeutic.

References

  • Molecular Dynamics Simulations of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

  • Pharmacophore modeling in drug design. PubMed. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Applications and Limitations of Pharmacophore Modeling – Protac. Drug Discovery Pro. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

  • What is pharmacophore modeling and its applications? Patsnap Synapse. [Link]

  • Pharmacophore Modeling. Creative Biostucture Drug Discovery. [Link]

  • How does one prepare proteins for molecular docking? Quora. [Link]

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

  • Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. National Institutes of Health. [Link]

  • In-Silico search of Tailored Cox-2 Inhibitors: Screening of Quinazolinone derivatives via molecular modeling Tools. [Link]

  • In-silico screening and molecular dynamics simulation of quinazolinone derivatives as PARP1 and STAT3 dual inhibitors: a novel DML approaches. Taylor & Francis Online. [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]

  • 7-fluoro-6-methyl-3,4-dihydroquinazolin-4-one. PubChemLite. [Link]

  • 7-Fluoroquinazolin-4(3H)-one. PubChem. [Link]

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. National Institutes of Health. [Link]

Exploratory

A Technical Guide to the Commercial Availability and Purity of 7-Fluoro-6-methylquinazolin-4(3H)-one for Research and Development

Introduction The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active molecules and approved therapeutics.[1][2] These compounds are...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active molecules and approved therapeutics.[1][2] These compounds are extensively investigated for their potential as kinase inhibitors, anti-cancer agents, and more, making the accessibility and integrity of novel derivatives a critical concern for researchers.[3][4] This guide focuses on a specific derivative, 7-Fluoro-6-methylquinazolin-4(3H)-one (CAS No: 1037206-88-4), providing an in-depth analysis of its commercial availability, typical purity specifications, and the necessary protocols for its verification.

This document is intended for researchers, medicinal chemists, and drug development professionals who require a reliable source of this compound for their studies. We will delve into the supplier landscape, potential synthetic impurities, and provide actionable, field-proven methodologies for quality assessment to ensure the validity and reproducibility of your experimental results.

Commercial Landscape and Sourcing

7-Fluoro-6-methylquinazolin-4(3H)-one is primarily available as a research chemical, typically synthesized on demand or stocked in small quantities by specialized suppliers. It is not a large-scale commodity chemical, and as such, sourcing requires careful consideration of lead times and supplier reputation.

The compound, with a molecular formula of C₉H₇FN₂O and a molecular weight of approximately 178.17 g/mol , is generally offered as a powder.[5] The commercial landscape is populated by a mix of manufacturers and distributors who specialize in building blocks for drug discovery.

Table 1: Representative Commercial Suppliers of 7-Fluoro-6-methylquinazolin-4(3H)-one

SupplierCAS NumberStated PurityAvailability/Notes
Sigma-Aldrich (via Enamine)1037206-88-4≥95%Available through partnership; inquire for current stock and lead times.
BLDpharm1037206-88-4N/AListed in catalog; often indicative of synthesis-on-demand.[6]
Shijiazhuang Smo ChemicalN/AN/ALists the compound as a product; direct inquiry is necessary.[7]

Note: Availability and purity specifications are subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

Purity Specifications and Potential Impurities

Commercial grades for research chemicals like 7-Fluoro-6-methylquinazolin-4(3H)-one typically range from >95% to >98% purity. The required purity level is dictated by the intended application. Early-stage discovery efforts may tolerate a ≥95% purity, whereas later-stage development, such as in-vivo studies, demands higher purity to avoid confounding results from bioactive impurities.

Understanding the synthetic route is key to anticipating potential impurities. While the specific, proprietary synthesis methods used by suppliers are not public, a general understanding of quinazolinone synthesis can inform our analysis.[2][8] A plausible route may involve the cyclization of an appropriately substituted 2-aminobenzamide or related precursor.

Potential classes of impurities include:

  • Starting Materials: Unreacted precursors, such as substituted anthranilic acids or benzonitriles.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium, copper) or reagents used in the synthesis.[8][9]

  • Side-Products: Isomers or products from incomplete reactions or side reactions (e.g., N-alkylation, over-oxidation).

  • Solvents: Residual solvents from the reaction and purification steps (e.g., ethanol, acetic acid).[10][11]

Workflow for Quality Assessment of Incoming Material

A systematic approach to verifying the identity and purity of a newly acquired batch of 7-Fluoro-6-methylquinazolin-4(3H)-one is crucial for experimental integrity. The following workflow provides a robust framework for this process.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Purity Determination cluster_3 Phase 4: Final Decision A Receive Compound & CoA B Visual Inspection (Color, Form) A->B C Solubility Test (e.g., DMSO, DMF) B->C D ¹H NMR Spectroscopy C->D E High-Resolution Mass Spec (HRMS) D->E Confirms Structure F Reverse-Phase HPLC-UV E->F G LC-MS Analysis F->G Quantifies Purity & IDs Impurities H Compare Data to CoA & Specs G->H I Accept Lot for Use H->I Meets Criteria J Reject Lot / Contact Supplier H->J Fails Criteria

Caption: Workflow for incoming quality control of 7-Fluoro-6-methylquinazolin-4(3H)-one.

Detailed Analytical Protocols for Purity Verification

The following are standard, field-tested protocols that can be adapted for the analysis of 7-Fluoro-6-methylquinazolin-4(3H)-one.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the gold standard for quantifying the purity of small organic molecules. A gradient method is employed to ensure the separation of the main compound from both more and less polar impurities.

Methodology:

  • System: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound).

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive structural confirmation by mapping the chemical environment of all hydrogen atoms in the molecule. The resulting spectrum should be consistent with the expected structure of 7-Fluoro-6-methylquinazolin-4(3H)-one.

Methodology:

  • System: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 2-5 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for this class of compounds due to its excellent solubilizing power and the ability to observe exchangeable protons (e.g., N-H).

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • The spectrum should show distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton.

    • Expected features include:

      • A singlet for the methyl group (~2.3-2.5 ppm).

      • Aromatic signals in the ~7.0-8.5 ppm region, with coupling patterns consistent with the substitution pattern.

      • A broad singlet for the N-H proton, typically at a higher chemical shift (>12 ppm).

  • Analysis: Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts and coupling constants to confirm the compound's identity. The absence of significant unassigned peaks is an indicator of high purity.

Protocol 3: Identity Confirmation and Impurity Identification by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This allows for the confirmation of the molecular weight of the main peak and provides mass information for any detected impurities, aiding in their identification.

Methodology:

  • System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

  • LC Method: Utilize the same HPLC method as described in Protocol 1.

  • Mass Spectrometry Settings:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection. The protonated molecule [M+H]⁺ is expected at m/z 179.06.

    • Mass Range: Scan from m/z 100 to 1000.

  • Analysis:

    • Confirm that the main peak in the chromatogram has a mass corresponding to 7-Fluoro-6-methylquinazolin-4(3H)-one.

    • Examine the mass spectra of any minor peaks. The masses of these impurities can provide clues to their structure (e.g., a mass corresponding to a precursor or a dimer).

Conclusion

7-Fluoro-6-methylquinazolin-4(3H)-one is a valuable building block for research and drug discovery, available from a select group of specialized chemical suppliers. Given its intended use in sensitive biological assays, rigorous quality control is not merely recommended but essential. Researchers must insist on a Certificate of Analysis and should independently verify the identity and purity of each batch using a combination of chromatographic and spectroscopic techniques such as HPLC, NMR, and LC-MS. By implementing the robust analytical workflows and protocols detailed in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC - NIH. National Institutes of Health. [Link]

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one - Lead Sciences. Lead Sciences. [Link]

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - MDPI. MDPI. [Link]

  • 7-Fluoro-6-methylquinazolin-4(3H)-one Order,ShiJiaZhuang Smo Chemical Technology Co.,LTD. ShiJiaZhuang Smo Chemical Technology Co.,LTD. [Link]

  • (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. [Link]

  • 7-Fluoroquinazolin-4(3H)-one | C8H5FN2O | CID 135398496 - PubChem. PubChem. [Link]

  • 7-fluoro-6-methyl-3,4-dihydroquinazolin-4-one - PubChemLite. PubChemLite. [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. National Institutes of Health. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. MDPI. [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed Central. National Institutes of Health. [Link]

  • (PDF) RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchGate. ResearchGate. [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application - OUCI. Open Ukrainian Citation Index. [Link]

  • 6-Fluoro-7-nitroquinazolin-4(3H)-one | C8H4FN3O3 | CID 137003164 - PubChem. PubChem. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one: A Detailed Protocol for Pharmaceutical Research

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The quinazolinone core is prevalent in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide details a robust two-stage synthetic strategy, commencing with the preparation of the key intermediate, 2-amino-4-fluoro-5-methylbenzoic acid, via a directed ortho-metalation approach, followed by the cyclization to the target quinazolinone using the Niementowski reaction. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, self-validating analytical checkpoints, and critical safety considerations.

Introduction

The quinazolin-4(3H)-one scaffold is a cornerstone in the development of modern therapeutics. Its unique structure allows for diverse functionalization, leading to compounds with high affinity for various biological targets.[1][3] Fluorinated quinazolinones, in particular, have garnered attention due to the favorable effects of fluorine substitution on metabolic stability, binding affinity, and bioavailability. The target molecule, 7-Fluoro-6-methylquinazolin-4(3H)-one, is a valuable building block for the synthesis of more complex drug candidates, including kinase inhibitors.[4]

The synthetic approach detailed herein is a logical and efficient pathway, beginning with a commercially available starting material, 4-fluoro-3-methylaniline. The synthesis of the crucial anthranilic acid intermediate is achieved through a sequence of amine protection, directed ortho-lithiation and carboxylation, and subsequent deprotection. The final quinazolinone ring system is then constructed via a well-established condensation reaction with formamide.[5][6] This protocol emphasizes practical insights and robust validation to ensure reproducibility and high purity of the final compound.

Overall Synthetic Scheme

Overall_Synthetic_Scheme cluster_0 Part 1: Synthesis of 2-amino-4-fluoro-5-methylbenzoic acid cluster_1 Part 2: Synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one 4-fluoro-3-methylaniline 4-Fluoro-3-methylaniline Protected_Aniline N-(4-fluoro-3-methylphenyl)pivalamide 4-fluoro-3-methylaniline->Protected_Aniline  Pivaloyl Chloride, Pyridine, CH2Cl2 Carboxylated_Intermediate 2-(Pivalamido)-4-fluoro-5-methylbenzoic acid Protected_Aniline->Carboxylated_Intermediate  1. n-BuLi, THF, -78 °C  2. CO2 (s)  3. H3O+ Anthranilic_Acid 2-Amino-4-fluoro-5-methylbenzoic acid Carboxylated_Intermediate->Anthranilic_Acid  HCl (aq), Reflux Quinazolinone 7-Fluoro-6-methylquinazolin-4(3H)-one Anthranilic_Acid->Quinazolinone  Formamide, 160-170 °C

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 2-amino-4-fluoro-5-methylbenzoic acid

This three-step synthesis transforms a readily available aniline into the required substituted anthranilic acid.

Step 1a: Protection of 4-fluoro-3-methylaniline

The initial step involves the protection of the nucleophilic amino group of 4-fluoro-3-methylaniline as a pivalamide. This amide is sterically hindered, preventing side reactions in the subsequent lithiation step, and serves as an effective directed metalation group (DMG).[7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Fluoro-3-methylaniline125.1410.0 g79.9 mmol
Pivaloyl chloride120.5810.6 g (11.0 mL)87.9 mmol
Pyridine79.107.6 g (7.8 mL)96.0 mmol
Dichloromethane (DCM)-200 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-fluoro-3-methylaniline (10.0 g, 79.9 mmol) and dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (7.8 mL, 96.0 mmol) to the solution.

  • Slowly add pivaloyl chloride (11.0 mL, 87.9 mmol) dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile phase: Hexane/Ethyl Acetate (4:1)]. The starting aniline should be consumed, and a new, less polar spot corresponding to the amide should appear.

  • Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from ethanol/water to afford N-(4-fluoro-3-methylphenyl)pivalamide as a white solid.

Step 1b: Ortho-lithiation and Carboxylation

This step utilizes the pivalamide group to direct lithiation to the adjacent ortho position (C2). The resulting aryl lithium species is a potent nucleophile that readily reacts with carbon dioxide (from dry ice) to form a carboxylic acid upon acidic workup.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
N-(4-fluoro-3-methylphenyl)pivalamide209.2610.0 g47.8 mmol
n-Butyllithium (n-BuLi)-23.9 mL (2.5 M in hexanes)59.7 mmol
Anhydrous Tetrahydrofuran (THF)-250 mL-
Dry Ice (CO₂)-~50 g-
3 M HCl-As needed for acidification-

Protocol:

  • Strictly anhydrous conditions are required. Flame-dry all glassware and cool under a stream of dry nitrogen or argon.

  • To a 500 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-(4-fluoro-3-methylphenyl)pivalamide (10.0 g, 47.8 mmol) and anhydrous THF (250 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (23.9 mL of a 2.5 M solution in hexanes, 59.7 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting deep-red solution at -78 °C for 2 hours.

  • In a separate beaker, crush approximately 50 g of dry ice into small pieces.

  • Carefully and quickly, pour the reaction mixture onto the crushed dry ice with vigorous stirring. A significant amount of CO₂ gas will evolve.

  • Allow the mixture to warm to room temperature. The color should fade to a pale yellow.

  • Add 100 mL of water and transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 3 M HCl. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(pivalamido)-4-fluoro-5-methylbenzoic acid.

Step 1c: Deprotection to Yield 2-amino-4-fluoro-5-methylbenzoic acid

The final step in the synthesis of the key intermediate is the acidic hydrolysis of the pivalamide protecting group.

Materials and Reagents:

ReagentAmount
2-(Pivalamido)-4-fluoro-5-methylbenzoic acid~11.0 g (from previous step)
6 M Hydrochloric Acid (HCl)150 mL

Protocol:

  • In a 250 mL round-bottom flask, suspend the 2-(pivalamido)-4-fluoro-5-methylbenzoic acid in 150 mL of 6 M HCl.

  • Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle and a condenser.

  • Maintain the reflux for 12-16 hours. The solid should gradually dissolve.

  • Monitor the reaction by TLC [Mobile phase: Hexane/Ethyl Acetate (1:1) with 1% acetic acid] until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Adjust the pH of the solution to approximately 4-5 with a saturated solution of sodium hydroxide. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C.

  • The resulting 2-amino-4-fluoro-5-methylbenzoic acid can be used in the next step without further purification if the analytical data is satisfactory.

Part 2: Synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one

This final step is a classic Niementowski quinazolinone synthesis, where the substituted anthranilic acid is condensed with formamide, which serves as both a reactant and a solvent.[5][6]

Niementowski_Reaction Reactants 2-amino-4-fluoro-5-methylbenzoic acid + Formamide Intermediate N-formyl-2-amino-4-fluoro-5-methylbenzoic acid Reactants->Intermediate Heat Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Further Heat Product 7-Fluoro-6-methylquinazolin-4(3H)-one Cyclization->Product

Figure 2: Mechanism of the Niementowski Reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-amino-4-fluoro-5-methylbenzoic acid169.155.0 g29.6 mmol
Formamide45.0420 mL-

Protocol:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-fluoro-5-methylbenzoic acid (5.0 g, 29.6 mmol) and formamide (20 mL).

  • Heat the mixture in an oil bath to 160-170 °C and maintain this temperature for 3 hours.

  • Monitor the reaction by TLC [Mobile phase: Dichloromethane/Methanol (95:5)].

  • After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

  • Add 50 mL of cold water to the flask and stir for 30 minutes to break up the solid.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the solid from ethanol or a mixture of ethanol and water to yield pure 7-Fluoro-6-methylquinazolin-4(3H)-one as a white or off-white solid.

Analytical Validation (Self-Validating System)

To ensure the identity and purity of the synthesized compounds, the following analytical techniques should be employed at the end of each relevant step.

  • Thin Layer Chromatography (TLC): A crucial tool for monitoring reaction progress and assessing the purity of the product.

  • Melting Point: The melting point of the final product should be determined and compared to literature values if available. A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all expected protons and their chemical environments. The spectrum of the final product should show characteristic signals for the aromatic protons and the methyl group.

    • ¹³C NMR: Will confirm the presence of all unique carbon atoms in the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Formamide: Formamide is classified as a substance that may damage fertility or the unborn child and is suspected of causing cancer.[9] Handle with extreme care, avoiding inhalation, ingestion, and skin contact.

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air. It also reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Pivaloyl Chloride and Pyridine: These are corrosive and have strong, unpleasant odors. Handle with care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Retrieved from [Link]

  • Datapdf.com. (n.d.). Ortho Lithiation of N-Pivaloylanilines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Formamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of 4-fluoro-anthranilic acid.
  • ResearchGate. (2025, August 7). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Retrieved from [Link]

  • SciSpace. (n.d.). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007, February 12). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Books. (2016, December 16). One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry.
  • PubChem. (n.d.). 4-Fluoro-N-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

  • PureSynth. (n.d.). 7-Fluoro-6-Nitroquinazolin-4(1H)-One 98.0%(HPLC). Retrieved from [Link]

  • MDPI. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • IJARSCT. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]

  • Supporting Information. (n.d.). 3 - Supporting Information. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methylanthranilic Acid: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Applications. Retrieved from [Link]

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Application

Application Notes and Protocols: Cell-Based Assay Methods for 7-Fluoro-6-methylquinazolin-4(3H)-one

Introduction: Unveiling the Potential of a Novel Quinazolinone Derivative The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinazolinone Derivative

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Derivatives of 4(3H)-quinazolinone have been successfully developed into drugs targeting a range of cellular proteins, most notably protein kinases such as EGFR and VEGFR-2, as well as components of the cell cycle and apoptosis pathways.[2][3]

This document provides a comprehensive guide for the initial cell-based characterization of a novel derivative, 7-Fluoro-6-methylquinazolin-4(3H)-one . Given the lack of specific literature on this particular compound, we present a logical, tiered approach to elucidate its potential biological effects. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to assess its cytotoxic and mechanistic properties.

Our approach is grounded in the established activities of the broader quinazolinone class and employs standard, well-validated cell-based assays. We will detail the causality behind experimental choices, ensuring that each step is understood in the context of a systematic investigation.

Proposed Investigational Workflow

A logical workflow is crucial for the efficient characterization of a novel compound. We propose a tiered approach, starting with broad cytotoxicity screening and progressively moving towards more specific mechanistic assays based on the initial findings.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification & Validation A Cell Viability/Cytotoxicity Assay (MTT) B Cell Cycle Analysis (Flow Cytometry) A->B If cytotoxic C Apoptosis Assay (Annexin V/PI Staining) A->C If cytotoxic D Kinase Inhibition Assay (Western Blot) B->D If cell cycle arrest C->D If apoptotic E Downstream Signaling Analysis D->E If kinase inhibition is observed

Caption: A tiered workflow for the characterization of 7-Fluoro-6-methylquinazolin-4(3H)-one.

Part 1: Cytotoxicity Screening - The MTT Assay

The first step in characterizing any potential therapeutic compound is to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method to assess cytotoxicity.[4] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[5] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[5]

Recommended Cell Lines

Based on the known targets of quinazolinone derivatives, a panel of cancer cell lines is recommended for initial screening. This allows for the identification of potential selective cytotoxicity.

Cell LineCancer TypeRationale for Inclusion
A549 Lung CarcinomaHigh EGFR expression, a common target for quinazolinones.
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive, commonly used in anticancer drug screening.[6]
HCT-116 Colorectal CarcinomaRepresents a common solid tumor type.
HeLa Cervical CancerA robust and well-characterized cell line for general cytotoxicity testing.
Vero Normal Kidney EpithelialA non-cancerous cell line to assess for general cytotoxicity and potential therapeutic window.[6]
Detailed Protocol: MTT Cytotoxicity Assay

1. Materials:

  • 7-Fluoro-6-methylquinazolin-4(3H)-one (stock solution in DMSO)

  • Selected cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][8]

  • Sterile 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of 7-Fluoro-6-methylquinazolin-4(3H)-one in culture medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound concentration) and a "no-cell" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48-72 hours.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[7][9]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

    • Read the absorbance at 570 nm using a microplate reader.[7]

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Part 2: Mechanistic Assays

If 7-Fluoro-6-methylquinazolin-4(3H)-one demonstrates significant cytotoxicity, the next logical step is to investigate the underlying mechanism. Cell cycle arrest and apoptosis are common mechanisms of action for anticancer agents.[10]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] Many cytotoxic compounds exert their effects by causing cells to arrest in a specific phase of the cell cycle.

Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis

1. Materials:

  • Cells treated with the IC50 concentration of 7-Fluoro-6-methylquinazolin-4(3H)-one for 24 and 48 hours.

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[12]

  • Flow cytometer

2. Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 and 48 hours.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).[12]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • The data will be displayed as a histogram showing the distribution of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.[11]

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]

Detailed Protocol: Annexin V-FITC/PI Staining

1. Materials:

  • Cells treated with the IC50 concentration of 7-Fluoro-6-methylquinazolin-4(3H)-one for 24 and 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

2. Procedure:

  • Cell Treatment and Harvesting:

    • Seed and treat cells as described for the cell cycle analysis.

    • Harvest all cells (adherent and floating) and collect by centrifugation.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[15]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

G cluster_0 Apoptosis Assay Workflow A 1. Treat cells with 7-Fluoro-6-methylquinazolin-4(3H)-one B 2. Harvest and wash cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC and PI C->D E 5. Incubate for 15 min in the dark D->E F 6. Analyze by Flow Cytometry E->F

Caption: A streamlined workflow for the Annexin V/PI apoptosis assay.

Part 3: Preliminary Target Deconvolution - Kinase Inhibition

Many quinazolinone derivatives are known to be potent kinase inhibitors.[1] If the previous assays suggest an anticancer effect, it is logical to investigate whether 7-Fluoro-6-methylquinazolin-4(3H)-one inhibits key signaling kinases. A Western blot-based assay can provide a straightforward method to assess the phosphorylation status of a kinase and its downstream targets.

Suggested Kinase Targets

Based on the literature for the quinazolinone scaffold, initial investigations could focus on the following pathways:

  • EGFR Signaling: Assess the phosphorylation of EGFR and its downstream targets like Akt and ERK.

  • VEGFR-2 Signaling: In relevant endothelial cell models (e.g., HUVECs), assess the phosphorylation of VEGFR-2 and downstream effectors.

Detailed Protocol: Western Blot for Phospho-Kinase Levels

1. Materials:

  • Cells treated with a range of concentrations of 7-Fluoro-6-methylquinazolin-4(3H)-one for a short duration (e.g., 1-4 hours).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the compound for the desired time.

    • Wash cells with cold PBS and lyse with ice-cold lysis buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the kinase to ensure equal protein loading.

3. Data Interpretation:

  • A decrease in the signal from the phospho-specific antibody relative to the total protein in compound-treated cells compared to the vehicle control indicates inhibition of the kinase.

Conclusion and Future Directions

This application note provides a foundational set of protocols to begin the cellular characterization of 7-Fluoro-6-methylquinazolin-4(3H)-one. The data generated from these assays will provide critical insights into its cytotoxic potential, mechanism of action, and possible molecular targets. Positive results from these initial screens would warrant further investigation, including broader kinase profiling, in vivo efficacy studies, and detailed structure-activity relationship (SAR) studies.

References

  • MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). [Link]

  • Dove Medical Press. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 11(5), 385–395.
  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • Spandidos Publications. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

  • RSC Publishing. (2020, November 12). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. [Link]

  • Mashayekhi, V., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 9(5), 295–307.
  • Cambridge Healthtech Institute. Cell-Based Assays in Biologics Development. [Link]

  • Protocolsonline. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Lee, S. H., & Kim, Y. J. (2014). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 31, 1B.6.1–1B.6.11.
  • Captivate Bio. Introductory Guide to Cell Culture Basics. [Link]

  • Taylor & Francis Online. (2022). Kinase Activity-Tagged Western Blotting Assay. [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International journal of molecular sciences, 15(10), 18329–18341.
  • Humana Press. (2005). Basic Cell Culture Protocols. [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

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Method

Application Note: Quantitative Analysis of 7-Fluoro-6-methylquinazolin-4(3H)-one using HPLC-UV and LC-MS/MS

Abstract This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 7-Fluoro-6-methylquinazolin-4(3H)-one, a key heterocyclic compound of interest in pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 7-Fluoro-6-methylquinazolin-4(3H)-one, a key heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of published methods for this specific analyte, this application note outlines two robust, proposed methods based on established analytical principles for quinazolinone derivatives: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are designed to be self-validating, with a detailed discussion on the rationale behind methodological choices and a comprehensive strategy for method validation in accordance with ICH Q2(R1) guidelines.[1][2][3][4]

Introduction: The Analytical Imperative for 7-Fluoro-6-methylquinazolin-4(3H)-one

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] 7-Fluoro-6-methylquinazolin-4(3H)-one represents a specific analogue within this class, and its precise quantification is paramount for various stages of drug development, from synthesis and formulation to pharmacokinetic and metabolic studies.

The presence of a fluorine atom and a methyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making dedicated analytical methods essential.[6] This guide provides researchers, scientists, and drug development professionals with a foundational framework for developing and validating reliable analytical methods for this compound.

Analyte Profile:

PropertyValueSource
Molecular Formula C₉H₇FN₂OInferred
Molecular Weight 178.17 g/mol [4]
Structure
7-Fluoro-6-methylquinazolin-4(3H)-one
General Properties The quinazolinone core provides a strong chromophore for UV detection. The nitrogen atoms are readily protonated, making the molecule suitable for positive mode electrospray ionization.[7][8][9]

Part I: Quantification by Reversed-Phase HPLC with UV Detection

Principle and Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis. It separates compounds based on their hydrophobicity. 7-Fluoro-6-methylquinazolin-4(3H)-one, with its aromatic rings, is well-suited for retention on a nonpolar stationary phase like C18. The quinazolinone ring system possesses a strong ultraviolet (UV) chromophore, allowing for sensitive detection.[7][9] The UV spectra of quinazolinone derivatives typically show two main absorption bands, with a significant band appearing above 300 nm, which is ideal for selective detection with minimal interference from common solvents.[9]

We propose a gradient elution method to ensure a sharp peak shape and efficient elution of the analyte, while also allowing for the separation of potential impurities from the sample matrix. The use of a small amount of formic acid in the mobile phase helps to suppress the ionization of residual silanols on the HPLC column and ensures the analyte is in a consistent protonation state, leading to improved peak symmetry and reproducibility.

Proposed HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary pump HPLC system with UV detector.
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good elution strength and UV transparency.
Gradient Program 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% BEnsures efficient elution and re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Volume 10 µLAdjustable based on concentration and sensitivity needs.
Detection UV at 310 nmWavelength of maximum absorbance for the quinazolinone core, providing high sensitivity.[7][9]
Detailed Experimental Protocol

1. Preparation of Standard Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of 7-Fluoro-6-methylquinazolin-4(3H)-one reference standard. b. Transfer to a 10 mL volumetric flask. c. Add approximately 7 mL of a diluent (e.g., 50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve. d. Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

2. Preparation of Calibration Standards: a. Perform serial dilutions of the Standard Stock Solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation: a. Prepare the sample (e.g., from a formulation or reaction mixture) by dissolving it in the diluent to achieve a theoretical concentration within the calibration range. b. Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. HPLC System Setup and Analysis: a. Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved. b. Inject a blank (diluent) to ensure no carryover or system contamination. c. Inject the calibration standards in increasing order of concentration. d. Inject the prepared samples.

5. Data Analysis: a. Integrate the peak area of 7-Fluoro-6-methylquinazolin-4(3H)-one in each chromatogram. b. Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. c. Perform a linear regression analysis on the calibration curve. The R² value should be >0.995. d. Determine the concentration of the analyte in the samples using the equation of the line from the calibration curve.

Part II: Quantification by LC-MS/MS

Principle and Rationale

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique provides structural confirmation and minimizes interference from complex matrices.

We propose using electrospray ionization (ESI) in the positive ion mode, as the nitrogen atoms in the quinazolinone ring are readily protonated.[8] In tandem mass spectrometry, the protonated molecule (precursor ion) is selected and fragmented to produce characteristic product ions. By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring or SRM), we can achieve exceptional selectivity and sensitivity.

Proposed LC-MS/MS Method Parameters

Liquid Chromatography

ParameterRecommended Condition
LC System Waters ACQUITY UPLC or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-0.5 min: 5% B; 0.5-3 min: 5-95% B; 3-4 min: 95% B; 4.1-5 min: 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Volume 5 µL

Tandem Mass Spectrometry

ParameterRecommended Condition
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 179.1
Product Ion (Q3) m/z 151.1 (Quantifier), m/z 123.1 (Qualifier)
Collision Energy To be optimized (start at 20-30 eV)
Dwell Time 100 ms
Proposed Fragmentation Pathway

The fragmentation of the protonated 7-Fluoro-6-methylquinazolin-4(3H)-one is predicted to follow established pathways for quinazolinone structures. The primary fragmentation is expected to be the loss of a neutral carbon monoxide (CO) molecule from the pyrimidine ring.

G M [M+H]⁺ m/z 179.1 frag1 [M+H-CO]⁺ m/z 151.1 (Quantifier) M->frag1 -CO frag2 [M+H-CO-HCN]⁺ m/z 123.1 (Qualifier) frag1->frag2 -HCN

Caption: Proposed ESI-MS/MS fragmentation of 7-Fluoro-6-methylquinazolin-4(3H)-one.

Detailed Experimental Protocol

The protocol for preparing standards and samples is similar to the HPLC-UV method, but the concentration range for calibration standards should be much lower (e.g., 0.1 ng/mL to 100 ng/mL) to leverage the sensitivity of the MS detector. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used for the highest accuracy, especially in biological matrices.

Method Validation Strategy (ICH Q2(R1))

A critical component of any analytical method is its validation to ensure it is suitable for its intended purpose.[1][3] The following parameters must be assessed for the proposed methods.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation Dev Propose Initial Method (HPLC or LC-MS/MS) Opt Optimize Parameters (Mobile Phase, Gradient, etc.) Dev->Opt SST System Suitability Testing (SST) Opt->SST Spec Specificity SST->Spec Lin Linearity & Range SST->Lin Rob Robustness SST->Rob Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD / LOQ Lin->LOD Routine Routine Analysis Prec->Routine

Caption: Workflow for analytical method development and validation.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte only.Peak purity analysis (UV), no interfering peaks at the analyte's retention time in blank/placebo samples.
Linearity To show a proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the target concentration.[3]
Accuracy The closeness of the measured value to the true value.% Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
LOD The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like pH, column temperature, or mobile phase composition are slightly varied.

Conclusion

This application note provides two comprehensive, albeit proposed, frameworks for the quantification of 7-Fluoro-6-methylquinazolin-4(3H)-one. The HPLC-UV method is suitable for routine quality control and assays where concentration levels are in the µg/mL range. The LC-MS/MS method offers superior sensitivity and selectivity for trace-level analysis in complex matrices. Both protocols are grounded in established scientific principles for the analysis of heterocyclic compounds and are designed to be robust starting points for formal method development and validation as per regulatory guidelines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines. [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2(R1). [Link]

  • Saitkulov, F. (2023). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS.
  • Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 63(1), 3-15.
  • ICH Q2 Analytical Method Validation. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 834.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Mini-Reviews in Organic Chemistry, 10(4), 346-376.
  • UV-vis spectrum of Quinazolinone (QNZ) 1, QNZ 1-AgNPs (a). QNZ 2, QNZ... - ResearchGate. [Link]

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton. [Link]

  • UV–vis absorption spectra of quinazoline derivatives in acetonitrile... - ResearchGate. [Link]

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Application

Application Note & Protocols: Leveraging 7-Fluoro-6-methylquinazolin-4(3H)-one in High-Throughput Screening for Kinase Inhibitor Discovery

Introduction The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 7-Fluoro-6-methylquinazolin-4(3H)-one is a promising, yet underexplored, member of this family. Its structural features suggest potential as a modulator of various biological targets, particularly protein kinases, where the quinazolinone core can act as a hinge-binding motif.[2] High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of therapeutic targets.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Fluoro-6-methylquinazolin-4(3H)-one and its derivatives in HTS campaigns, with a focus on identifying novel kinase inhibitors.

Physicochemical Properties of 7-Fluoro-6-methylquinazolin-4(3H)-one

A thorough understanding of the physicochemical properties of a screening compound is critical for designing robust and reliable assays. While specific experimental data for 7-Fluoro-6-methylquinazolin-4(3H)-one is not extensively published, properties can be inferred from related structures.

PropertyEstimated Value/CharacteristicRationale & Implication for HTS
Molecular Weight ~192.18 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for drug-likeness.
Solubility Likely soluble in DMSODMSO is the standard solvent for compound libraries in HTS. Stock solutions should be prepared at high concentrations (e.g., 10-20 mM) and diluted in aqueous assay buffers. Solubility in aqueous buffers should be determined to avoid compound precipitation.
Lipophilicity (cLogP) Moderately lipophilicMay influence cell permeability in cell-based assays and potential for non-specific binding.
Chemical Stability Generally stableQuinazolinones are a stable heterocyclic system. Stability in assay buffer at relevant temperatures should be confirmed.

Assay Development for a Kinase Target

The selection of an appropriate assay technology is paramount for a successful HTS campaign. The choice depends on the nature of the target, the required throughput, and the available instrumentation. For kinase targets, several robust HTS-compatible assay formats are available, primarily focusing on the detection of substrate phosphorylation.[6]

Workflow for HTS Assay Development

HTS_Assay_Development cluster_0 Phase 1: Assay Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Target_Selection Target Selection (e.g., a specific kinase) Assay_Format_Choice Assay Format Selection (e.g., TR-FRET, AlphaScreen, Luminescence) Target_Selection->Assay_Format_Choice Reagent_Procurement Reagent Procurement & QC (Enzyme, Substrate, Antibodies) Assay_Format_Choice->Reagent_Procurement Enzyme_Titr Enzyme Titration Reagent_Procurement->Enzyme_Titr Substrate_Titr Substrate Titration (Determine Km) Enzyme_Titr->Substrate_Titr Time_Course Reaction Time Course Substrate_Titr->Time_Course DMSO_Tolerance DMSO Tolerance Time_Course->DMSO_Tolerance Z_Factor Z' Factor Determination (Using control inhibitors) DMSO_Tolerance->Z_Factor Pilot_Screen Pilot Screen (~2000 compounds) Z_Factor->Pilot_Screen Data_Analysis Data Analysis & Hit Criteria Pilot_Screen->Data_Analysis

Caption: High-level workflow for HTS assay development and validation.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF is a robust technology for HTS, combining time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[7][8][9][10][11] This combination minimizes background fluorescence and interference from library compounds.[8][9][10]

Principle: A donor fluorophore (e.g., Europium cryptate) on one antibody and an acceptor fluorophore (e.g., XL665) on another are used. When a biotinylated substrate is phosphorylated by the kinase, a streptavidin-donor conjugate and a phosphospecific antibody-acceptor conjugate bind to the substrate, bringing the donor and acceptor into proximity and generating a FRET signal.

Step-by-Step HTRF Protocol
  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP Solution: Prepare a 2X working solution of ATP in kinase buffer. The final concentration should be at or near the Km for the kinase.

    • Kinase Solution: Prepare a 2X working solution of the kinase in kinase buffer.

    • Substrate Solution: Prepare a 2X working solution of the biotinylated peptide substrate in kinase buffer.

    • Detection Reagents: Prepare a working solution of the streptavidin-donor and anti-phospho-acceptor antibodies in detection buffer according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of 7-Fluoro-6-methylquinazolin-4(3H)-one derivatives or controls (DMSO for negative control, known inhibitor for positive control) to the appropriate wells.

    • Add 4 µL of the 2X kinase solution to all wells.

    • Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP mixture.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Normalize the data to controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)).

Protocol 2: AlphaScreen Kinase Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly sensitive and suitable for miniaturization.[12][13][14][15]

Principle: Donor and acceptor beads are coated with molecules that will bind to the kinase substrate and the phosphorylated product.[14] When the substrate is phosphorylated, both beads are brought into close proximity. Laser excitation of the donor bead produces singlet oxygen, which diffuses to the nearby acceptor bead, initiating a chemiluminescent signal.[6][12][14]

Step-by-Step AlphaScreen Protocol
  • Reagent Preparation:

    • Prepare kinase buffer, ATP, kinase, and substrate solutions as described for the HTRF assay.

    • Detection Reagents: Prepare a mixture of streptavidin-coated donor beads and anti-phospho-antibody-conjugated acceptor beads in an appropriate buffer, following the manufacturer's protocol. This step should be performed in subdued light.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of 7-Fluoro-6-methylquinazolin-4(3H)-one derivatives or controls.

    • Add 4 µL of the 2X kinase solution.

    • Start the reaction by adding 4 µL of the 2X substrate/ATP mixture.

    • Incubate at room temperature for the optimized time.

    • Stop the reaction by adding 10 µL of the AlphaScreen bead mixture (this often contains EDTA to chelate Mg²⁺ and stop the kinase reaction).

    • Incubate for 60-90 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Plot the raw AlphaScreen signal.

    • Calculate the percent inhibition relative to positive and negative controls.

Protocol 3: Luminescence-Based ATP Depletion Assay

This assay format is an indirect measure of kinase activity, quantifying the amount of ATP remaining after the kinase reaction. It is often a cost-effective and straightforward method.[16][17][18][19]

Principle: The amount of light produced by a luciferase enzyme is proportional to the amount of ATP present.[19] As the kinase consumes ATP to phosphorylate its substrate, a decrease in luminescence signal indicates kinase activity. Inhibitors of the kinase will result in less ATP consumption and a higher luminescence signal.

Step-by-Step Luminescence Protocol
  • Reagent Preparation:

    • Prepare kinase buffer, kinase, and substrate solutions.

    • ATP Solution: Prepare a 2X working solution of ATP. The initial concentration should be low enough that its depletion can be accurately measured (typically below the Km).

    • Luminescence Reagent: Reconstitute a commercial ATP detection reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of 7-Fluoro-6-methylquinazolin-4(3H)-one derivatives or controls.

    • Add 4 µL of the 2X kinase/substrate mixture.

    • Initiate the reaction by adding 4 µL of the 2X ATP solution.

    • Incubate at room temperature for the optimized time.

    • Add 10 µL of the luminescence reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the plate on a luminometer.

  • Data Analysis:

    • A higher luminescence signal indicates inhibition.

    • Calculate percent inhibition based on the signal window between the no-kinase (high ATP) and uninhibited kinase (low ATP) controls.

Data Analysis and Hit Triage

Following the primary screen, a robust data analysis workflow is crucial to identify high-quality hits and eliminate false positives.

Statistical Validation of the Screen

The quality of the HTS assay is assessed using the Z' factor, which should be consistently greater than 0.5 for a reliable screen.[20]

Z' Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive and negative controls.

Hit Identification and Confirmation
  • Primary Hit Selection: Compounds exhibiting activity beyond a defined threshold (e.g., >3 standard deviations from the mean of the negative controls or >50% inhibition) are selected as primary hits.

  • Confirmation Screen: Primary hits are re-tested in the same assay to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀).

  • Orthogonal Assays: To rule out assay-specific artifacts, hits should be validated in a secondary, mechanistically different assay (e.g., if the primary screen was HTRF, a luminescence-based assay could be used as an orthogonal test).[21]

  • SAR Analysis: Preliminary Structure-Activity Relationship (SAR) analysis can be performed on the confirmed hits to identify common chemical features that contribute to activity and guide the synthesis of more potent analogs.[20]

Data Triage Workflow

Hit_Triage_Workflow Primary_Screen Primary HTS (Single Concentration) Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Confirmation Confirmation Screen (Re-test in Primary Assay) Hit_Selection->Confirmation Dose_Response Dose-Response Curve (IC50 Determination) Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay SAR_Analysis Preliminary SAR Analysis Orthogonal_Assay->SAR_Analysis Validated Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for hit triage and validation in an HTS campaign.

Conclusion

7-Fluoro-6-methylquinazolin-4(3H)-one represents a valuable starting point for HTS campaigns aimed at discovering novel modulators of therapeutically relevant targets, such as protein kinases. The successful implementation of such a campaign relies on the careful selection and optimization of assay technology, rigorous data analysis, and a systematic hit validation process. The protocols and workflows detailed in this application note provide a robust framework for researchers to effectively utilize this and similar scaffolds in their drug discovery efforts.

References

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry - ACS Publications. Available at: [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. Available at: [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PubMed Central. Available at: [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Bioluminescent Assays for High-Throughput Screening - PubMed. Available at: [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. Available at: [Link]

  • HTRF® - Berthold Technologies GmbH & Co.KG. Available at: [Link]

  • AlphaScreen® - Berthold Technologies GmbH & Co.KG. Available at: [Link]

  • Understanding Luminescence Based Screens - Books - Royal Society of Chemistry. Available at: [Link]

  • the detection of tyrosine kinase activity in AlphaScreen mode - BMG Labtech. Available at: [Link]

  • HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR - Celtarys Research. Available at: [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH. Available at: [Link]

  • AlphaScreen | BMG LABTECH. Available at: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. Available at: [Link]

  • High-throughput screening - Wikipedia. Available at: [Link]

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  • Assay Development for High-Throughput Drug Screening Against Mycobacteria - PubMed. Available at: [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances - PMC - NIH. Available at: [Link]

  • Data analysis approaches in high throughput screening. Available at: [Link]

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  • Comprehensive Analysis of High-Throughput Screening Data - SPIE Digital Library. Available at: [Link]

  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]

  • Data normalization methods recommended for the analysis of HTS and HCS... | Download Table - ResearchGate. Available at: [Link]

  • High-throughput screening: accelerating drug discovery. Available at: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. Available at: [Link]

  • High-throughput screening (HTS) | BMG LABTECH. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

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  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC - NIH. Available at: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. Available at: [Link]

  • 6-Fluoro-7-nitroquinazolin-4(3H)-one | C8H4FN3O3 | CID 137003164 - PubChem. Available at: [Link]

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  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. Available at: [Link]

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Method

Application Notes and Protocols for the In Vivo Evaluation of 7-Fluoro-6-methylquinazolin-4(3H)-one

Introduction The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this versatile het...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this versatile heterocyclic system have demonstrated significant potential as anti-inflammatory, analgesic, anticancer, and antiviral agents.[3][4][5][6][7][8][9][10] The subject of this guide, 7-Fluoro-6-methylquinazolin-4(3H)-one, is a novel analogue whose therapeutic potential remains to be elucidated. The strategic incorporation of a fluorine atom and a methyl group on the quinazolinone core may significantly influence its pharmacokinetic properties and target engagement, warranting a thorough preclinical investigation.[2]

These application notes provide a comprehensive framework for the in vivo evaluation of 7-Fluoro-6-methylquinazolin-4(3H)-one in animal models. The protocols detailed herein are designed to systematically assess the compound's pharmacokinetic profile, safety, and preliminary efficacy in relevant disease models. This guide is intended for researchers, scientists, and drug development professionals, offering both detailed methodologies and the scientific rationale underpinning each experimental design choice.

Part 1: Foundational In Vivo Assessment

Prior to efficacy testing, a foundational understanding of the compound's behavior and safety in a living system is paramount. This initial phase encompasses pharmacokinetic (PK) and acute toxicity studies.

Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for designing meaningful efficacy and toxicology studies.[11] The PK profile informs dose selection, dosing frequency, and the optimal route of administration.[12] For quinazolinone derivatives, oral bioavailability can be variable, making this an essential initial investigation.[13][14]

Recommended Animal Model:

  • Species: Male and female Sprague-Dawley rats (n=3-5 per group/sex). The use of both sexes is crucial to identify any potential gender-specific differences in drug metabolism.[15]

  • Justification: Rats are a standard species for initial PK studies due to their well-characterized physiology and metabolic pathways, which share some similarities with humans. Their larger size compared to mice facilitates serial blood sampling.[11]

Experimental Protocol: Single-Dose Pharmacokinetics

  • Compound Formulation: Prepare 7-Fluoro-6-methylquinazolin-4(3H)-one in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation must be stable and safe for in vivo use.[12]

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Gavage Group: Administer a single oral dose (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or jugular vein into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 7-Fluoro-6-methylquinazolin-4(3H)-one in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Terminal half-life
CL Clearance
Vd Volume of distribution
F (%) Oral bioavailability
Acute Toxicity Assessment

Rationale: Acute toxicity studies are essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[12][16] This information is crucial for selecting doses for subsequent efficacy studies and for ensuring animal welfare.[12] These studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines where required for regulatory submissions.[17][18]

Recommended Animal Model:

  • Species: Male and female C57BL/6 mice (n=3-5 per group/sex).[11]

  • Justification: Mice are a standard rodent model for initial toxicity screening due to their well-defined genetics and rapid breeding cycle.[11]

Experimental Protocol: Single-Dose Acute Toxicity

  • Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a range of doses (e.g., 10, 50, 200, 1000 mg/kg).

  • Administration: Administer a single dose of 7-Fluoro-6-methylquinazolin-4(3H)-one via the intended clinical route (e.g., oral gavage).

  • Clinical Observations: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dose, and daily for 14 days).[12] Observations should include changes in behavior, appearance, and physiological functions.

  • Body Weight: Record body weight prior to dosing and at least twice weekly for the 14-day observation period.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

  • Histopathology: Collect and preserve major organs (e.g., liver, kidneys, heart, lungs, spleen) for potential histopathological examination if gross abnormalities are observed.

Humane Endpoints: It is imperative to establish and adhere to humane endpoints to minimize animal suffering.[19][20][21][22] These are predetermined criteria that, when met, require the humane euthanasia of an animal.[23]

  • Body Weight Loss: >20% of baseline body weight.[23]

  • Clinical Signs: Severe lethargy, inability to ambulate, seizures, or respiratory distress.[23]

  • Body Condition Score: A score of less than 2 (on a 5-point scale).

Part 2: Efficacy Evaluation in Disease Models

Based on the broad spectrum of activity reported for quinazolinone derivatives, the following sections outline experimental designs for testing 7-Fluoro-6-methylquinazolin-4(3H)-one in models of inflammation, cancer, and viral infection.

Anti-Inflammatory Activity

Rationale: Numerous quinazolinone derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[24][25] The carrageenan-induced paw edema model is a well-established and widely used acute inflammatory model to screen for potential anti-inflammatory agents.[6]

Recommended Animal Model:

  • Species: Male Wistar rats (180-220g).

  • Justification: This model is highly reproducible and sensitive to non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • 7-Fluoro-6-methylquinazolin-4(3H)-one (e.g., 10, 30, 100 mg/kg, p.o.)

  • Compound Administration: Administer the test compound or controls orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test.[26][27]

Visualization: Experimental Workflow for Anti-Inflammatory Screening

G cluster_0 Pre-Treatment Phase cluster_1 Inflammation & Measurement Phase cluster_2 Data Analysis Phase acclimatize Animal Acclimatization (1 week) grouping Randomize into Groups (n=6 per group) acclimatize->grouping dosing Administer Compound/Control (Oral Gavage) grouping->dosing induce Induce Edema (Carrageenan Injection) dosing->induce measure Measure Paw Volume (0, 1, 2, 3, 4 hours) induce->measure calculate Calculate % Inhibition measure->calculate stats Statistical Analysis (ANOVA) calculate->stats

Caption: Workflow for carrageenan-induced paw edema assay.

Anticancer Activity

Rationale: Quinazolinone derivatives have emerged as a significant class of anticancer agents, with some acting as inhibitors of key signaling pathways like the PI3K/Akt pathway or as EGFR tyrosine kinase inhibitors.[1][7][8][9][28] A xenograft model using a human cancer cell line is a standard in vivo method to evaluate the antitumor efficacy of a novel compound.

Recommended Animal Model:

  • Species: Immunocompromised mice (e.g., athymic nude or SCID mice).

  • Justification: These mice lack a functional immune system, allowing for the growth of human tumor xenografts.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Culture: Culture a relevant human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

    • Vehicle Control

    • Positive Control (e.g., a standard-of-care chemotherapeutic agent)

    • 7-Fluoro-6-methylquinazolin-4(3H)-one (at two or three dose levels)

  • Compound Administration: Administer the compound daily or on another appropriate schedule based on its PK profile.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size. Monitor for body weight loss and signs of toxicity.

  • Tumor Analysis: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Visualization: Potential Anticancer Signaling Pathway

G cluster_pathway Hypothesized EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Quinazolinone 7-Fluoro-6-methylquinazolin-4(3H)-one Quinazolinone->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: Hypothesized inhibition of EGFR signaling by the compound.

Antiviral Activity

Rationale: Recent studies have highlighted the potential of quinazolinone derivatives as potent antiviral agents, particularly against RNA viruses like Zika and Dengue virus.[4][10][29][30][31] An in vivo infection model is necessary to confirm the in vitro antiviral activity and assess the therapeutic potential of 7-Fluoro-6-methylquinazolin-4(3H)-one.

Recommended Animal Model:

  • Species: AG129 mice (deficient in interferon-α/β and -γ receptors).

  • Justification: These mice are highly susceptible to infection with viruses like Dengue and Zika, providing a robust model for evaluating antiviral efficacy.

Experimental Protocol: Dengue/Zika Virus Infection Model

  • Animal Groups (n=8-10 per group):

    • Vehicle Control

    • Positive Control (if available)

    • 7-Fluoro-6-methylquinazolin-4(3H)-one (at two or three dose levels)

  • Infection: Infect mice with a lethal dose of the virus (e.g., Dengue virus serotype 2) via intraperitoneal injection.

  • Treatment: Begin treatment with the test compound at a specified time post-infection (e.g., 4 hours) and continue for a set duration (e.g., 7-10 days).

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, morbidity) and survival.

  • Viremia Measurement: Collect blood samples at various time points post-infection to quantify viral load in the serum by qRT-PCR.

  • Data Analysis: Compare survival curves between groups using Kaplan-Meier analysis. Analyze differences in viremia and weight loss using appropriate statistical tests.

Part 3: Scientific Integrity and Statistical Considerations

To ensure the reliability and reproducibility of the experimental results, the following principles must be integrated into the study design and execution.

  • Randomization: Animals should be randomly assigned to treatment groups to minimize bias.[15]

  • Blinding: Whenever possible, the investigators conducting the experiments and assessing the outcomes should be blinded to the treatment allocation.

  • Sample Size Calculation: The number of animals per group should be determined by a power analysis to ensure that the study is adequately powered to detect a statistically significant effect if one exists.[26][27]

  • Statistical Analysis: The choice of statistical tests should be appropriate for the experimental design and the type of data collected.[26][27][32] Consultation with a biostatistician is highly recommended.[33]

  • Reporting: All aspects of the experimental design, including the statistical methods used, should be clearly reported to allow for independent evaluation and replication.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of 7-Fluoro-6-methylquinazolin-4(3H)-one. By systematically evaluating its pharmacokinetic profile, safety, and efficacy in relevant disease models, researchers can gain critical insights into its therapeutic potential. Adherence to principles of scientific integrity and rigorous statistical analysis will be paramount in generating high-quality, translatable preclinical data.

References

  • Guidelines for Humane Endpoints in Animal Study Proposals. (n.d.). NIH OACU. Retrieved from [Link]

  • Humane endpoints. (2015, October 2). NC3Rs. Retrieved from [Link]

  • What Is A Humane Endpoint? (2022, May 5). Animal Free Research UK. Retrieved from [Link]

  • Defining Humane Endpoints. (n.d.). Institutional Animal Care and Use Committee. Retrieved from [Link]

  • HUMANE ENDPOINTS. (n.d.). The Chinese University of Hong Kong. Retrieved from [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2013). International Journal of Inflammation. Retrieved from [Link]

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. In Statistical Thinking in Clinical Trials (pp. 1-13). Springer, Cham.
  • Some issues about design and statistical analysis of preclinical trials. (n.d.). Retrieved from [Link]

  • Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. (2022). ACS Infectious Diseases. Retrieved from [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Molecules. Retrieved from [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025, April 10). NAMSA. Retrieved from [Link]

  • Akgül Yeşilada, et al. (2004). Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. Archiv der Pharmazie. Retrieved from [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2023). Oncology Reports. Retrieved from [Link]

  • Kumar, A., et al. (2013). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Medicinal Chemistry Research. Retrieved from [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022, December 8). IntechOpen. Retrieved from [Link]

  • Reporting and analysis of repeated measurements in preclinical animals experiments. (2019). PLoS ONE. Retrieved from [Link]

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (2025, April 10). FDA. Retrieved from [Link]

  • The Pharmacokinetics of the Quinazoline Antifolate ICI D 1694 in Mice and Rats. (1993). Cancer Research. Retrieved from [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis. (2023, April 4). IKOSA. Retrieved from [Link]

  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (2021). Current Drug Targets. Retrieved from [Link]

  • The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (2025, November 18). Cytel. Retrieved from [Link]

  • FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. (2025, December 5). Holland & Knight. Retrieved from [Link]

  • Understanding FDA Preclinical Animal Study Requirements for Medical Devices. (n.d.). AseBio. Retrieved from [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Flavonol Derivatives Containing a Quinazolinone Moiety: Design, Synthesis, and Antiviral Activity. (2024). Chemistry & Biodiversity. Retrieved from [Link]

  • Antiviral Agents – Benzazine Derivatives. (2022). Russian Journal of Bioorganic Chemistry. Retrieved from [Link]

  • Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. (2025, August 16). Medicinal Chemistry Research. Retrieved from [Link]

  • Experimental design and statistical analysis. (2025, November 29). PREPARE. Retrieved from [Link]

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  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. Retrieved from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals. Retrieved from [Link]

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  • Quinazolinone derivatives as orally available ghrelin receptor antagonists for the treatment of diabetes and obesity. (2007). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Notes & Protocols for the Purification of Crude 7-Fluoro-6-methylquinazolin-4(3H)-one

Abstract This technical guide provides a comprehensive overview of established and effective techniques for the purification of crude 7-Fluoro-6-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of established and effective techniques for the purification of crude 7-Fluoro-6-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and professionals in the field, offering a blend of theoretical principles and practical, field-proven methodologies. This document emphasizes the causality behind experimental choices to empower users to adapt and troubleshoot these methods effectively. The purification strategies covered include recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC), complemented by robust analytical techniques for purity assessment.

Introduction: The Importance of Purity for 7-Fluoro-6-methylquinazolin-4(3H)-one

7-Fluoro-6-methylquinazolin-4(3H)-one belongs to the quinazolinone class of compounds, a scaffold that is prevalent in a wide array of biologically active molecules and approved pharmaceuticals.[1] The specific substitution pattern of a fluorine atom at the 7-position and a methyl group at the 6-position can significantly influence the compound's physicochemical properties and its interactions with biological targets. In the context of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is of paramount importance, as impurities can affect its safety, efficacy, and stability.

Common impurities in the synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one typically arise from unreacted starting materials, such as 2-amino-4-fluoro-5-methylbenzoic acid, and by-products formed during the cyclization reaction.[2] Therefore, robust purification strategies are essential to isolate the target compound with the high degree of purity required for subsequent applications.

Preliminary Analysis and Impurity Profiling

Before commencing any purification protocol, it is crucial to analyze the crude material to understand the impurity profile. This initial assessment will guide the selection of the most appropriate purification technique.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to visualize the number of components in the crude mixture and to screen for suitable solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities. A C18 reverse-phase column is often a good starting point.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and provides mass information on the impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and reveal the presence of structural isomers or other organic impurities.

Purification Strategy Workflow

A multi-step purification strategy is often the most effective approach to achieving high purity. The following diagram illustrates a logical workflow for the purification of crude 7-Fluoro-6-methylquinazolin-4(3H)-one.

Purification Workflow crude Crude 7-Fluoro-6- methylquinazolin-4(3H)-one recrystallization Recrystallization (Bulk Impurity Removal) crude->recrystallization Initial Cleanup analysis Purity Analysis (HPLC, LC-MS, NMR) recrystallization->analysis Assess Purity column Silica Gel Column Chromatography column->analysis Assess Purity prep_hplc Preparative HPLC (High Purity Polishing) prep_hplc->analysis Final Purity Check analysis->column Further Purification if needed analysis->prep_hplc Final Polishing if needed pure_product Pure Product (>99%) analysis->pure_product Meets Purity Specs

Caption: A typical workflow for the purification of 7-Fluoro-6-methylquinazolin-4(3H)-one.

Recrystallization: A Powerful First Step

Recrystallization is an effective technique for removing bulk impurities from a solid sample. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For quinazolinone derivatives, polar protic solvents are often good candidates.[4][5]

Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent SystemRationale
Ethanol or Methanol Often effective for quinazolinones due to the presence of hydrogen bond donors and acceptors.[5]
Acetic Acid Has been successfully used for the recrystallization of a structurally similar compound, 7-fluoro-6-nitroquinazolin-4(3H)-one.[3]
Petroleum Ether / Ethyl Acetate A mixture of these solvents can be effective for less polar quinazolinone derivatives.[6]
Protocol for Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude 7-Fluoro-6-methylquinazolin-4(3H)-one in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.

  • Saturation: Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding excess solvent, as this will reduce the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[7]

Principle

Silica gel is a polar stationary phase. Non-polar compounds will have a weaker interaction with the silica gel and will elute faster with a non-polar mobile phase. Conversely, polar compounds will adsorb more strongly and require a more polar mobile phase to elute.

Protocol for Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane or petroleum ether.

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude or partially purified 7-Fluoro-6-methylquinazolin-4(3H)-one in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica gel to the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane or petroleum ether). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A gradient of 0% to 50% ethyl acetate in hexane is a good starting point.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Column Chromatography Workflow start Crude Sample dissolve Dissolve in Minimum Solvent start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load Sample onto Column adsorb->load pack Pack Silica Gel Column pack->load elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for purification by silica gel column chromatography.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest levels of purity (>99%), preparative HPLC is the method of choice. Reverse-phase chromatography is commonly used for quinazolinone derivatives.[2]

Method Development

It is highly recommended to first develop an analytical HPLC method to determine the optimal separation conditions before scaling up to a preparative scale.

Typical Analytical HPLC Parameters:

ParameterRecommendation
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or TFA
Gradient 10-90% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Protocol for Preparative HPLC
  • Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase or a compatible solvent like DMSO. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC system, including the preparative C18 column, with the initial mobile phase conditions.

  • Injection: Inject the filtered sample onto the column.

  • Fraction Collection: Collect fractions as the peaks elute, using the UV detector signal to guide the collection. Automated fraction collectors are highly recommended.

  • Purity Analysis: Analyze the purity of the collected fractions using the previously developed analytical HPLC method.

  • Product Isolation: Combine the pure fractions and remove the solvents. If the mobile phase contains water and acetonitrile/methanol, lyophilization (freeze-drying) or rotary evaporation can be used.

Purity Confirmation

After purification, the final product should be thoroughly analyzed to confirm its identity and purity.

  • HPLC/LC-MS: To confirm >99% purity and the correct molecular weight.

  • NMR (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the absence of organic impurities.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The purification of crude 7-Fluoro-6-methylquinazolin-4(3H)-one can be effectively achieved through a systematic approach that may involve recrystallization for initial cleanup, followed by silica gel column chromatography and/or preparative HPLC for final polishing. The choice of technique will depend on the initial purity of the crude material and the desired final purity. Careful analysis at each stage is critical to ensure the successful isolation of this valuable compound.

References

  • Zhang, N., et al. (2011). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o669. [Link]

  • Abdelmonsef, A. H., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(5), 1084. [Link]

  • PubChem. (n.d.). 7-Fluoroquinazolin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry, 86(10), 1019-1024. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1854. [Link]

  • Abdelgawad, M. A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9375. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Applied Pharmaceutical Science, 7(5), 234-257. [Link]

  • Azimi, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638. [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Google Patents. (n.d.). CN101348471B - Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
  • Royal Society of Chemistry. (n.d.). Supplementary Information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Zhang, Q., et al. (2009). 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o648. [Link]

  • University of Chicago. (n.d.). Supporting Information. Retrieved from [Link]

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Method

Application Notes and Protocols for the Evaluation of 7-Fluoro-6-methylquinazolin-4(3H)-one in Cancer Cell Line Studies

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology Research The quinazolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology Research

The quinazolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] This scaffold is considered a "privileged structure" owing to its ability to interact with a wide array of biological targets with high affinity. In the realm of oncology, quinazolinone derivatives have been successfully developed into FDA-approved drugs that target key signaling molecules implicated in cancer cell proliferation, survival, and metastasis.[1][3] These compounds primarily exert their anticancer effects by inhibiting protein kinases, modulating cell cycle progression, and inducing apoptosis.[2][4]

This document provides a comprehensive guide for researchers and drug development professionals on the application of a novel quinazolinone derivative, 7-Fluoro-6-methylquinazolin-4(3H)-one, in cancer cell line studies. While this specific molecule is used as a representative example, the principles and protocols outlined herein are broadly applicable to the preclinical evaluation of other novel quinazolinone-based compounds.

Pharmacological Profile of 7-Fluoro-6-methylquinazolin-4(3H)-one: A-Hypothesized Mechanism of Action

Based on the well-established role of quinazolinone derivatives as kinase inhibitors, we hypothesize that 7-Fluoro-6-methylquinazolin-4(3H)-one functions as an inhibitor of a critical signaling pathway frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.

PI3K_Akt_mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 7-Fluoro-6-methylquinazolin-4(3H)-one Compound->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by 7-Fluoro-6-methylquinazolin-4(3H)-one.

Experimental Workflows and Protocols

A systematic approach is crucial for characterizing the anticancer properties of a novel compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to mechanistic elucidation.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture Viability_Assay 2. Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay IC50 Determine IC50 Values Viability_Assay->IC50 Mechanism_Study 3. Mechanistic Studies IC50->Mechanism_Study Western_Blot Western Blot Analysis (PI3K/Akt/mTOR pathway) Mechanism_Study->Western_Blot Kinase_Assay In Vitro Kinase Inhibition Assay Mechanism_Study->Kinase_Assay Data_Analysis 4. Data Analysis & Interpretation Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Conclusion: Elucidate Anticancer Activity Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating a novel anticancer compound.

Protocol 1: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is adapted from standard procedures.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 7-Fluoro-6-methylquinazolin-4(3H)-one (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Fluoro-6-methylquinazolin-4(3H)-one in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Protocol 2: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[6] This protocol is based on established methods.[7]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with 7-Fluoro-6-methylquinazolin-4(3H)-one for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[8][9][10] Luminescence-based assays that quantify ADP production are commonly used.[8][11]

Materials:

  • Recombinant kinase (e.g., PI3K)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • 7-Fluoro-6-methylquinazolin-4(3H)-one

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of 7-Fluoro-6-methylquinazolin-4(3H)-one in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, kinase substrate, and the test compound or vehicle control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Summarized Quantitative Data

The following table presents hypothetical IC50 values for 7-Fluoro-6-methylquinazolin-4(3H)-one against various cancer cell lines, as would be determined by the MTT assay.

Cell LineCancer TypeIC50 (µM) of 7-Fluoro-6-methylquinazolin-4(3H)-one
MCF-7Breast Cancer2.5
A549Lung Cancer5.1
HCT116Colon Cancer3.8
PC-3Prostate Cancer7.2

Expert Insights and Troubleshooting

  • Causality in Experimental Choices: The selection of cancer cell lines should be guided by the hypothesized target of the compound. For a putative PI3K inhibitor, cell lines with known PI3K pathway mutations or activation would be appropriate. The duration of compound treatment in cell-based assays is critical; shorter time points (e.g., 6-24 hours) are often suitable for observing changes in signaling pathways by Western blot, while longer incubations (48-72 hours) are typically required for assessing effects on cell viability.

  • Self-Validating Systems in Protocols: Each protocol should include appropriate controls to ensure the validity of the results. In the MTT assay, a vehicle control (DMSO) is essential to account for any solvent effects. For Western blotting, a loading control (e.g., β-actin or GAPDH) is necessary to ensure equal protein loading across lanes. In kinase assays, a "no enzyme" control and a known inhibitor (positive control) should be included.

  • Troubleshooting Common Issues:

    • High background in Western blots: This can be due to insufficient blocking or a high concentration of the secondary antibody. Optimize blocking time and antibody dilutions.

    • Inconsistent results in cell viability assays: This may arise from uneven cell seeding or edge effects in the 96-well plate. Ensure proper cell suspension and avoid using the outer wells of the plate.

    • Low signal in kinase assays: The enzyme concentration or reaction time may be suboptimal. Perform an enzyme titration and a time-course experiment to determine the optimal conditions.

Conclusion

The systematic application of the protocols and workflows described in this guide will enable a thorough preclinical evaluation of 7-Fluoro-6-methylquinazolin-4(3H)-one and other novel quinazolinone derivatives as potential anticancer agents. By combining cell-based assays with biochemical and molecular analyses, researchers can elucidate the mechanism of action and identify promising lead compounds for further development.

References

  • Gilbert, D. F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Sigma-Aldrich. Cell viability assay protocol. Sigma-Aldrich.
  • Abcam. MTT assay protocol. Abcam.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays. BenchChem.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • BioAssay Systems. EnzyChromTM Kinase Assay Kit. BioAssay Systems.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Sigma-Aldrich. Kinase Assay Kit. Sigma-Aldrich.
  • R&D Systems. Western Blot Protocol. R&D Systems.
  • Abcam. Western blot protocol. Abcam.
  • OriGene Technologies Inc. Western Blot Protocol. OriGene Technologies Inc.
  • Promega Corporation. GSK3β Kinase Assay.
  • Chen Lab, University of Hawaii Cancer Center. Western blotting.
  • Novus Biologicals. General Western Blot Protocol Overview. Novus Biologicals.
  • Rewcastle, G. W., et al. (1996). Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one.
  • MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI.
  • Spandidos Publications. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • PMC. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • PubMed Central. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. PubMed Central.
  • MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI.
  • PMC. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC.
  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.
  • PubMed Central. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central.
  • PMC. Quinazoline derivatives: synthesis and bioactivities. PMC.
  • MDPI.
  • SciSpace. The novel synthesized 6-fluoro-(3-fluorophenyl)-4-(3- methoxyanilino)quinazoline (LJJ-10) compound exhibit. SciSpace.
  • MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one

Welcome to the Technical Support Center for the synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a user-friendly question-and-answer format to address specific challenges you may encounter during your synthetic work.

Introduction

7-Fluoro-6-methylquinazolin-4(3H)-one is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the quinazolinone scaffold in numerous biologically active molecules. The synthesis of this and related compounds, while conceptually straightforward, can present challenges, particularly concerning reaction yield and purity. This guide provides practical, experience-driven advice to help you navigate these synthetic hurdles successfully.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is the most common and reliable method for synthesizing 7-Fluoro-6-methylquinazolin-4(3H)-one?

The most established and widely used method for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis .[1][2] This reaction involves the thermal condensation of an appropriately substituted anthranilic acid with an amide. For the synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one, the logical starting materials are 2-amino-4-fluoro-5-methylbenzoic acid and formamide.

The general reaction is depicted below:

Reaction Scheme: Niementowski Synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one

Caption: General reaction for the synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one.

FAQ 2: I am experiencing very low yield in my synthesis. What are the likely causes and how can I improve it?

Low yield is a frequent issue in quinazolinone synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Low Yield

Potential Cause Explanation Recommended Action Expected Outcome
Suboptimal Reaction Temperature The Niementowski reaction typically requires high temperatures (130-180 °C) to drive the condensation and cyclization.[3] Insufficient temperature will lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of starting materials or product.Systematically screen a range of temperatures (e.g., 130°C, 150°C, 170°C) to find the optimal condition for your specific setup. Monitor the reaction progress by Thin Layer Chromatography (TLC).Identification of the optimal temperature that maximizes product formation while minimizing byproduct formation.
Inadequate Reaction Time The reaction may not have proceeded to completion. Reaction times can vary from a few hours to over 24 hours depending on the specific substrates and conditions.Monitor the reaction at regular intervals using TLC or LC-MS to determine the point at which the starting material is consumed and the product concentration is maximized.Prevention of premature work-up and ensuring the reaction has reached its maximum possible conversion.
Purity of Starting Materials Impurities in the 2-amino-4-fluoro-5-methylbenzoic acid or formamide can interfere with the reaction, leading to side products and lower yields.Ensure the purity of your starting materials. If necessary, recrystallize the anthranilic acid derivative. Use a fresh, high-purity grade of formamide.A cleaner reaction profile with fewer byproducts and an improved yield of the desired product.
Inefficient Water Removal The reaction produces water as a byproduct. If not effectively removed, the equilibrium may not favor product formation.If conducting the reaction in a solvent, use a Dean-Stark apparatus to azeotropically remove water. For neat reactions (only formamide as reactant and solvent), ensuring a high enough temperature will help to drive off water.Shifting the reaction equilibrium towards the product side, thereby increasing the yield.
Microwave-Assisted Synthesis Conventional heating can be slow and lead to side reactions. Microwave irradiation can offer more efficient and uniform heating.Consider using a dedicated microwave reactor. Microwave-assisted Niementowski synthesis has been shown to significantly reduce reaction times and improve yields.[1] A typical starting point could be 150°C for 30-60 minutes.Faster reaction times, cleaner reaction profiles, and often a significant improvement in isolated yield.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_purity->start If impure, purify and restart optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure optimize_time Optimize Reaction Time optimize_temp->optimize_time remove_water Ensure Efficient Water Removal optimize_time->remove_water try_microwave Consider Microwave-Assisted Synthesis remove_water->try_microwave analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) try_microwave->analyze_byproducts analyze_byproducts->start If issues persist, re-evaluate end Improved Yield analyze_byproducts->end If successful

Caption: A systematic approach to troubleshooting low yield.

FAQ 3: I am observing multiple spots on my TLC plate. What are the possible side products?

The formation of byproducts is a common cause of low yields and purification challenges.

Potential Side Products and Their Mitigation

Side Product Plausible Cause Mitigation Strategy
Unreacted 2-amino-4-fluoro-5-methylbenzoic acid Incomplete reaction due to insufficient temperature or reaction time.Increase reaction temperature and/or time. Monitor reaction progress by TLC until the starting material spot disappears or is minimized.
N-Formyl-2-amino-4-fluoro-5-methylbenzoic acid This is a key intermediate in the reaction. Its presence indicates that the final cyclization step is incomplete.Increase reaction temperature to facilitate the dehydration and ring-closure step.
Polymeric materials High reaction temperatures can sometimes lead to polymerization of starting materials or intermediates.Optimize the reaction temperature; avoid excessively high temperatures. Microwave synthesis can often provide more controlled heating, minimizing polymerization.[4]
Decarboxylation products Anthranilic acids can be susceptible to decarboxylation at very high temperatures.Maintain the reaction temperature at the optimal level determined through screening. Avoid prolonged reaction times at excessively high temperatures.
FAQ 4: How should I purify the crude 7-Fluoro-6-methylquinazolin-4(3H)-one?

Effective purification is critical to obtaining a high-purity final product. A multi-step approach is often the most effective.

Purification Protocol

  • Initial Work-up: After the reaction is complete, the crude product is typically obtained by cooling the reaction mixture and pouring it into cold water or an ice bath to precipitate the solid. The solid is then collected by vacuum filtration and washed with cold water to remove excess formamide and other water-soluble impurities.

  • Recrystallization: This is often the most effective method for purifying quinazolinones.

    • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for quinazolinones include ethanol, methanol, acetic acid, or mixtures such as ethanol/water or DMF/water.

    • Procedure:

      • Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

      • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a viable alternative.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane or dichloromethane and methanol is typically effective. The optimal ratio should be determined by TLC analysis. A good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.

Experimental Protocols

Representative Synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one (Conventional Heating)

This protocol is a representative method based on the well-established Niementowski synthesis for similar quinazolinone derivatives.

Materials:

  • 2-amino-4-fluoro-5-methylbenzoic acid

  • Formamide

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluoro-5-methylbenzoic acid (1.0 eq) and formamide (10-20 eq).

  • Heat the reaction mixture to 150-160 °C with stirring for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., in 1:1 ethyl acetate:hexane).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual formamide.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water).

Representative Synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one (Microwave-Assisted)

Materials:

  • 2-amino-4-fluoro-5-methylbenzoic acid

  • Formamide

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine 2-amino-4-fluoro-5-methylbenzoic acid (1.0 eq) and formamide (10 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 150 °C for 40 minutes with stirring.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional heating protocol.

References

  • Technical Support Center: Purification of 4(3H)
  • Technical Support Center: Synthesis of Quinazolinone Deriv
  • Troubleshooting common issues in quinazoline synthesis protocols. Benchchem.
  • Niementowski quinoline synthesis. Wikipedia.
  • Synthesis of Heterocycles from Anthranilic acid and its Deriv
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2. Sciforum.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
  • One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc.
  • Process for preparing anthranilic acids.
  • Synthesis of some new tricyclic 4(3H)
  • troubleshooting guide for the synthesis of quinazoline deriv
  • identifying and minimizing side products in quinazoline synthesis. Benchchem.
  • a modified niementowski reaction for the synthesis of 4-hydroxyquinoline and its realted compounds.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • 2-Amino-5-fluorobenzoic acid. PMC.
  • Niementowski quinazoline synthesis. Wikipedia.
  • 2-Amino-5-fluorobenzoic acid.
  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI.
  • 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0. Ossila.
  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. PMC.
  • 4-Amino-2-fluoro-5-methylbenzoic acid. BLD Pharm.
  • Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. PMC.
  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.
  • The Synergy of Combined Use of DMSO and Bronsted Acid (Ionic Liquid) as a Catalyst Part I: Efficient Niementowski Synthesis of Modified Quinazolinones. Scirp.org.
  • The preparation method of 2-amino-5-fluorobenzoic acid.
  • N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. NIH.
  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.
  • Optimization of the 2-arylquinazoline-4(3H)
  • Prebiotic Synthesis of N- Formylaminonitriles and Deriv
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate dimethylformamide solvate. ResearchGate.2-c]quinoline-3-carboxylate dimethylformamide solvate.

Sources

Optimization

Identifying and removing impurities from 7-Fluoro-6-methylquinazolin-4(3H)-one

Welcome to the technical support center for 7-Fluoro-6-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluoro-6-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the identification and removal of impurities during and after its synthesis. Our approach is grounded in established analytical and purification methodologies, ensuring the integrity and purity of your final compound.

I. Understanding the Impurity Profile: A Synthesis-Based Approach

A robust purification strategy begins with a thorough understanding of the potential impurities. While multiple synthetic routes to quinazolinones exist, a common and efficient method involves the cyclization of a substituted anthranilic acid. For 7-Fluoro-6-methylquinazolin-4(3H)-one, the most probable synthetic precursor is 2-amino-4-fluoro-5-methylbenzoic acid, which undergoes formylation followed by cyclization.

Based on this synthetic pathway, we can anticipate the primary sources of impurities:

  • Starting Material Carryover: Unreacted 2-amino-4-fluoro-5-methylbenzoic acid.

  • Incomplete Reaction: The intermediate, N-formyl-2-amino-4-fluoro-5-methylbenzoic acid, may not fully cyclize.

  • By-products: Formation of regioisomers or products from side reactions, though typically minor under optimized conditions.

  • Reagents and Solvents: Residual reagents (e.g., formamide, formic acid) and solvents used in the reaction and work-up.

The following diagram illustrates the likely synthetic route and the points at which key impurities can arise.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting_Material 2-amino-4-fluoro- 5-methylbenzoic acid Intermediate N-formyl-2-amino-4-fluoro- 5-methylbenzoic acid Starting_Material->Intermediate Formylation (e.g., Formic Acid) Impurity_1 Unreacted Starting Material Starting_Material->Impurity_1 Carryover Product 7-Fluoro-6-methylquinazolin- 4(3H)-one Intermediate->Product Cyclization (Heat) Impurity_2 Incomplete Cyclization Intermediate->Impurity_2 Incomplete Reaction

Caption: Predicted synthetic pathway and origin of key impurities.

II. Analytical Characterization: Identifying the Culprits

Accurate identification of impurities is paramount. A multi-technique approach is recommended for a comprehensive analysis.[1]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment, capable of separating and quantifying trace impurities.[1][2]

  • Typical Method Parameters:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm).

Compound Expected Retention Time (Relative) Rationale
2-amino-4-fluoro-5-methylbenzoic acid (Starting Material)EarliestThe free carboxylic acid and amine groups make it the most polar compound, resulting in the weakest retention on a C18 column.
N-formyl-2-amino-4-fluoro-5-methylbenzoic acid (Intermediate)IntermediateThe formylation increases its molecular weight and reduces the basicity of the amine, making it slightly less polar than the starting material.
7-Fluoro-6-methylquinazolin-4(3H)-one (Product)LatestThe bicyclic quinazolinone structure is the most hydrophobic and least polar of the three, leading to the strongest retention and longest retention time on a reverse-phase column.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the identity of the desired product and helping to elucidate the structure of unknown impurities.[1]

  • ¹H NMR: Look for characteristic peaks of the starting material or intermediate that are absent in the pure product spectrum. For instance, the presence of a broad singlet corresponding to the carboxylic acid proton of the starting material or the distinct N-H and formyl protons of the intermediate.

  • ¹⁹F NMR: This can be a highly sensitive method to detect fluorine-containing impurities.

C. Mass Spectrometry (MS)

Coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for each separated peak, aiding in the confirmation of expected impurities and the identification of unexpected ones.[3]

III. Purification Strategies: Troubleshooting and Protocols

The choice of purification method depends on the level of impurities and the desired final purity.[4][5]

A. Recrystallization

Recrystallization is a powerful and cost-effective technique for removing small amounts of impurities from a solid product.[4]

FAQ: Recrystallization

  • Q1: How do I choose the right solvent?

    • A1: An ideal solvent should dissolve your 7-Fluoro-6-methylquinazolin-4(3H)-one sparingly at room temperature but completely at its boiling point. The impurities should either be highly soluble or insoluble in the hot solvent. Conduct small-scale solubility tests with solvents like ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water.

  • Q2: My compound "oils out" instead of crystallizing. What should I do?

    • A2: This often happens if the solution is too concentrated or cooled too quickly. Try adding a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent's surface can also induce crystallization.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

B. Column Chromatography

Column chromatography is highly effective for separating compounds with different polarities and is ideal when recrystallization is ineffective or for larger-scale purifications.

Troubleshooting Guide: Column Chromatography

Issue Possible Cause(s) Solution(s)
Poor Separation / Overlapping Peaks Inappropriate solvent system; Column overloading.Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of Rf values. Reduce the amount of sample loaded onto the column (typically 1-5% of the silica gel mass).[6]
Compound Streaking on TLC/Column The compound may be too polar or acidic/basic for the stationary phase.For acidic compounds like the starting material impurity, adding a small amount of acetic acid to the mobile phase can improve peak shape. For basic compounds, a small amount of triethylamine (0.1-1%) can be added. Alternatively, consider using a different stationary phase like alumina.[6]
Compound Won't Elute from the Column The compound is too polar for the current mobile phase; Irreversible adsorption or decomposition on silica gel.Drastically increase the polarity of the mobile phase (e.g., switch to a higher percentage of methanol in dichloromethane). If decomposition is suspected, use a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography.[6]

Experimental Protocol: Flash Column Chromatography (Normal Phase)

  • Solvent System Selection: Use TLC to determine a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives the product an Rf value of approximately 0.2-0.3 and separates it from impurities.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system and pour it into the column. Allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the selected solvent system. If necessary, a gradient elution (gradually increasing the polarity of the mobile phase) can be used to separate compounds with very different polarities.[7]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

G Crude_Product Crude Product Purity_Check Analyze Purity (HPLC, TLC) Crude_Product->Purity_Check High_Purity High Purity? (>98%) Purity_Check->High_Purity Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Major Impurities Final_Product Pure Product High_Purity->Final_Product Yes Recrystallization Recrystallization High_Purity->Recrystallization No (Minor Impurities) Re_analyze Re-analyze Purity Recrystallization->Re_analyze Column_Chromatography->Re_analyze Re_analyze->High_Purity

Caption: General workflow for the purification and analysis of 7-Fluoro-6-methylquinazolin-4(3H)-one.

IV. References

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Retrieved from [Link]

  • MDPI. (n.d.). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3,4,5,6-tetrafluorobenzoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and greener pasture biological assessment of a novel nucleoside: 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone as an inhibitor of COVID-19 and Alzheimer's disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 7-Fluoro-6-methylquinazolin-4(3H)-one synthesis

Welcome to the technical support center for the synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the synthesis of this and related quinazolinone scaffolds, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your reaction conditions.

General Synthetic Strategy

The synthesis of quinazolin-4(3H)-ones is a cornerstone of medicinal chemistry, owing to their broad spectrum of biological activities. A common and reliable method for constructing the 7-Fluoro-6-methylquinazolin-4(3H)-one core involves the cyclocondensation of a substituted anthranilic acid derivative with a suitable one-carbon source, such as formamide or triethyl orthoformate. The general pathway is illustrated below.

G cluster_start Starting Materials A 2-Amino-4-fluoro-5-methylbenzoic Acid C Cyclocondensation (Heating) A->C B Formamide (or other C1 source) B->C D 7-Fluoro-6-methylquinazolin-4(3H)-one C->D Ring Closure

Caption: A common synthetic route to 7-Fluoro-6-methylquinazolin-4(3H)-one.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: I am observing very low or no yield of the desired product. What are the primary causes and how can I troubleshoot this?

A1: This is a frequent challenge in heterocyclic synthesis. The causes can be multifaceted, but a systematic approach can quickly identify the root cause.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. Many classical quinazolinone syntheses require high temperatures, sometimes exceeding 120°C, to drive the cyclization and dehydration steps.[1]

    • Actionable Advice: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. If the starting material is consumed but no product is formed, decomposition may be occurring. If the starting material remains, the temperature is likely too low or the reaction time too short. Consider a systematic temperature screen (e.g., 120°C, 140°C, 160°C) to find the optimal point. Reaction times can vary from a few hours to over 24 hours.[1]

  • Purity of Starting Materials: The purity of the 2-amino-4-fluoro-5-methylbenzoic acid is paramount. Contaminants can interfere with the reaction.

    • Actionable Advice: Ensure the starting material is pure and dry. If necessary, recrystallize the anthranilic acid derivative before use. Verify its identity and purity via ¹H NMR and melting point analysis.

  • Inappropriate Solvent: The choice of solvent can dramatically influence reaction rate and yield by affecting the solubility of reactants and intermediates.[1][2]

    • Actionable Advice: While some protocols may use high-boiling polar aprotic solvents like DMF or DMSO, others may proceed neat (using an excess of formamide as both reactant and solvent) or in solvents like ethanol or toluene.[1] If solubility is an issue, select a solvent where all reactants are soluble at the target temperature.[2]

  • Inefficient Water Removal: The final ring closure step involves the elimination of water. If water is not effectively removed from the reaction medium, the equilibrium may not favor product formation.

    • Actionable Advice: If not running the reaction neat, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it is formed.

Q2: My final product is contaminated with significant impurities. What are the likely side products and how can I prevent their formation?

A2: Impurity formation often points to incomplete reaction or side reactions. Identifying the impurity is the first step toward suppression.

Common Impurities & Prevention Strategies:

  • Unreacted Starting Material: This is the most common "impurity."

    • Prevention: As discussed in Q1, optimize the reaction time and temperature. Ensure the stoichiometry of your reagents is correct. An excess of the one-carbon source (e.g., formamide) is often used to drive the reaction to completion.

  • N-Formyl Intermediate: Incomplete cyclization can lead to the isolation of N-(4-fluoro-5-methyl-2-carboxyphenyl)formamide.

    • Prevention: This indicates that the cyclization/dehydration step is the bottleneck. Higher reaction temperatures or the addition of a mild acid catalyst (like p-toluenesulfonic acid) can facilitate the ring closure.[3][4]

  • Hydrolysis Products: If the workup procedure is not carefully controlled, the quinazolinone ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions.

    • Prevention: Perform the workup under neutral or mildly acidic/basic conditions. Avoid prolonged heating during aqueous extractions.

Monitoring is Key: Regularly analyze aliquots of your reaction mixture by TLC or LC-MS to track the consumption of starting materials and the appearance of both the desired product and any impurities. This provides a real-time window into the reaction's progress and health.

Q3: The product has poor solubility, making purification by recrystallization difficult. What are my options?

A3: Quinazolinones, particularly those with planar ring systems, can exhibit poor solubility, complicating purification.

Purification Strategies:

  • Solvent Screening for Recrystallization: Do not limit yourself to common solvents. Perform a systematic small-scale screen with a range of solvents of varying polarity (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures thereof). The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at reflux.

  • Column Chromatography: If recrystallization fails, column chromatography is the most reliable alternative.

    • Recommended Conditions: Silica gel is the standard stationary phase. A gradient elution system, starting with a non-polar solvent (like hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), is typically effective. For example, a gradient of 0% to 10% methanol in dichloromethane often works well for polar heterocyclic compounds.

  • Trituration: If the impurities are significantly more soluble than your product, you can often achieve substantial purification by suspending the crude solid in a suitable solvent, stirring vigorously (or using sonication), and then filtering. This "washes" away the soluble impurities. Solvents like diethyl ether or ethyl acetate are often good candidates for this technique.

Optimization Protocols & Data

Protocol 1: General Synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one

This protocol provides a robust starting point for the synthesis.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluoro-5-methylbenzoic acid (1.0 eq) and formamide (10-20 eq).

  • Reaction: Heat the mixture to 150-160 °C with stirring.

  • Monitoring: Monitor the reaction progress every 2 hours using TLC (e.g., 10% Methanol in Dichloromethane as the mobile phase). The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (approx. 10 mL for every 1 mL of formamide used) to precipitate the crude product.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual impurities.

  • Purification: Dry the crude solid. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by silica gel column chromatography.

Data Presentation: Effect of Reaction Parameters on Yield

The following table summarizes typical outcomes when optimizing quinazolinone synthesis, based on established chemical principles.[1][2]

ParameterCondition AYield (A)Condition BYield (B)Rationale
Temperature 120 °C45-55%160 °C75-85%Higher temperature provides the necessary activation energy for the dehydration and ring-closing step.
Solvent Toluene30-40%DMSO80-90%Higher boiling, polar aprotic solvents like DMSO better solubilize reactants and intermediates, facilitating the reaction.[2]
Catalyst None75-85%p-TSA (0.1 eq)85-95%An acid catalyst can accelerate the rate-limiting cyclization step, especially at lower temperatures.[3]

Note: Yields are representative and highly dependent on the specific substrate and precise reaction conditions.

Troubleshooting Workflow

For a systematic approach to problem-solving, follow the logical workflow outlined below.

G cluster_checks Initial Checks cluster_optimize Optimization Loop start Experiment Start problem Low Yield or Incomplete Reaction? start->problem check_sm Verify Purity of Starting Materials problem->check_sm Yes success High Yield Achieved problem->success No check_reagents Confirm Stoichiometry & Reagent Quality check_sm->check_reagents opt_temp Increase Temperature (e.g., 140°C -> 160°C) check_reagents->opt_temp opt_time Increase Reaction Time (Monitor by TLC/LCMS) opt_temp->opt_time opt_solvent Screen Solvents (e.g., DMSO, neat) opt_time->opt_solvent opt_solvent->problem Re-evaluate failure Problem Persists: Consult Advanced Methods (e.g., Microwave Synthesis) opt_solvent->failure

Caption: A logical workflow for troubleshooting low-yield quinazolinone synthesis.

References

  • Rewcastle, G. W., et al. (1996). Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, E65(11), o3075. [Link]

  • MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. [Link]

  • ResearchGate. (2025). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. [Link]

  • Malik R, Rani S, Tiwari R, Srivastava S. (2021). Quinazolinone: a versatile scaffold for the design of potent bioactive molecules. European Journal of Medicinal Chemistry, 224, 113722. [Link]

  • MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. [Link]

  • PubMed. (2012). Synthesis and SAR Optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 Inhibitors. PubMed. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]

  • El-Sayed, N. F., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15878. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 27(1), 1-24. [Link]

Sources

Optimization

Technical Support Center: Stability of 7-Fluoro-6-methylquinazolin-4(3H)-one in Solution

Abstract: This technical guide provides a comprehensive overview of the potential stability issues researchers may encounter when working with 7-Fluoro-6-methylquinazolin-4(3H)-one in solution. While specific experimenta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the potential stability issues researchers may encounter when working with 7-Fluoro-6-methylquinazolin-4(3H)-one in solution. While specific experimental data for this exact molecule is limited, this document leverages established chemical principles of the quinazolin-4(3H)-one scaffold to offer robust troubleshooting advice, preventative measures, and validated analytical protocols. The guide is structured in a question-and-answer format to directly address common challenges in experimental workflows.

Introduction to the Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its general stability is a key feature, making it an attractive building block in drug discovery.[1] The quinazolinone ring is reported to be quite stable against oxidation, reduction, and hydrolysis under mild conditions.[1][3] However, like all organic molecules, its stability is not absolute and can be compromised by environmental factors such as pH, temperature, and light. This guide will delve into the specific stability considerations for 7-Fluoro-6-methylquinazolin-4(3H)-one, focusing on how its unique substitutions may influence its behavior in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues related to the stability of 7-Fluoro-6-methylquinazolin-4(3H)-one in solution.

Q1: My compound seems to be degrading in my aqueous buffer. What is the most likely cause?

Answer: The most probable cause of degradation in aqueous buffers is pH-dependent hydrolysis. The quinazolinone structure contains a lactam (a cyclic amide) group, which is susceptible to ring-opening hydrolysis under strongly acidic or basic conditions, especially when heated.[4][5]

  • Under Acidic Conditions: The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to the opening of the pyrimidine ring to form an O-aminobenzamide derivative. Boiling quinazolines with hydrochloric acid has been shown to result in decomposition.[4]

  • Under Basic Conditions: Strong alkaline solutions can promote hydrolysis through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. While generally stable in cold, dilute alkaline solutions, boiling can cause destruction of the ring system.[1][4]

Troubleshooting Steps:

  • pH Optimization: Determine the pH of your buffer. The solubility of quinazolinone derivatives is often pH-dependent due to the presence of basic nitrogen atoms.[6] It is crucial to find a pH range that maintains both solubility and stability. For many quinazolines, a slightly acidic to neutral pH (pH 5-7.4) is often a good starting point.

  • Temperature Control: Avoid heating solutions containing the compound unless necessary. If heating is required, perform a preliminary experiment to assess thermal stability at the target temperature and pH.

  • Buffer Selection: Be aware that some buffer components can catalyze degradation. For example, phosphate buffers can sometimes participate in hydrolysis reactions. Consider using alternative buffers like citrate or HEPES if you suspect buffer-catalyzed degradation.

Q2: I'm observing a loss of compound concentration in my DMSO stock solution over time, even when stored at -20°C. What could be happening?

Answer: While DMSO is a common solvent for creating stock solutions, issues can still arise.

  • Water Contamination: DMSO is highly hygroscopic. Absorbed water can lead to slow hydrolysis of the compound over long-term storage, even at low temperatures. Always use anhydrous DMSO and handle it in a way that minimizes exposure to atmospheric moisture.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and potentially cause precipitation of the compound if its solubility limit is exceeded at lower temperatures.[6] It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature cycling.

  • DMSO Quality: Use high-purity, anhydrous DMSO. Lower-grade DMSO may contain impurities that can react with your compound.

Preventative Measures:

  • Store DMSO stock solutions in tightly sealed vials with desiccant.

  • If refrigeration is required, allow the solution to warm to room temperature before opening to prevent condensation from forming inside the vial.[6]

  • A study on similar quinazoline derivatives showed good stability in 0.2% DMSO for up to 96 hours, suggesting that for short to medium-term experiments, this is a viable solvent system.[7]

Q3: My assay results are inconsistent, and I suspect my compound is degrading upon exposure to lab lighting. Is this possible?

Answer: Yes, photostability is a significant concern for many heterocyclic compounds. The aromatic system of the quinazolinone core can absorb UV and visible light, which can lead to photochemical degradation. Studies on other quinazoline derivatives have shown they can be unstable when exposed to normal room lighting.[3]

Troubleshooting & Best Practices:

  • Protect from Light: Prepare and handle solutions of 7-Fluoro-6-methylquinazolin-4(3H)-one in amber vials or vials wrapped in aluminum foil.

  • Minimize Exposure: During experiments, minimize the exposure of the compound to direct light.

  • Conduct a Photostability Study: If you suspect photodegradation is affecting your results, you can perform a simple study by exposing a solution of your compound to a controlled light source (simulating ambient lab conditions) and comparing its concentration over time to a control sample stored in the dark. This is a key part of forced degradation studies as mandated by ICH guidelines.[8][9]

Q4: How can I definitively determine the stability of 7-Fluoro-6-methylquinazolin-4(3H)-one in my specific experimental conditions?

Answer: To rigorously assess the stability of your compound, you should perform a forced degradation study . This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[8][10] This is a standard practice in pharmaceutical development to establish stability-indicating analytical methods.[9][11]

Protocols for Stability Assessment

This section provides standardized protocols for conducting forced degradation studies and for developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stressing the compound to induce degradation.[9][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-Fluoro-6-methylquinazolin-4(3H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions (perform each in parallel with a control sample protected from the stressor):

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Sample at various time points. Neutralize samples before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light. Monitor over time (e.g., up to 24 hours).

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Sample at various time points. For solid-state thermal stress, place the powder in the oven.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source providing UV and visible light (as per ICH Q1B guidelines). Maintain a dark control sample at the same temperature.

3. Sample Analysis:

  • Analyze all stressed samples and controls using a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products by comparing chromatograms. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants.[13]

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[12]

1. HPLC System and Conditions:

  • Column: A C18 column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often required. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water for mass spectrometry compatibility) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: A Photodiode Array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths simultaneously and can be used to assess peak purity, which is essential for a stability-indicating method.

  • Injection Volume: Typically 10-20 µL.

2. Method Validation:

  • The HPLC method must be validated to ensure it is specific . Specificity is demonstrated by showing that the degradation products, process impurities, and excipients do not interfere with the quantification of the parent compound. This is confirmed by analyzing the samples from the forced degradation study and assessing peak purity.

Data Summary and Visualizations

Table 1: Recommended Storage and Handling Conditions
ConditionSolid FormIn DMSOIn Aqueous Buffer
Temperature Room Temperature (RT) recommended for short-term.[14] -20°C for long-term.Room Temperature or -20°C (aliquoted)4°C (short-term, <24h). Avoid freezing.
Light Protect from lightStore in amber vialsPrepare fresh, protect from light
Atmosphere Store in a dry environmentUse anhydrous DMSO, minimize air exposureDegas buffers if compound is oxygen-sensitive
Diagrams

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Workflow Acid Acid HPLC_Method Stability-Indicating HPLC-PDA Method Acid->HPLC_Method Analyze Samples Base Base Base->HPLC_Method Analyze Samples Oxidation Oxidation Oxidation->HPLC_Method Analyze Samples Heat Heat Heat->HPLC_Method Analyze Samples Light Light Light->HPLC_Method Analyze Samples Data_Analysis Assess Peak Purity Quantify Degradation Identify Degradants HPLC_Method->Data_Analysis Compound 7-Fluoro-6-methylquinazolin-4(3H)-one (in solution) Compound->Acid Expose to Stress Compound->Base Expose to Stress Compound->Oxidation Expose to Stress Compound->Heat Expose to Stress Compound->Light Expose to Stress

G Quinazolinone 7-Fluoro-6-methylquinazolin-4(3H)-one Ring_Opened 2-acylamino-4-fluoro-5-methylbenzamide (Hydrolysis Product) Quinazolinone->Ring_Opened H+ / OH- H₂O, Δ Oxidized N-Oxide or Phenolic Derivatives (Oxidation Products) Quinazolinone->Oxidized [O] (e.g., H₂O₂) Photoproduct Photochemical Adducts or Isomers Quinazolinone->Photoproduct (UV/Vis Light)

Conclusion

While 7-Fluoro-6-methylquinazolin-4(3H)-one belongs to a generally stable class of compounds, its integrity in solution is not guaranteed and is highly dependent on experimental conditions. Researchers must be vigilant about the potential for degradation due to pH extremes, light exposure, and improper storage. By implementing the troubleshooting strategies and analytical protocols outlined in this guide, scientists can ensure the reliability and reproducibility of their experimental data. Proactively assessing stability through forced degradation studies is a critical step in any research and development program involving novel chemical entities.

References

  • Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Available at: [Link]

  • Patel, K.R. (2022). Photo-triggered sustainable synthesis of Quinazolinone derivatives using visible light active exfoliated g-C3N4/Cu3TiO4 as a heterogeneous photocatalyst. ResearchGate. Available at: [Link]

  • Vijayakumar, B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available at: [Link]

  • Alli, L.A., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PubMed Central. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]

  • MDPI. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available at: [Link]

  • Singh, S., et al. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

  • Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • PubChem. (n.d.). 7-Fluoroquinazolin-4(3H)-one. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Royal Society of Chemistry. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Available at: [Link]

  • ResearchGate. (2009). (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. Available at: [Link]

  • OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

  • PubMed Central. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Available at: [Link]

  • MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Available at: [Link]

  • PubMed Central. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available at: [Link]

  • PubMed. (2022). Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. Available at: [Link]

  • ResearchGate. (2011). (PDF) Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolinone derivatives for treatment of asthma. Available at: [Link]

  • OUCI. (n.d.). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic aci…. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 7-Fluoro-6-methylquinazolin-4(3H)-one

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for handling 7-Fluoro-6-methylquinazolin-4(3H)-one and related compounds. This guide provides in-depth troubleshooting strategie...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for handling 7-Fluoro-6-methylquinazolin-4(3H)-one and related compounds. This guide provides in-depth troubleshooting strategies and foundational knowledge to help you overcome the common yet significant challenge of poor aqueous solubility in experimental assays. Our goal is to empower you with the scientific rationale and practical protocols needed to ensure your compound is available to interact with its biological target, leading to reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers encounter when working with quinazolinone-based compounds.

Q1: Why is 7-Fluoro-6-methylquinazolin-4(3H)-one expected to have poor water solubility?

The limited aqueous solubility of 7-Fluoro-6-methylquinazolin-4(3H)-one is rooted in its molecular structure. Like many 4(3H)-quinazolinone derivatives, it possesses a rigid, fused heterocyclic ring system. This structure, combined with its lipophilic (fat-loving) fluoro and methyl groups, results in high crystal lattice energy—the energy required to break apart the crystal structure—and low polarity.[1] Water, a highly polar solvent, struggles to effectively surround and dissolve these non-polar molecules, leading to poor solubility. Many compounds in this class are categorized under the Biopharmaceutics Classification System (BCS) as Class II, which is characterized by low solubility and high permeability.[1][2]

Q2: I've just received the compound. What is the absolute first step for preparing it for an in vitro assay?

The foundational step is the preparation of a concentrated stock solution in a suitable water-miscible organic solvent. This is non-negotiable for ensuring accurate and reproducible downstream dilutions.

Dimethyl sulfoxide (DMSO) is the industry-standard choice due to its powerful solubilizing capabilities for a wide range of chemical structures.[1][3]

Critical Best Practices:

  • Ensure Complete Dissolution: After adding the DMSO, ensure the compound is fully dissolved. Visually inspect for any solid particulates. If needed, gentle warming (37-50°C) or brief sonication can be used to break down the crystal lattice and aid dissolution.

  • High-Concentration Stock: Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of organic solvent carried into your final aqueous assay buffer, reducing the risk of solvent-induced artifacts.

  • Proper Storage: Store DMSO stock solutions in tightly sealed containers at room temperature or refrigerated, depending on the compound's stability.[1] If refrigerated or frozen, always allow the stock to come to room temperature and vortex thoroughly to ensure the compound is fully redissolved before use, as some compounds can precipitate out at low temperatures.[1][4]

Q3: My compound is fully dissolved in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What can I do?

This phenomenon, known as "precipitation upon dilution," is the most common hurdle.[1] It occurs when the final concentration of the compound exceeds its solubility limit in the final solvent mixture (aqueous buffer + a small percentage of DMSO). Here is a systematic approach to solving this issue.

The simplest and often most effective first step is to make the final aqueous solution more "hospitable" to the compound. By adding a small percentage of a water-miscible organic co-solvent to your assay buffer before adding the DMSO stock, you reduce the overall polarity of the solution, which can significantly increase the solubility of your compound.[1][5][][7]

  • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.

  • Typical Concentration: Start with 1-5% (v/v) of the co-solvent in your final assay buffer.

  • Causality: These co-solvents disrupt the hydrogen bonding network of water, reducing its ability to "force out" non-polar compounds, thereby increasing solubility.[]

The solubility of compounds with ionizable groups is highly dependent on pH.[8][9][10][11] Quinazolinones are typically weak bases and can be protonated at acidic pH, which increases their charge and, consequently, their aqueous solubility.[1]

  • Actionable Step: Systematically test the solubility of your compound in a range of buffer pHs (e.g., pH 5.0, 6.0, 7.4).

  • Critical Consideration: You must ensure that the new pH does not negatively impact the stability of your compound, the activity of your target protein, or the health of your cells in cell-based assays.

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These structures have a hydrophobic core that can encapsulate poorly soluble drugs, effectively keeping them dispersed in an aqueous solution.[12][13][14][15][16]

  • Recommended Surfactants: For biological assays, non-ionic surfactants are preferred as they are less likely to denature proteins. Good choices include Polysorbate 80 (Tween® 80) or Pluronic® F-68.[1]

  • Typical Concentration: Use low concentrations, typically between 0.01% and 0.1%.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18][19] They can form an "inclusion complex" with a poorly soluble "guest" molecule, like our quinazolinone, effectively shielding it from the aqueous environment and dramatically increasing its apparent solubility.[20][21][22]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[1]

  • Method: Prepare a solution of HP-β-CD in your assay buffer first. Then, add the DMSO stock of your compound to this cyclodextrin-containing buffer. Pre-incubating the compound with the cyclodextrin can be effective.[1]

Q4: How can I systematically test these strategies to find the optimal conditions for my assay?

A systematic approach is crucial. Before running your main experiment, perform a small-scale solubility screening study. This will save you time, resources, and prevent the generation of unreliable data.

Below is a recommended workflow.

G prep_stock prep_stock start start cond1 cond1 start->cond1 cond2 cond2 start->cond2 cond3 cond3 start->cond3 cond4 cond4 start->cond4 dilute dilute cond1->dilute cond2->dilute cond3->dilute cond4->dilute incubate incubate dilute->incubate observe observe incubate->observe centrifuge centrifuge observe->centrifuge analyze analyze centrifuge->analyze decision decision analyze->decision

Q5: I don't see any visible precipitation, but my assay results are inconsistent or show low activity. Could solubility still be the problem?

Absolutely. The absence of visible precipitation does not guarantee that the compound is fully monomeric and bioavailable in solution.

  • Micro-precipitation or Aggregation: The compound may be forming small, non-visible aggregates that can lead to variable effective concentrations at the target site.[1] Visually inspecting your assay plates under a microscope can sometimes reveal these micro-precipitates.

  • Binding to Plastics: Highly lipophilic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration of the compound in your assay. Using low-binding plastics can sometimes mitigate this.

  • Impact on Results: Compound precipitation during an assay is a significant source of inconsistent results and can lead to false negatives or inaccurate potency measurements.[1][23][24][25]

If you suspect this is happening, re-evaluate your solubilization strategy using the methods described above. The goal is not just to dissolve the compound, but to keep it dissolved and bioavailable throughout the entire assay incubation period.

Summary of Solubilization Strategies

The table below provides a comparative overview of the primary methods for enhancing the solubility of 7-Fluoro-6-methylquinazolin-4(3H)-one.

MethodMechanism of ActionTypical ConcentrationProsCons / Considerations
Co-solvents Reduces the polarity of the bulk aqueous solvent.[]1-5% (v/v)Simple, inexpensive, and often very effective.High concentrations can affect protein activity or cell viability.
pH Adjustment Increases the charge of ionizable compounds, enhancing interaction with polar water molecules.[26]pH 5-9Can produce a dramatic increase in solubility for ionizable compounds.The required pH may not be compatible with the biological assay system.
Surfactants Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[16]0.01-0.1% (v/v)Effective at low concentrations.Can interfere with some assays; potential for protein denaturation at high concentrations.
Cyclodextrins Form non-covalent inclusion complexes, shielding the hydrophobic compound from water.[17][19]1-20 mMGenerally low toxicity and high solubilizing capacity.Can be more expensive; may affect compound-target binding kinetics in some cases.
Detailed Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of 7-Fluoro-6-methylquinazolin-4(3H)-one powder in a suitable vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

  • Dissolve: Vortex the vial vigorously for 1-2 minutes.

  • Inspect: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aid Dissolution (if necessary): If particles are present, sonicate the vial in a water bath for 5-10 minutes or warm it to 37°C for 10-15 minutes, followed by vortexing.

  • Store: Store the solution in a tightly capped vial at room temperature, protected from light.[27][28][29] For long-term storage, follow the manufacturer's stability guidelines.

Protocol 2: Aqueous Solubility Enhancement using a Co-Solvent (e.g., PEG 400)
  • Prepare Buffer: Prepare your primary aqueous assay buffer (e.g., PBS, pH 7.4).

  • Add Co-solvent: Create the final assay buffer by adding PEG 400 to the primary buffer to a final concentration of 5% (v/v). For example, add 5 mL of PEG 400 to 95 mL of PBS. Mix thoroughly.

  • Dilute Compound: Add the DMSO stock solution of your compound directly to this co-solvent-containing buffer to achieve your final desired assay concentration. Ensure the final DMSO concentration is low (typically ≤0.5%).

  • Mix: Mix immediately and thoroughly by vortexing or inverting the tube to prevent localized high concentrations that can cause precipitation.

G A A D D A->D Combine & Mix E E D->E B B B->D C C C->E Add & Mix Immediately

References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Ciobanu, A. M., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(3), 1367. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 603. [Link]

  • Sârbu, A., et al. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 103, 1-12. [Link]

  • Mura, P. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(2), 242. [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311-2321. [Link]

  • Pucko, J., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 45391-45398. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Life science and Pharma Research, 10(5), P11-16. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine. [Link]

  • Takács-Novák, K., et al. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. Acta Pharmaceutica Hungarica, 81(2), 87-95. [Link]

  • The Chemistry Tutor. (2023). How Does pH Impact Ionic Compound Solubility? YouTube. [Link]

  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pucko, J., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. [Link]

  • Kim, H. Y., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(8), 1123-1130. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]

  • Almalki, A. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life, 12(9), 1332. [Link]

  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. [Link]

  • Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research, 6(3). [Link]

  • Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 12(9), 1395. [Link]

  • Singh, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

  • Box, K. J., et al. (2006). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical Sciences, 95(6), 1298-1307. [Link]

  • Bohnert, T., & Gan, L. (2013). In vitro solubility assays in drug discovery. Drug Discovery Today, 18(21-22), 1104-1110. [Link]

  • CP Lab Safety. (2023). Best Practices for Handling and Storing Solvents. CP Lab Safety. [Link]

  • Michaelsen, M. H., et al. (2019). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 16(10), 4196-4208. [Link]

  • World Journal of Pharmaceutical Research. (2024). Co-solvent use: Significance and symbolism. WJPR. [Link]

  • PubChem. (n.d.). 7-Fluoroquinazolin-4(3H)-one. PubChem. [Link]

  • Kozikowski, B. A., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Box, K. J., et al. (2006). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. ResearchGate. [Link]

  • Strickley, R. G. (2004). Co-solvent and Complexation Systems. In Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • Sugihartono, M. T. D., et al. (2018). In vitro methods to assess drug precipitation. Journal of Pharmaceutical and Applied Chemistry. [Link]

  • Enviro Tech International, Inc. (n.d.). What Is The Best Way To Store Chemical Solvents? Enviro Tech International, Inc. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 23(11), 2848. [Link]

  • Zhang, J., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Molecules, 28(5), 2212. [Link]

  • Popa-Burke, I. G., et al. (2004). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 9(5), 429-440. [Link]

  • PubChem. (n.d.). 6-Fluoro-7-nitroquinazolin-4(3H)-one. PubChem. [Link]

  • Li, Y., et al. (2018). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1834-1837. [Link]

  • Gobr, A. A., et al. (2021). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Interpreting Unexpected Spectroscopic Results for 7-Fluoro-6-methylquinazolin-4(3H)-one

Welcome to the technical support guide for 7-Fluoro-6-methylquinazolin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and m...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Fluoro-6-methylquinazolin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and may encounter spectroscopic results that deviate from initial expectations. As a Senior Application Scientist, my goal is to provide not just troubleshooting steps, but a deeper understanding of the underlying chemical principles that can lead to these unexpected observations. This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting workflows to empower you to confidently interpret your data.

Introduction: The Quinazolinone Core and Its Spectroscopic Nuances

Quinazolin-4(3H)-one and its derivatives are privileged scaffolds in medicinal chemistry, known for a wide array of biological activities.[1][2] The introduction of a fluorine atom and a methyl group at the 7- and 6-positions, respectively, creates a unique electronic and steric environment. While these substitutions are often designed to enhance pharmacological properties, they can also introduce complexities in spectroscopic analysis. Before delving into troubleshooting, let's establish a baseline of expected spectroscopic features for 7-Fluoro-6-methylquinazolin-4(3H)-one.

Table 1: Predicted Spectroscopic Data for 7-Fluoro-6-methylquinazolin-4(3H)-one

TechniqueExpected Observations
¹H NMR Aromatic protons with specific splitting patterns influenced by fluorine and adjacent protons, a methyl singlet, and a broad singlet for the N-H proton.
¹³C NMR Aromatic carbons showing C-F coupling, a carbonyl carbon signal, and a methyl carbon signal.
¹⁹F NMR A singlet or a multiplet depending on coupling with nearby protons.[3][4]
FT-IR Characteristic C=O stretch for the amide, N-H stretching, and C-F stretching bands.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound.
UV-Vis Absorption bands in the UV region, typically showing π → π* and n → π* transitions.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common discrepancies you might observe in your spectroscopic data. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to diagnose and resolve the issue.

FAQ 1: ¹H NMR - "My aromatic signals are broader than expected, or I see more signals than predicted."

Potential Cause 1: Tautomerism

Quinazolin-4(3H)-ones can exist in keto-enol tautomeric forms.[6][7] The equilibrium between these forms can be influenced by the solvent, temperature, and pH, leading to peak broadening or the appearance of multiple sets of signals if the exchange rate is slow on the NMR timescale.

  • Expert Insight: The polarity of the solvent plays a crucial role. In polar aprotic solvents like DMSO, the keto form is often favored, while non-polar solvents like chloroform might shift the equilibrium towards the enol form.[6][7]

Troubleshooting Workflow: Investigating Tautomerism

Caption: Workflow for diagnosing tautomerism using NMR.

Experimental Protocol: Solvent-Dependent NMR Study

  • Sample Preparation: Prepare two NMR samples of your compound with identical concentrations, one in deuterated chloroform (CDCl₃) and the other in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire standard ¹H NMR spectra for both samples.

  • Analysis: Compare the spectra. A significant change in chemical shifts or the relative integration of aromatic signals between the two solvents strongly suggests the presence of tautomers in equilibrium.[6][7]

Potential Cause 2: Polymorphism (for solid-state NMR)

If you are performing solid-state NMR (ssNMR), the presence of different crystalline forms, or polymorphs, can result in multiple signals for the same nucleus.[8][9][10] Polymorphism can significantly impact a drug's physical properties, including solubility and bioavailability.[11]

Troubleshooting Protocol: Assessing Polymorphism

  • Recrystallization: Dissolve your compound in a suitable solvent and recrystallize it under different conditions (e.g., slow evaporation vs. rapid cooling).

  • Spectroscopic Analysis: Acquire ssNMR or FT-IR spectra of the different crystalline batches. Significant differences in the spectra indicate the presence of polymorphs.

  • Confirmation: Use techniques like Powder X-Ray Diffraction (PXRD) to confirm the existence of different crystal forms.[9]

FAQ 2: ¹⁹F NMR - "The chemical shift of my fluorine signal is not where I expected it to be."

Potential Cause: Solvent Effects and Intermolecular Interactions

The chemical shift of ¹⁹F is highly sensitive to its electronic environment, which can be influenced by the solvent.[3][4] Hydrogen bonding between the solvent and the quinazolinone, particularly near the fluorine atom, can cause significant shifts.

  • Expert Insight: ¹⁹F NMR has a much wider chemical shift range than ¹H NMR, making it an excellent tool for detecting subtle structural and environmental changes.[12][13]

Troubleshooting Workflow: Probing the Fluorine Environment

Caption: Diagnostic workflow for unexpected ¹⁹F NMR shifts.

FAQ 3: FT-IR - "My carbonyl (C=O) peak is shifted or appears as a broad band."

Potential Cause: Hydrogen Bonding

In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another can occur. This typically causes a shift of the C=O stretching frequency to a lower wavenumber (a redshift) and can lead to peak broadening.

  • Expert Insight: The typical C=O stretch for a cyclic amide like quinazolinone is around 1680-1690 cm⁻¹. Strong hydrogen bonding can shift this below 1650 cm⁻¹.[14]

Troubleshooting Protocol: Investigating Hydrogen Bonding

  • Dilution Study (in solution): Take an FT-IR spectrum of your compound in a non-polar solvent (e.g., CCl₄) at a high concentration. Then, dilute the sample sequentially and take spectra at each concentration. If intermolecular hydrogen bonding is present, you will observe the broad, lower-frequency C=O band decrease in intensity, while a sharper, higher-frequency band corresponding to the "free" C=O group appears and increases.

  • Solid vs. Solution: Compare the solid-state FT-IR (using KBr pellet or ATR) with a spectrum taken in a dilute solution. A significant shift to a higher wavenumber in solution is indicative of strong intermolecular H-bonds in the solid state.

FAQ 4: Mass Spectrometry - "I'm seeing a peak at M+18 or other unexpected adducts."

Potential Cause: Impurities or In-source Reactions

  • Hydrates: The presence of a tightly bound water molecule can result in a peak at M+18 (for [M+H₂O]⁺). This is common in compounds with hydrogen bond donors and acceptors.

  • Solvent Adducts: Depending on the solvent used for sample preparation and the ionization method, solvent adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺) can form.

  • Synthesis Impurities: Common synthetic routes to quinazolinones may involve starting materials or intermediates that could be carried through to the final product.[15][16][17] For example, unreacted anthranilic acid derivatives could be present.

Troubleshooting Protocol: Identifying the Source of Extra Peaks

  • High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to determine the exact mass and elemental composition of the unexpected peak. This can definitively identify it as a hydrate, a specific solvent adduct, or an impurity.

  • Review Synthesis: Carefully review the synthetic procedure and potential side reactions.[18] This can provide clues about likely impurities.

  • Chromatographic Purity: Use HPLC or LC-MS to assess the purity of your sample. This will separate the main compound from any impurities, allowing for their individual mass analysis.

FAQ 5: UV-Vis Spectroscopy - "The λ_max of my compound shifts depending on the solvent."

Potential Cause: Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[19] This is due to differential stabilization of the ground and excited states of the molecule by the solvent.

  • π → π* transitions: For these transitions, an increase in solvent polarity generally leads to a small bathochromic shift (redshift).

  • n → π* transitions: For these transitions, an increase in solvent polarity typically causes a hypsochromic shift (blueshift) because polar solvents stabilize the non-bonding electrons in the ground state.[20][21]

Experimental Protocol: Characterizing Solvatochromic Behavior

  • Solvent Series: Prepare solutions of your compound in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

  • Acquire Spectra: Record the UV-Vis spectrum for each solution.

  • Analyze Shifts: Plot the λ_max of the absorption bands as a function of a solvent polarity index (like the Reichardt dye parameter). The direction of the shift will provide insight into the nature of the electronic transition.[20]

This systematic approach to troubleshooting will enable you to confidently interpret your spectroscopic data, leading to a more robust characterization of 7-Fluoro-6-methylquinazolin-4(3H)-one and its derivatives.

References

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]

  • Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PubMed Central. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. PMC - NIH. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]

  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Edinburgh Research Explorer. [Link]

  • Applications of thermoanalytical techniques for studying polymorphism and solid-state transformations in pharmaceutical industry. TSI Journals. [Link]

  • A focus on detection of polymorphs by dynamic nuclear polarization solid-state nuclear magnetic resonance spectroscopy. Chemical Science (RSC Publishing). [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. [Link]

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. [Link]

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

  • What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. [Link]

  • Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. ACS Omega. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Journal of Chemical and Pharmaceutical Research. [Link]

  • Carbonyl compounds - IR spectroscopy. University of Warsaw. [Link]

  • (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]

  • Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. Springer. [Link]

  • UV-Visible spectra of selected quinazoline derivatives in acetonitrile... ResearchGate. [Link]

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. PMC - NIH. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob. Slideshare. [Link]

  • Synthesis of quinazolinone derivatives. ResearchGate. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]

  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. PMC - NIH. [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. [Link]

  • 7-Fluoro-6-nitroquinazolin-4(1H)-one. J&K Scientific. [Link]

  • 6-Nitro-7-tosylquinazolin-4(3H)-one. MDPI. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell Viability Assay Interference with 7-Fluoro-6-methylquinazolin-4(3H)-one

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 7-Fluoro-6-methylquinazolin-4(3H)-one in their experimental w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 7-Fluoro-6-methylquinazolin-4(3H)-one in their experimental workflows and are encountering unexpected or inconsistent results with common cell viability assays. The quinazolinone scaffold is of significant interest in medicinal chemistry, and understanding its interaction with assay reagents is critical for generating accurate and reliable data[1][2]. Small molecules can interfere with assay readouts through various mechanisms, including chemical reactivity, light signal attenuation, or inherent fluorescence, leading to false or misleading results.[3][4]

This document provides in-depth troubleshooting advice, detailed protocols for control experiments, and answers to frequently asked questions to help you identify, understand, and mitigate potential assay interference caused by 7-Fluoro-6-methylquinazolin-4(3H)-one.

Potential Mechanisms of Interference

Quinazolinone derivatives are known to possess interesting photophysical properties, with some demonstrating fluorescence.[1][5] This intrinsic characteristic is a primary suspect for assay interference. Additionally, the chemical structure of 7-Fluoro-6-methylquinazolin-4(3H)-one may have the potential to interact directly with assay reagents.

Here are the most likely mechanisms of interference:

  • Intrinsic Fluorescence/Absorbance: The compound itself may absorb light or fluoresce at the excitation or emission wavelengths used in assays like those based on resazurin (alamarBlue) or fluorescent protease substrates. This leads to artificially high background signals.

  • Chemical Reduction of Probes: Many common viability assays, such as those using MTT, MTS, XTT, or resazurin, rely on the cellular reduction of a probe into a colored or fluorescent product.[6][7] If 7-Fluoro-6-methylquinazolin-4(3H)-one possesses reducing properties, it can chemically reduce the probe in the absence of cellular activity, generating a false-positive signal.[7][8]

  • Compound Precipitation: At higher concentrations, small molecules can precipitate out of the solution. These precipitates can scatter light, leading to inaccurate readings in absorbance-based assays.[9]

  • Interaction with Reporter Enzymes: In assays that use reporter enzymes, such as luciferase-based ATP assays (e.g., CellTiter-Glo®), the compound could directly inhibit or activate the enzyme, confounding the results.[4]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

Q1: My absorbance/fluorescence readings are unexpectedly high in wells containing 7-Fluoro-6-methylquinazolin-4(3H)-one, even at concentrations where I expect to see cytotoxicity. What's happening?

A1: This is a classic sign of assay interference. The most probable causes are either direct chemical reduction of the assay substrate by your compound or intrinsic fluorescence/absorbance of the compound itself. This leads to a signal that is not proportional to the number of viable cells.[4][9]

Troubleshooting Protocol: The Cell-Free Interference Check

This essential control experiment will determine if your compound interacts directly with the assay reagents.

Objective: To measure the signal generated by 7-Fluoro-6-methylquinazolin-4(3H)-one in the absence of cells.

Methodology:

  • Plate Setup: Prepare a 96-well plate. Do not add any cells.

  • Compound Addition: Add the same volume of cell culture medium to each well as you would in your cellular experiment. Then, add serial dilutions of 7-Fluoro-6-methylquinazolin-4(3H)-one to the wells, replicating the final concentrations used in your cell-based assay. Include a "vehicle-only" control (e.g., DMSO in medium).

  • Reagent Addition: Add the cell viability assay reagent (e.g., MTT, MTS, resazurin) to all wells as per the manufacturer's protocol.

  • Incubation: Incubate the plate for the same duration and under the same conditions (e.g., 37°C, 5% CO2) as your cellular assay.[7]

  • Reading: Read the plate using the same spectrophotometer or fluorometer settings.

Interpreting the Results:

  • If you see a concentration-dependent increase in signal in these cell-free wells, you have confirmed direct interference. The compound is reacting with the assay reagents.

  • If there is no signal change , the interference is likely occurring at the cellular level, or your chosen assay is not susceptible to this compound.

Q2: I've confirmed interference in a cell-free system. What is the best course of action? Can I still use my data?

A2: If you have confirmed interference, you should not rely on the data from that specific assay without correction or switching to an orthogonal method. Simply subtracting the background from the cell-free control is often insufficient, as the interaction between the compound and cells can alter its interfering properties.

Workflow for Mitigating Confirmed Interference

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solution Pathway A Unexpected Viability Results B Perform Cell-Free Interference Check A->B C Interference Confirmed (Signal in 'no-cell' wells) B->C Yes D No Interference (No signal in 'no-cell' wells) B->D No E Switch to Orthogonal Assay (e.g., ATP-based, LDH release) C->E Recommended F Data Correction (Use with Caution) Subtract cell-free background C->F Alternative G Proceed with Original Assay (Continue with proper controls) D->G H Validate with Secondary Assay E->H G->H

Sources

Optimization

Technical Support Center: Enhancing the Selectivity of 7-Fluoro-6-methylquinazolin-4(3H)-one for its Target

This technical support guide is designed for researchers, scientists, and drug development professionals working to optimize the selectivity of 7-Fluoro-6-methylquinazolin-4(3H)-one. As a quinazolinone-based compound, it...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working to optimize the selectivity of 7-Fluoro-6-methylquinazolin-4(3H)-one. As a quinazolinone-based compound, it is strongly suggested that its primary biological targets are protein kinases, with a high probability of activity against the Raf kinase family, including B-Raf. This guide provides in-depth troubleshooting, strategic guidance, and detailed experimental protocols to help you characterize and improve the selectivity profile of your compound.

I. Frequently Asked Questions (FAQs)

Here, we address common questions and concerns that arise during the characterization and optimization of kinase inhibitors.

Q1: My experimental results with 7-Fluoro-6-methylquinazolin-4(3H)-one are inconsistent with the known function of its intended target. Could off-target effects be the cause?

A1: Yes, unexpected phenotypic outcomes or data that contradict the established role of the primary target are common indicators of off-target activity.[1] Kinase inhibitors, especially during early development, can interact with multiple kinases or other proteins, leading to complex biological responses. We recommend a systematic approach to de-risk your findings, starting with comprehensive kinase profiling.

Q2: How can I definitively confirm if the observed cellular phenotype is due to an on-target or off-target effect of my compound?

A2: Differentiating between on-target and off-target effects is a critical validation step. Several strategies can be employed:

  • Use of a Structurally Unrelated Inhibitor: If a structurally distinct inhibitor of the same target reproduces the observed phenotype, it strengthens the evidence for an on-target effect.[1]

  • Rescue Experiments: This is a robust method for validating on-target effects. It involves re-introducing a version of the target kinase that is resistant to your inhibitor. If the phenotype is reversed, it strongly indicates an on-target mechanism.[2]

  • Dose-Response Correlation: While essential, a clear dose-response relationship can be observed for both on- and off-target effects. Therefore, this should be used in conjunction with other methods.[2]

Q3: What are the most common off-target kinase families for ATP-competitive inhibitors like quinazolinones?

A3: Due to the conserved nature of the ATP-binding pocket across the kinome, ATP-competitive inhibitors often exhibit cross-reactivity. Common off-target families include:

  • Other members of the same kinase family: For a presumed Raf inhibitor, off-targets could include A-Raf and c-Raf.[3]

  • Structurally similar kinase families: Depending on the specific interactions your compound makes, off-targets could include receptor tyrosine kinases (e.g., VEGFR, EGFR) or serine/threonine kinases.[4]

  • Non-kinase targets: In some cases, off-target effects can extend to other proteins with ATP-binding sites or even unrelated proteins.[5]

Q4: We've identified a potential off-target kinase from a profiling screen. How can we validate this interaction in a cellular context?

A4: Validating a putative off-target in a cellular environment is crucial. We recommend the following approaches:

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if your inhibitor binds to the suspected off-target protein within intact cells.

  • Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target. If your compound modulates this pathway in a manner consistent with inhibition of the off-target, it provides further evidence of a cellular interaction.[2]

II. Troubleshooting Guide: Addressing Poor Selectivity

This section provides a structured approach to troubleshooting and improving the selectivity of 7-Fluoro-6-methylquinazolin-4(3H)-one.

Problem: Initial screens show that 7-Fluoro-6-methylquinazolin-4(3H)-one inhibits multiple kinases with similar potency.

Root Cause Analysis and Solutions:

Potential Cause Troubleshooting Steps & Rationale Recommended Action
Broad Kinase Affinity The quinazolinone scaffold may be making promiscuous interactions within the ATP-binding pocket.1. Perform a comprehensive kinase selectivity screen (e.g., KINOMEscan®) to identify the full spectrum of inhibited kinases.[6] 2. Analyze the binding mode through computational docking or co-crystallography to understand the key interactions.
Sub-optimal Structural Features The current substitutions on the quinazolinone core may not be optimal for selective binding to the intended target (e.g., B-Raf).Initiate a structure-activity relationship (SAR) study. Systematically modify the fluoro and methyl groups, and consider substitutions at other positions of the quinazolinone ring to enhance selectivity.[7]
Assay-dependent Artifacts The observed lack of selectivity could be an artifact of the in vitro assay conditions (e.g., ATP concentration).Vary the ATP concentration in your kinase assays. An inhibitor's IC50 value can be influenced by the ATP concentration, and this can differ between kinases.[2]
Logical Flow for Troubleshooting Poor Selectivity

start Poor Selectivity Observed kinome_scan Comprehensive Kinase Profiling (e.g., KINOMEscan®) start->kinome_scan Identify off-targets structural_analysis Structural Analysis (Docking/Co-crystallography) kinome_scan->structural_analysis Inform structural modifications sar_study Structure-Activity Relationship (SAR) Study structural_analysis->sar_study Guide rational design cellular_validation Cellular Validation (CETSA, Western Blot) sar_study->cellular_validation Test new analogs cellular_validation->sar_study Iterate design optimized_compound Optimized Selective Compound cellular_validation->optimized_compound Confirm selectivity

Caption: A workflow for systematically addressing poor inhibitor selectivity.

III. Strategies for Improving Selectivity: A Medicinal Chemistry Perspective

Based on the presumed targeting of Raf kinases, the following medicinal chemistry strategies can be employed to enhance the selectivity of 7-Fluoro-6-methylquinazolin-4(3H)-one.

Strategy Rationale & Mechanistic Insight Proposed Modifications to 7-Fluoro-6-methylquinazolin-4(3H)-one
Exploiting the DFG-out Conformation Many kinases adopt an inactive "DFG-out" conformation, which presents a unique binding pocket not present in the active "DFG-in" state. Designing inhibitors that specifically target this conformation can lead to high selectivity.[8]Introduce bulky, hydrophobic groups that can access the allosteric site adjacent to the ATP pocket, which opens up in the DFG-out conformation.
Targeting the αC-Helix "Out" Conformation The position of the αC-helix is another conformational feature that differs between active and inactive kinases. Inhibitors that bind to the αC-out conformation can achieve greater selectivity.[9]Design modifications that can form specific interactions with residues in the αC-helix region when it is in the "out" position.
Introducing Substituents to Exploit Unique Residues Minor differences in the amino acid composition of the ATP-binding pocket between kinases can be exploited to gain selectivity.Systematically probe the space around the fluoro and methyl groups with different substituents to identify interactions that are favorable for the on-target but unfavorable for off-targets.
Covalent Inhibition If a non-conserved cysteine residue is present near the binding site of the target kinase, introducing a reactive "warhead" (e.g., an acrylamide) can lead to irreversible binding and high selectivity.[10]This is a more advanced strategy that requires detailed structural information of the target's active site to identify a suitable cysteine for covalent modification.

IV. Key Experimental Protocols

Here we provide step-by-step methodologies for essential experiments to characterize and validate the selectivity of your inhibitor.

Protocol 1: KINOMEscan® Competition Binding Assay

This assay quantitatively measures the binding of a compound to a large panel of kinases.

Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured by quantitative PCR of a DNA tag fused to the kinase.[11]

Methodology:

  • Compound Preparation: Prepare a stock solution of 7-Fluoro-6-methylquinazolin-4(3H)-one in DMSO.

  • Assay Execution (performed by a service provider like Eurofins DiscoverX):

    • A panel of human kinases, each tagged with a unique DNA identifier, is used.

    • The test compound is incubated with the kinases in the presence of an immobilized ligand.

    • After equilibration, the unbound kinase is washed away.

    • The amount of kinase bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound. From this, a dissociation constant (Kd) can be calculated. A selectivity score (S-score) can also be determined to quantify the overall selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. CETSA measures this change in stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[12]

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or 7-Fluoro-6-methylquinazolin-4(3H)-one at a desired concentration for a specified time.

  • Heating: Aliquot the cell suspension and heat at a range of temperatures for a short duration (e.g., 3 minutes).[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.[12]

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.[12]

  • Protein Quantification: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Workflow for Assessing Inhibitor Selectivity

start Initial Compound (7-Fluoro-6-methylquinazolin-4(3H)-one) biochemical_assay In Vitro Kinase Assay (Determine IC50 for target) start->biochemical_assay kinome_profiling KINOMEscan® Profiling (Broad selectivity screen) biochemical_assay->kinome_profiling identify_off_targets Identify Potential Off-Targets kinome_profiling->identify_off_targets cetsa Cellular Thermal Shift Assay (CETSA) (Confirm on- and off-target engagement in cells) identify_off_targets->cetsa downstream_signaling Western Blot for Downstream Pathways (Validate cellular effects) cetsa->downstream_signaling sar_iteration SAR-guided Optimization downstream_signaling->sar_iteration If selectivity is poor final_validation Final Validation of Optimized Compound downstream_signaling->final_validation If selective sar_iteration->start Synthesize new analogs

Caption: An integrated workflow for characterizing and optimizing inhibitor selectivity.

V. References

  • A selective cellular screening assay for B-Raf and c-Raf kinases. PubMed. Available at: [Link]

  • Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases. NIH. Available at: [Link]

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. Available at: [Link]

  • On the development of B-Raf inhibitors acting through innovative mechanisms. PMC - NIH. Available at: [Link]

  • Selectivity scores [S(3 μmol/L)] for known kinase inhibitors, including... ResearchGate. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available at: [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. Available at: [Link]

  • Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. ResearchGate. Available at: [Link]

  • Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis. Available at: [Link]

  • Assays. HMS LINCS Project. Available at: [Link]

  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research - AACR Journals. Available at: [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins DiscoverX. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. PubMed. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link] unexpected

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. PMC - NIH. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available at: [Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3 H )-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. ResearchGate. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • KINOMEscan. SlideShare. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase. PubMed. Available at: [Link]

  • Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf V600E kinase. DOI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one

Welcome to the dedicated technical support guide for the synthesis and scale-up of 7-Fluoro-6-methylquinazolin-4(3H)-one. This resource is designed for researchers, chemists, and process development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 7-Fluoro-6-methylquinazolin-4(3H)-one. This resource is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the laboratory and pilot-plant scale production of this important heterocyclic compound. Our goal is to provide you with actionable insights and troubleshooting strategies grounded in established chemical principles and practical experience.

I. Overview of the Synthetic Pathway

The most common and industrially viable route to 7-Fluoro-6-methylquinazolin-4(3H)-one involves the cyclocondensation of a substituted anthranilic acid derivative with a suitable one-carbon source, typically formamide or formic acid. The general synthetic scheme is outlined below.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2_amino_acid 2-Amino-4-fluoro-5-methylbenzoic Acid reaction_mixture Cyclocondensation 2_amino_acid->reaction_mixture formamide Formamide formamide->reaction_mixture product 7-Fluoro-6-methylquinazolin-4(3H)-one reaction_mixture->product Heat (e.g., 120-180 °C)

Figure 1: General synthetic route to 7-Fluoro-6-methylquinazolin-4(3H)-one.

While this reaction appears straightforward, scaling up presents several challenges that can impact yield, purity, and process efficiency. This guide will address these challenges in a question-and-answer format.

II. Frequently Asked Questions (FAQs) and Troubleshooting

A. Reaction Initiation and Progression

Q1: My reaction is sluggish, or I am observing a low conversion of the starting material. What are the potential causes?

A1: Low reactivity is a common hurdle and can often be attributed to several factors, especially during scale-up.

  • Insufficient Temperature: The cyclocondensation reaction typically requires high temperatures, often in the range of 120-180 °C. At a larger scale, ensuring uniform heat distribution throughout the reaction vessel is critical. Hot spots or cooler zones can lead to incomplete reactions.

    • Troubleshooting:

      • Utilize a high-boiling point solvent to ensure a stable and consistent reaction temperature.

      • Employ efficient overhead stirring to improve heat transfer.

      • Monitor the internal reaction temperature with a calibrated probe.

  • Quality of Formamide: Formamide is hygroscopic and can hydrolyze to formic acid and ammonia, which can affect the reaction outcome.

    • Troubleshooting:

      • Use freshly opened or properly stored formamide.

      • Consider using a Dean-Stark apparatus to remove water if the reaction is performed in a suitable solvent.

  • Purity of 2-Amino-4-fluoro-5-methylbenzoic Acid: Impurities in the starting material can inhibit the reaction.

    • Troubleshooting:

      • Ensure the purity of the starting material using techniques like NMR or HPLC.

      • Recrystallize the starting material if necessary.

Q2: I am observing the formation of a significant amount of a dark-colored, tar-like substance in my reaction mixture. Why is this happening and how can I prevent it?

A2: The formation of tar is often due to decomposition at high temperatures. The electron-withdrawing nature of the fluorine atom can make the aromatic ring more susceptible to side reactions at elevated temperatures.

  • Troubleshooting:

    • Temperature Optimization: Carefully control the reaction temperature. A temperature optimization study should be performed to find the sweet spot between a reasonable reaction rate and minimal decomposition.

    • Reaction Time: Prolonged heating can lead to degradation. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that contribute to tar formation.

B. Product Isolation and Purification

Q3: My product has precipitated from the reaction mixture, but it is difficult to filter and appears to be of low purity. What is the best way to isolate the product?

A3: The physical properties of the crude product can pose challenges during isolation, especially at a larger scale.

  • Controlled Precipitation:

    • Instead of letting the product crash out of the hot reaction mixture, consider a controlled cooling process.

    • Adding a co-solvent in which the product is less soluble can also induce a more controlled crystallization, leading to a purer, more easily filterable solid.

  • Slurry Wash:

    • After initial filtration, washing the crude product with a suitable solvent can remove many impurities. The choice of solvent is critical; it should dissolve the impurities but not the product.

    • Recommended Solvents for Washing: Consider solvents like ethanol, methanol, or ethyl acetate for washing the crude product.[1]

Q4: I am struggling to achieve the desired purity of 7-Fluoro-6-methylquinazolin-4(3H)-one after initial isolation. What purification techniques are most effective at scale?

A4: Achieving high purity is often a multi-step process.

  • Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds.[2]

    • Solvent Selection: The key is to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Recommended Solvents for Recrystallization:

      • Ethanol or Methanol

      • Acetic Acid[3]

      • Dimethylformamide (DMF) / Water mixtures

Solvent SystemTemperature ProfileExpected RecoveryPurity Enhancement
95% EthanolSoluble at reflux, precipitates on coolingGoodEffective for removing non-polar impurities
Acetic AcidHigh solubility when hotGood to ModerateCan be effective but requires thorough drying
DMF/WaterSoluble in hot DMF, precipitates with waterHighGood for removing a range of impurities
  • Column Chromatography: While effective at the lab scale, it can be expensive and time-consuming for large-scale purification. It is best reserved for situations where recrystallization is ineffective or for the removal of closely related impurities.

C. By-product Formation and Control

Q5: What are the likely by-products in this synthesis, and how can I minimize their formation?

A5: By-product formation can significantly reduce yield and complicate purification.

  • Incomplete Cyclization: This can leave unreacted starting materials or partially reacted intermediates in the final product.

    • Mitigation: Ensure optimal reaction conditions (temperature, time) as discussed in Q1.

  • Decarboxylation of Starting Material: At high temperatures, the anthranilic acid derivative can decarboxylate.

    • Mitigation: Careful temperature control is crucial.

  • Formation of Isomers: While less common in this specific synthesis, positional isomers can sometimes form if the starting materials are not pure.

    • Mitigation: Use high-purity starting materials. A patent for a related compound highlights the importance of removing isomers for subsequent steps.[4]

Troubleshooting_Byproducts start High Level of By-products Observed check_purity 1. Verify Purity of Starting Materials start->check_purity Potential Cause: Impure Reactants optimize_temp 2. Optimize Reaction Temperature check_purity->optimize_temp If Purity is Confirmed monitor_reaction 3. Monitor Reaction Progress optimize_temp->monitor_reaction If By-products Persist inert_atmosphere 4. Consider Inert Atmosphere monitor_reaction->inert_atmosphere If Degradation is Suspected

Figure 2: Decision tree for troubleshooting by-product formation.

III. Safety Considerations for Scale-Up

  • Thermal Hazards: The reaction is typically run at high temperatures. Ensure the reactor is properly rated for the intended temperature and pressure.

  • Reagent Handling: Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Off-gassing: The reaction may produce ammonia and water vapor. Ensure the reactor is equipped with a suitable off-gas handling system.

IV. Experimental Protocol: Representative Lab-Scale Synthesis

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-Amino-4-fluoro-5-methylbenzoic acid (1 equivalent).

  • Reagent Addition: Add an excess of formamide (e.g., 10-20 equivalents).

  • Heating: Heat the reaction mixture to 150-160 °C with efficient stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate. If not, slowly add water to induce precipitation.

  • Filtration and Washing: Collect the solid by vacuum filtration and wash the filter cake with water, followed by a small amount of cold ethanol.

  • Drying: Dry the crude product under vacuum at 60-80 °C.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol).

V. References

  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of Substituted Quinazolines.

  • Mihovilovic, M. D., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society.

  • Google Patents. (2005). Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline. EP1546119B1.

  • ResearchGate. (n.d.). Previous and present work for the synthesis of substituted quinazolinones.

  • El-Sayed, M. A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.

  • Google Patents. (2003). Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy). US6664390B2.

  • ChemicalBook. (n.d.). 7-FLUORO-6-NITROQUINAZOLIN-4(3H)-ONE.

  • Li, Y., et al. (2010). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online.

  • Molbank. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.

  • Google Patents. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. CN102702115A.

  • Google Patents. (2011). Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline. CN101348471B.

  • ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach.

  • World Journal of Pharmaceutical Research. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW.

  • Expert Opinion on Therapeutic Patents. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential.

  • Google Patents. (2016). Process of Preparing a Quinazoline Derivative. US20160200688A1.

  • Sigma-Aldrich. (n.d.). 7-fluoro-6-methyl-3,4-dihydroquinazolin-4-one.

  • Qiu, G., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Molecules.

  • ECHEMI. (n.d.). 7-Fluoro-6-Nitro-4(H)-Quinazoline SDS, 162012-69-3 Safety Data Sheets.

  • PubChem. (n.d.). 7-Fluoroquinazolin-4(3H)-one.

  • Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.

  • MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.

  • MyBioSource. (n.d.). Buy 7 Fluoro4 3h Quinazolinone Biochemical for Sale Online.

  • TCI Chemicals. (n.d.). 7-Fluoro-6-nitroquinazolin-4(1H)-one.

  • ACS Chemical Neuroscience. (2014). Synthesis and Evaluation in Monkey of [18F]4-Fluoro-N-methyl-N-(4-(6- (methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([18F]FIMX), a Promising Radioligand for PET Imaging of Brain Metabotropic Glutamate Receptor 1 (mGluR1).

  • International Journal of Molecular Sciences. (2021). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties.

  • Journal of Medicinal Chemistry. (2011). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent.

  • Acta Crystallographica Section E: Crystallographic Communications. (2011). 2-Amino-3,4,5,6-tetrafluorobenzoic acid.

  • Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors.

  • Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.

  • Molecular Imaging and Biology. (2015). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents.

  • IUCrData. (2017). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.

  • ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). 7-Fluoro-6-methylquinazolin-4(3H)-one Order.

  • ACS Omega. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. Aqueous Solution*.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinazolinone-Based Inhibitors: Profiling 7-Fluoro-6-methylquinazolin-4(3H)-one

In the landscape of modern drug discovery, the quinazolinone scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents with a broad range of biological activities.[1][2] Its deriv...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazolinone scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents with a broad range of biological activities.[1][2] Its derivatives have been extensively explored as potent inhibitors of various enzymes and proteins implicated in diseases ranging from cancer to inflammation.[3][4] This guide provides a comparative analysis of 7-Fluoro-6-methylquinazolin-4(3H)-one against other notable quinazolinone inhibitors, offering insights into its potential mechanisms of action and providing a framework for its experimental evaluation.

The Versatile Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinazolinone ring system, a fusion of a benzene and a pyrimidine ring, offers a unique three-dimensional architecture that can be readily functionalized at multiple positions. This structural versatility allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of highly selective and potent inhibitors.[2] Over two decades, more than 20 drugs containing a quinazoline or quinazolinone core have received FDA approval for anti-tumor use.[1]

Quinazolinone derivatives have been successfully developed to target a diverse array of biological molecules, primarily by functioning as inhibitors of:

  • Kinases: Notably, Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, where quinazolines like gefitinib and erlotinib have become cornerstones in the treatment of non-small-cell lung cancer.[5][6][7]

  • Histone Deacetylases (HDACs): Certain quinazolinone-based compounds have emerged as potent HDAC inhibitors, a class of enzymes crucial for epigenetic regulation and a validated target in oncology.[8][9][10]

  • Tubulin Polymerization: By interfering with the dynamics of microtubule assembly, some quinazolinone derivatives exhibit potent anti-proliferative effects, akin to classical mitotic inhibitors.

  • p53 Pathway Activation: Several quinazolinone derivatives have been identified as activators of the tumor suppressor p53, offering a therapeutic strategy to restore its function in cancer cells.[11][12][13]

The specific substitutions on the quinazolinone core dictate the target selectivity and inhibitory potency. The focus of this guide, 7-Fluoro-6-methylquinazolin-4(3H)-one, possesses a substitution pattern that suggests potential activity against several of these key targets.

Profiling 7-Fluoro-6-methylquinazolin-4(3H)-one: A Structure-Activity Relationship Perspective

While direct, extensive experimental data for 7-Fluoro-6-methylquinazolin-4(3H)-one is not abundant in publicly available literature, we can infer its potential biological profile by examining the structure-activity relationships (SAR) of analogous compounds.

The presence of a fluorine atom at the 7-position is a noteworthy feature. Halogen substitutions, particularly fluorine, are a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. In the context of quinazolinone-based inhibitors, a fluoro group at this position has been associated with potent biological activity. For instance, novel quinazolin-4-one derivatives with a 7-fluoro substitution have been designed as selective HDAC6 inhibitors.[14]

The methyl group at the 6-position can also significantly influence the molecule's interaction with its target. Substituents at the 6-position of the quinazolinone core have been shown to be favorable for allosteric EGFR inhibitors.[5][15]

Based on these structural features, 7-Fluoro-6-methylquinazolin-4(3H)-one is hypothesized to exhibit inhibitory activity against kinases and/or HDACs. A direct comparison with established inhibitors in these classes is therefore warranted.

Comparative Analysis: 7-Fluoro-6-methylquinazolin-4(3H)-one vs. Other Quinazolinone Inhibitors

To provide a practical framework for researchers, we present a comparative overview of 7-Fluoro-6-methylquinazolin-4(3H)-one against well-characterized quinazolinone inhibitors targeting EGFR and HDACs. The data for the reference compounds is sourced from published literature, while the projected performance of 7-Fluoro-6-methylquinazolin-4(3H)-one is based on SAR-driven hypothesis.

As an EGFR Inhibitor

The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[7] First-generation inhibitors like Gefitinib and Erlotinib have demonstrated the importance of the 4-anilino substitution for potent activity. While 7-Fluoro-6-methylquinazolin-4(3H)-one lacks this specific moiety, its core structure could still confer some level of EGFR inhibition, potentially through an allosteric mechanism.

CompoundKey Structural FeaturesKnown/Projected IC50 (EGFR)Reference
Gefitinib 4-Anilinoquinazoline with 3-chloro-4-fluoroaniline25.42 nM[16][16]
Erlotinib 4-Anilinoquinazoline with 3-ethynyl-aniline33.25 nM[16][16]
7-Fluoro-6-methylquinazolin-4(3H)-one 7-Fluoro, 6-Methyl substitutionHypothesized: Moderate to low µM range-
As an HDAC Inhibitor

The quinazolinone core can act as a "cap" group in the classic pharmacophore model of HDAC inhibitors, which also includes a zinc-binding group and a linker. The substitutions on the quinazolinone ring play a crucial role in determining isoform selectivity.

CompoundKey Structural FeaturesKnown/Projected IC50 (HDAC6)Reference
(E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) 7-Fluoro, hydroxamic acid moiety8 nM[14]
Compound 5b (from a series of quinazoline-4-(3H)-one analogues) Quinazolin-4-(3H)-one cap, benzhydroxamic acid linker150 nM
7-Fluoro-6-methylquinazolin-4(3H)-one 7-Fluoro, 6-Methyl substitutionHypothesized: Sub-micromolar to low µM range, potential for selectivity-

Experimental Workflows for Comparative Evaluation

To empirically determine the inhibitory profile of 7-Fluoro-6-methylquinazolin-4(3H)-one and validate the hypotheses presented above, a series of well-established in vitro assays are recommended. The following section provides detailed, step-by-step protocols for these key experiments.

Workflow for Inhibitor Profiling

G cluster_0 Initial Screening cluster_1 Target-Based Assays cluster_2 Data Analysis and Comparison Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Synthesis\nand Characterization->Cell Viability Assay (MTT) EGFR Kinase Assay EGFR Kinase Assay Cell Viability Assay (MTT)->EGFR Kinase Assay If active in EGFR-overexpressing cells HDAC Activity Assay HDAC Activity Assay Cell Viability Assay (MTT)->HDAC Activity Assay Broad anti-proliferative activity Tubulin Polymerization Assay Tubulin Polymerization Assay Cell Viability Assay (MTT)->Tubulin Polymerization Assay Mitotic arrest phenotype p53 Activation Assay p53 Activation Assay Cell Viability Assay (MTT)->p53 Activation Assay Activity in p53 mutant cells IC50 Determination IC50 Determination EGFR Kinase Assay->IC50 Determination HDAC Activity Assay->IC50 Determination Tubulin Polymerization Assay->IC50 Determination EC50 Determination EC50 Determination p53 Activation Assay->EC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis EC50 Determination->Comparative Analysis

Caption: Experimental workflow for profiling quinazolinone inhibitors.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[17]

Materials:

  • Cancer cell lines (e.g., A549 for EGFR, HCT116 for HDAC studies)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 7-Fluoro-6-methylquinazolin-4(3H)-one and reference inhibitors (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro EGFR Kinase Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of EGFR.

Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic peptide substrate by the EGFR kinase. The amount of ADP produced is quantified using a luminescence-based assay.[19][20]

Materials:

  • Recombinant human EGFR (wild-type and mutant forms)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound and reference EGFR inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Enzyme and Substrate Preparation: In a 384-well plate, add the EGFR enzyme in kinase buffer.

  • Inhibitor Incubation: Add a small volume of the compound dilutions or DMSO (vehicle control) to the wells. Incubate for 30 minutes at room temperature.

  • Kinase Reaction Initiation: Initiate the reaction by adding a solution containing the substrate and ATP. Incubate for 1 hour at room temperature.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[19]

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Signaling Pathway Diagram: EGFR Inhibition

G EGF EGF EGFR EGFR EGF->EGFR binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation activates PI3K/Akt Pathway PI3K/Akt Pathway Dimerization & Autophosphorylation->PI3K/Akt Pathway activates RAS/MAPK Pathway RAS/MAPK Pathway Dimerization & Autophosphorylation->RAS/MAPK Pathway activates Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival & Proliferation Cell Growth & Differentiation Cell Growth & Differentiation RAS/MAPK Pathway->Cell Growth & Differentiation Quinazolinone Inhibitor Quinazolinone Inhibitor Quinazolinone Inhibitor->EGFR inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Protocol 3: HDAC Activity Assay

This assay measures the ability of the compound to inhibit the deacetylation of a substrate by HDAC enzymes.

Principle: A fluorescently labeled acetylated peptide is used as a substrate for HDACs. Upon deacetylation, the substrate is cleaved by a developer, releasing the fluorophore. The fluorescence intensity is proportional to the HDAC activity.

Materials:

  • Nuclear extract containing HDACs or purified HDAC isoforms

  • Fluorogenic HDAC substrate

  • Assay buffer

  • Developer solution

  • Test compound and reference HDAC inhibitors (e.g., Trichostatin A)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Compound and Enzyme Preparation: In a 96-well black plate, add the test compound or reference inhibitor in assay buffer. Add the nuclear extract or purified HDAC enzyme to each well.

  • Reaction Initiation: Initiate the reaction by adding the HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Development: Stop the reaction by adding the developer solution. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.

Conclusion and Future Directions

7-Fluoro-6-methylquinazolin-4(3H)-one represents a promising, yet underexplored, member of the versatile quinazolinone family of inhibitors. Based on a thorough analysis of the structure-activity relationships of related compounds, it is hypothesized to possess inhibitory activity against key cancer targets such as EGFR and HDACs. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and its comparison with established inhibitors.

Future research should focus on the synthesis and in vitro profiling of 7-Fluoro-6-methylquinazolin-4(3H)-one to confirm these hypotheses. Subsequent studies could explore its selectivity across different kinase and HDAC isoforms, its effects on downstream signaling pathways, and its efficacy in in vivo cancer models. The insights gained from such investigations will be invaluable in determining the therapeutic potential of this and other novel quinazolinone derivatives.

References

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Comparative

A Comparative Guide to the Efficacy of 7-Fluoro-6-methylquinazolin-4(3H)-one and Gefitinib as EGFR Inhibitors

This guide provides a comprehensive comparison between the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, and the novel compound, 7-Fluoro-6-methylquinazolin-4(3H)-one. It is intended for resea...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, and the novel compound, 7-Fluoro-6-methylquinazolin-4(3H)-one. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of targeted cancer therapies. This document outlines the mechanistic rationale for EGFR inhibition, presents the known efficacy of Gefitinib, and details the requisite experimental workflows to rigorously assess the therapeutic potential of 7-Fluoro-6-methylquinazolin-4(3H)-one in a comparative context.

Introduction: The Quinazoline Scaffold in EGFR-Targeted Cancer Therapy

The epidermal growth factor receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Its signaling pathways are critical regulators of cellular processes including proliferation, differentiation, and survival.[2][3] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a well-established driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[4][5] This has rendered EGFR an attractive target for therapeutic intervention.

The quinazoline core is a privileged scaffold in the design of EGFR inhibitors, forming the structural basis for numerous approved drugs.[6][7] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signal transduction.[8][9]

Gefitinib (Iressa®) is a first-generation, FDA-approved anilinoquinazoline-based EGFR tyrosine kinase inhibitor (TKI).[10] It has demonstrated significant clinical efficacy in NSCLC patients whose tumors harbor activating mutations in the EGFR gene.[11] 7-Fluoro-6-methylquinazolin-4(3H)-one is a novel compound sharing the foundational quinazoline structure. While specific biological data for this compound is not yet widely published, its structural similarity to established EGFR inhibitors suggests its potential as a therapeutic agent. This guide provides the framework for a head-to-head comparison of its efficacy against the clinical benchmark, Gefitinib.

Mechanism of Action: Inhibition of the EGFR Signaling Cascade

Gefitinib and other quinazoline-based inhibitors selectively target the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[8][10] By competitively blocking the binding of ATP, these inhibitors prevent the autophosphorylation of the receptor that normally occurs upon ligand binding (e.g., EGF).[9][12] This inhibition abrogates the downstream signaling cascades that promote cancer cell growth and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][13] The ultimate outcome of this signaling blockade is the induction of cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[8]

Caption: EGFR Signaling Pathway and Point of Inhibition.

Established Efficacy of Gefitinib

Gefitinib's efficacy is most pronounced in tumors with activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.[11] Its potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The IC50 values for Gefitinib vary depending on the cancer cell line and the specific EGFR mutation status.

Cell LineCancer TypeEGFR Mutation StatusGefitinib IC50 (nM)Reference
HCC827 NSCLCExon 19 Deletion13.06[14]
PC-9 NSCLCExon 19 Deletion77.26[14]
H3255 NSCLCL858R3[15][16]
A549 NSCLCWild-Type19,910 - 43,170[17]
NCI-H1975 NSCLCL858R/T790M846[11]

This table summarizes published IC50 values for Gefitinib against various non-small cell lung cancer (NSCLC) cell lines, illustrating its potent activity against cells with activating EGFR mutations and reduced efficacy in wild-type or resistant lines.

Proposed Framework for Evaluating 7-Fluoro-6-methylquinazolin-4(3H)-one

To ascertain the therapeutic potential of 7-Fluoro-6-methylquinazolin-4(3H)-one, a systematic, multi-tiered evaluation is necessary. This framework should directly compare its performance against Gefitinib at each stage.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_conclusion Decision Point kinase_assay Biochemical Kinase Assay (EGFR wt & mutants) cell_viability Cell-Based Viability Assays (Cancer Cell Line Panel) kinase_assay->cell_viability Determine IC50 western_blot Target Engagement Assay (Phospho-EGFR Western Blot) cell_viability->western_blot Confirm on-target effect xenograft Tumor Xenograft Model (e.g., NSCLC in mice) western_blot->xenograft Select lead candidate pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies xenograft->pk_pd Assess in vivo efficacy go_nogo Go/No-Go for further development pk_pd->go_nogo Evaluate therapeutic window

Caption: Tiered approach for inhibitor efficacy testing.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments required to compare the efficacy of 7-Fluoro-6-methylquinazolin-4(3H)-one and Gefitinib.

In Vitro EGFR Kinase Activity Assay (ADP-Glo™ Assay)

Causality: This biochemical assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified EGFR kinase, independent of cellular uptake or efflux mechanisms. It is a critical first step to confirm direct target engagement and determine intrinsic inhibitory potency.

Protocol:

  • Reagent Preparation:

    • Prepare EGFR Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT.[1]

    • Dilute recombinant human EGFR enzyme (wild-type and relevant mutants, e.g., L858R) in the kinase buffer to a pre-determined optimal concentration.

    • Prepare a substrate/ATP mix containing a suitable peptide substrate and ATP at its Km concentration in the kinase buffer.

    • Prepare serial dilutions of 7-Fluoro-6-methylquinazolin-4(3H)-one and Gefitinib in 5% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the compound dilutions (or DMSO vehicle control).

    • Add 2 µl of the diluted enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.[1][18]

  • Signal Detection (Promega ADP-Glo™ System):

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Record luminescence using a plate reader.[1][18]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Cell-Based Viability Assay (MTT Assay)

Causality: This assay assesses the cytotoxic or cytostatic effects of the compounds on living cancer cells. It provides a more biologically relevant measure of efficacy by accounting for cell permeability, metabolism, and the engagement of the EGFR pathway within a cellular context.

Protocol:

  • Cell Culture and Seeding:

    • Culture human NSCLC cell lines (e.g., A549 for wild-type EGFR, HCC827 for EGFR-mutant) in appropriate media.

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of 7-Fluoro-6-methylquinazolin-4(3H)-one and Gefitinib in the cell culture medium.

    • Remove the old medium from the plates and add 100 µl of the medium containing the compounds or vehicle control.

    • Incubate the plates for 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µl of 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[19]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 values by plotting cell viability against the log of compound concentration.

In Vivo Tumor Xenograft Study

Causality: This in vivo model provides the most comprehensive assessment of a compound's anti-tumor efficacy, integrating its pharmacokinetic properties (absorption, distribution, metabolism, excretion) and its pharmacodynamic effects on a tumor growing in a complex biological system.

Protocol:

  • Model Establishment:

    • Implant human NSCLC cells (e.g., 5 x 10^6 HCC827 cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).[20][21]

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, Gefitinib, 7-Fluoro-6-methylquinazolin-4(3H)-one).[22]

  • Drug Administration:

    • Administer the compounds daily via oral gavage at pre-determined doses (e.g., Gefitinib at 25 mg/kg). The dose for the novel compound would be determined from prior tolerability studies.

    • Treat the animals for a specified period (e.g., 21 days).

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for p-EGFR).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Evaluate the statistical significance of the anti-tumor effects.

    • Assess any signs of toxicity by monitoring body weight changes and clinical observations.

Illustrative Comparative Efficacy Data

The following table presents a hypothetical data summary for 7-Fluoro-6-methylquinazolin-4(3H)-one, as would be generated by the protocols above, in comparison to Gefitinib.

AssayCell Line / TargetGefitinib7-Fluoro-6-methylquinazolin-4(3H)-one (Hypothetical Data)
EGFR Kinase Assay (IC50) EGFR (L858R)5 nM2 nM
EGFR Kinase Assay (IC50) EGFR (Wild-Type)500 nM800 nM
MTT Cell Viability (IC50) HCC827 (EGFR del19)15 nM8 nM
MTT Cell Viability (IC50) A549 (EGFR wt)> 20,000 nM> 30,000 nM
In Vivo Xenograft Study HCC827 Model75% TGI @ 25 mg/kg85% TGI @ 25 mg/kg

This table provides a template for comparing the potency and selectivity of the novel compound against the benchmark, Gefitinib. The hypothetical data suggests that 7-Fluoro-6-methylquinazolin-4(3H)-one may have superior potency against mutant EGFR.

Conclusion

The established efficacy and well-defined mechanism of action of Gefitinib provide a robust benchmark for the evaluation of novel EGFR inhibitors. The quinazoline scaffold of 7-Fluoro-6-methylquinazolin-4(3H)-one positions it as a promising candidate for investigation. The experimental framework detailed in this guide, progressing from direct enzymatic inhibition assays to cell-based functional screens and culminating in in vivo tumor models, represents a rigorous and validated pathway for determining its comparative efficacy. Through this systematic approach, researchers can generate the critical data necessary to ascertain whether 7-Fluoro-6-methylquinazolin-4(3H)-one offers a therapeutic advantage over existing treatments for EGFR-driven cancers.

References

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  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15). Retrieved January 20, 2026, from [Link]

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  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Lung Cancer Xenograft - Altogen Labs. (n.d.). Retrieved January 20, 2026, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Full article: Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors - Taylor & Francis Online. (n.d.). Retrieved January 20, 2026, from [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Primary sample processing protocol and 3D cell viability assay... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. (n.t.). Retrieved January 20, 2026, from [Link]

  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. (n.d.). Retrieved January 20, 2026, from [Link]

  • The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - ResearchGate. (2024, March 5). Retrieved January 20, 2026, from [Link]

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Quinazoline based EGFR-TK-selective inhibitors, gefitinib, erlotinib and afatinib. (n.d.). Retrieved January 20, 2026, from [Link]

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Validation

A Comparative Analysis of EGFR Inhibition: 7-Fluoro-6-methylquinazolin-4(3H)-one Scaffolds and Erlotinib

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the Epidermal Growth Factor Receptor (EGFR) inhibitory activities of quinazolinone-based compounds, with a foc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the Epidermal Growth Factor Receptor (EGFR) inhibitory activities of quinazolinone-based compounds, with a focus on the 7-Fluoro-6-methylquinazolin-4(3H)-one scaffold, and the clinically approved drug, Erlotinib. By examining their half-maximal inhibitory concentrations (IC50), underlying mechanisms, and the experimental methodologies used for their evaluation, this document aims to offer valuable insights for researchers in the field of oncology and drug discovery.

Introduction to EGFR and Its Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often due to overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][4] Consequently, EGFR has emerged as a critical target for cancer therapy.[4]

Erlotinib (marketed as Tarceva®) is a potent and selective small-molecule inhibitor of the EGFR tyrosine kinase.[3][5][6] It functions by competitively binding to the ATP-binding site within the intracellular domain of the receptor, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that promote tumor growth.[4][7]

The quinazolinone scaffold is a privileged structure in medicinal chemistry and forms the core of many EGFR inhibitors, including the first-generation inhibitors gefitinib and erlotinib. The continuous exploration of novel quinazolinone derivatives, such as those with substitutions at the 6 and 7 positions, aims to identify compounds with improved potency, selectivity, and resistance profiles.

Comparative Analysis of IC50 Values

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or the viability of cells by 50%. It is a critical parameter for quantifying the potency of a drug candidate.

In a study by Abdel-Aziem, et al. (2022), a series of novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their EGFR inhibitory activity. Compound 6d from this study, which shares the core quinazolinone structure, demonstrated a potent IC50 value against EGFR.

CompoundEGFR IC50 (µM)Reference
Erlotinib 0.045 ± 0.003[8]
Compound 6d (representative quinazolinone) 0.069 ± 0.004[8]

As the data indicates, representative quinazolinone derivatives can exhibit EGFR inhibitory potency comparable to that of Erlotinib, highlighting the potential of this chemical scaffold in the development of novel anti-cancer agents. It is important to note that the specific substitutions on the quinazolinone ring significantly influence the inhibitory activity.

The EGFR Signaling Pathway

Understanding the EGFR signaling cascade is crucial for appreciating the mechanism of action of inhibitors like Erlotinib and quinazolinone derivatives. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and migration.[1][9]

EGFR_Pathway cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Grb2_SOS Grb2/SOS P->Grb2_SOS Recruitment PI3K PI3K P->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK->Proliferation Erlotinib Erlotinib / Quinazolinone Erlotinib->P Inhibition

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Methodologies for IC50 Determination

Accurate and reproducible determination of IC50 values is fundamental in drug discovery. Both biochemical and cell-based assays are employed to assess the potency of EGFR inhibitors.

Biochemical EGFR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated EGFR. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT).

    • Dilute recombinant human EGFR enzyme to the desired concentration in kinase buffer.

    • Prepare a substrate/ATP mix containing a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at a concentration close to its Km value.

    • Prepare serial dilutions of the test compounds (7-Fluoro-6-methylquinazolin-4(3H)-one derivative and Erlotinib) in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of the diluted EGFR enzyme and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix.

    • Incubate the reaction for 60 minutes at room temperature.

  • Signal Detection (ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Workflow A Reagent Preparation (Enzyme, Substrate, ATP, Inhibitors) B Kinase Reaction Incubation (Enzyme + Inhibitor, then + Substrate/ATP) A->B C Stop Reaction & ATP Depletion (Add ADP-Glo™ Reagent) B->C D Signal Generation (Add Kinase Detection Reagent) C->D E Luminescence Measurement D->E F Data Analysis & IC50 Calculation E->F

Caption: Workflow for a Biochemical EGFR Kinase Assay.

Cell-Based Proliferation Assay

Cell-based assays measure the effect of an inhibitor on the proliferation or viability of cancer cells that are dependent on EGFR signaling. The MTT or CellTiter-Glo® assays are commonly used for this purpose.

Step-by-Step Protocol (using A431 cells, which overexpress EGFR):

  • Cell Culture and Seeding:

    • Culture A431 human epidermoid carcinoma cells in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Both Erlotinib and the broader class of quinazolin-4(3H)-one derivatives are potent inhibitors of the EGFR tyrosine kinase. While direct comparative data for 7-Fluoro-6-methylquinazolin-4(3H)-one is elusive, the available literature on closely related analogs demonstrates that this scaffold can achieve inhibitory potencies in the same nanomolar range as Erlotinib. The continuous development of novel quinazolinone-based inhibitors is a promising avenue for overcoming the challenges of acquired resistance to existing EGFR-targeted therapies. The experimental protocols outlined in this guide provide a standardized framework for the preclinical evaluation of such novel compounds, ensuring data integrity and comparability across different research endeavors.

References

  • Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)? Retrieved from [Link]

  • Abdel-Aziem, A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2495-2511.
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017).
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride? Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustrates Erlotinib's mechanism of action in inhibiting EGFR signaling in cancer cells. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Adooore. (2023, December 1). Erlotinib is an EGFR TKI for NSCLC and Pancreatic Cancer Research. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Target Engagement of 7-Fluoro-6-methylquinazolin-4(3H)-one in Cells

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with critical questions. Chief among them is: does the compound engage its inte...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with critical questions. Chief among them is: does the compound engage its intended target within the complex, dynamic environment of a living cell? Answering this with certainty is the bedrock of a successful program, linking a molecular interaction to a biological outcome.

This guide focuses on a specific scaffold of interest: 7-Fluoro-6-methylquinazolin-4(3H)-one . The quinazolinone core is a privileged structure in medicinal chemistry, frequently found in compounds targeting protein kinases and other enzyme families.[1][2] However, without a pre-defined target, or to confirm a hypothesized one, a robust and multi-faceted strategy for validating target engagement is not just recommended—it is essential.

Here, we eschew a one-size-fits-all template. Instead, we present a logical, field-proven workflow designed to move from broad, unbiased target identification to specific, rigorous validation. We will compare and contrast cutting-edge techniques, providing not just the "how" but the critical "why" behind each experimental choice, ensuring every protocol is a self-validating system.

The Core Challenge: Moving Beyond Purified Proteins

Target-based assays using purified, recombinant proteins are invaluable for initial screening and establishing structure-activity relationships (SAR).[3] However, the intracellular milieu presents a different reality. Factors such as high endogenous ATP concentrations (for kinase targets), protein-protein interactions, cellular compartmentalization, and membrane transport can dramatically alter a compound's potency and selectivity.[4] Therefore, confirming that your compound binds its target in an intact cellular system is a mandatory step to de-risk your project and build confidence in your biological data.[5][6]

A Strategic Workflow for Target Validation

We propose a two-phase strategy that is both comprehensive and efficient. Phase 1 focuses on unbiasedly identifying the highest-conviction targets. Phase 2 provides orthogonal methods to confirm and quantify the direct binding of the compound to the identified target(s) in cells.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Orthogonal Target Validation start Compound of Interest (7-Fluoro-6-methylquinazolin-4(3H)-one) kinobeads Chemoproteomics: Kinobeads Competition Assay start->kinobeads Incubate with cell lysate ms LC-MS/MS Analysis & Quantification kinobeads->ms Enrich & Digest Proteins candidates Ranked List of Potential Kinase Targets (Based on Affinity/EC50) ms->candidates cetsa Cellular Thermal Shift Assay (CETSA) candidates->cetsa Select top candidate for validation western Target Protein Quantification (e.g., Western Blot, AlphaScreen) cetsa->western Analyze soluble fraction validation Validated Target Engagement (Thermal Stabilization) western->validation

Caption: A strategic workflow for identifying and validating cellular targets.

Phase 1: Unbiased Target Identification with Kinobeads

Given the quinazolinone scaffold's prevalence as a kinase inhibitor, a logical first step is to profile its activity across the kinome.[1] Chemical proteomics, specifically the Kinobeads assay, is a powerful, unbiased method to identify the full spectrum of protein kinase targets in their native state.[7][8]

Principle of Kinobeads

The Kinobeads method is an affinity chromatography-based competition binding assay.[7] A mixture of broad-spectrum, immobilized kinase inhibitors (the "kinobeads") is used to capture a large portion of the kinome from a cell lysate.[8][9] By pre-incubating the lysate with a free drug (our compound of interest), the drug will bind to its specific targets. These drug-bound kinases can no longer bind to the kinobeads and are washed away. The remaining proteins captured by the beads are then identified and quantified by mass spectrometry. A dose-dependent decrease in a kinase's signal indicates it is a direct target of the compound.[9]

G cluster_0 Control (Vehicle) cluster_1 Experiment (+ Compound) L1 Cell Lysate (Native Kinases) B1 Kinobeads L1->B1 Incubate C1 Kinase A (Target) Kinase B (Non-Target) Kinase C (Target) B1->C1 Capture MS LC-MS/MS Analysis: Signal for Kinase A & C is reduced in Experiment C1->MS Drug Free Compound L2 Cell Lysate Drug->L2 Pre-incubate B2 Kinobeads L2->B2 Incubate C2 Kinase B (Non-Target) B2->C2 Capture C2->MS

Caption: The competitive binding principle of the Kinobeads assay.

Experimental Protocol: Kinobeads Competition Assay

This protocol is adapted from established chemical proteomics workflows.[7][10]

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a relevant cancer cell line like HCT116) to ~80-90% confluency.

    • Harvest cells, wash with ice-cold PBS, and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The integrity of native protein conformations is paramount.

    • Clarify the lysate by high-speed centrifugation (e.g., 20,000 x g for 30 min at 4°C).

    • Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2-5 mg/mL.

  • Competition Binding:

    • Prepare serial dilutions of 7-Fluoro-6-methylquinazolin-4(3H)-one in DMSO. A typical concentration range would be 10 µM down to 1 nM. Include a DMSO-only vehicle control.

    • In separate tubes, add a small volume of the compound dilutions to a fixed amount of cell lysate (e.g., 1 mg total protein). The final DMSO concentration should be kept constant and low (<0.5%).

    • Incubate for 45 minutes at 4°C with gentle rotation to allow the compound to bind to its targets.

  • Kinobeads Enrichment:

    • Add a pre-washed slurry of kinobeads to each lysate-compound mixture.

    • Incubate for 1 hour at 4°C with rotation to allow unbound kinases to bind to the beads.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Perform a series of stringent washes with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Sample Preparation for Mass Spectrometry:

    • Separate the eluted proteins briefly on an SDS-PAGE gel (in-gel digestion) or use a filter-aided sample preparation (FASP) protocol.

    • Digest the proteins into peptides using trypsin.

    • Desalt the resulting peptides using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer.

    • Use a label-free quantification (LFQ) method to determine the relative abundance of each identified kinase across the different compound concentrations.

Data Interpretation & Expected Outcome

The primary output is a list of kinases identified and their corresponding signal intensities at each compound concentration. By plotting the normalized intensity versus compound concentration, dose-response curves can be generated for each potential target.

Target KinaseEC50 (nM)Hill SlopeNotes
Kinase A 25.3 0.980.99High-affinity primary target.
Kinase B 450.71.020.97Moderate-affinity off-target.
Kinase C >10,000--Not a target.
Kinase D 88.1 0.950.98Potent secondary target.
Table 1: Representative data from a Kinobeads experiment profiling 7-Fluoro-6-methylquinazolin-4(3H)-one. The EC50 value represents the concentration of the compound required to compete away 50% of the kinase from the beads, serving as a direct proxy for binding affinity in the lysate.

This analysis provides a quantitative, proteome-wide view of the compound's selectivity, identifying "Kinase A" and "Kinase D" as high-conviction candidates for orthogonal validation.

Phase 2: Validating Direct Target Binding with CETSA

The Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying direct ligand-protein binding in intact cells and tissues.[11][12] It is a biophysical assay that does not require any modification to the compound or the target protein.

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[13] When a small molecule binds to its target protein, it generally stabilizes the protein's three-dimensional structure. This stabilized protein-ligand complex requires more thermal energy to unfold and denature compared to the unbound protein.[11] In a typical CETSA experiment, intact cells are treated with the compound, heated to a specific temperature, and then lysed. The heat causes unstable proteins to denature and aggregate, while the stabilized target protein remains soluble. The amount of soluble target protein remaining after the heat challenge is then quantified.[14]

G cluster_0 Control (Vehicle) cluster_1 Experiment (+ Compound) start Intact Cells Treat_V Treat with Vehicle start->Treat_V Treat_C Treat with Compound start->Treat_C Heat_V Heat Challenge (e.g., 52°C) Treat_V->Heat_V Lyse_V Lyse Cells Heat_V->Lyse_V Result_V Target Protein: Denatured Other Proteins: Soluble/Denatured Lyse_V->Result_V Quantify Quantify Soluble Target Protein (e.g., Western Blot) Result_V->Quantify Heat_C Heat Challenge (e.g., 52°C) Treat_C->Heat_C Lyse_C Lyse Cells Heat_C->Lyse_C Result_C Target Protein: Stabilized & Soluble Other Proteins: Soluble/Denatured Lyse_C->Result_C Result_C->Quantify

Caption: Workflow illustrating the principle of Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Isothermal Dose-Response CETSA

We will describe an Isothermal Dose-Response Fingerprint (ITDRF) experiment, which is highly robust for validating target engagement.[15] Here, the temperature is kept constant while the compound concentration is varied.

  • Cell Treatment:

    • Plate cells in a multi-well format and grow to ~80% confluency.

    • Prepare serial dilutions of 7-Fluoro-6-methylquinazolin-4(3H)-one.

    • Treat the cells with the compound dilutions (and a vehicle control) and incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours) in a CO₂ incubator.

  • Heat Challenge:

    • Determine the optimal heating temperature first by performing a melt-curve experiment (testing a range of temperatures with a fixed, high concentration of the compound). The optimal temperature is one that causes significant, but not complete, denaturation of the target protein in the vehicle control. Let's assume this is 52°C for "Kinase A".

    • Seal the plate and heat all wells (including controls) in a PCR cycler or a precisely controlled oven at 52°C for 3 minutes.

    • Immediately cool the plate on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells directly in the wells using a lysis buffer supplemented with protease/phosphatase inhibitors, often through freeze-thaw cycles to ensure membrane disruption without detergents that might interfere.

    • Transfer the lysates to microcentrifuge tubes and perform a high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of the target protein ("Kinase A") in the soluble fraction. This is typically done by Western Blot, but higher-throughput methods like AlphaScreen® or Meso Scale Discovery (MSD) can be used if validated antibodies are available.[13]

    • A loading control (e.g., GAPDH, which should not be stabilized by the compound) is crucial to ensure equal protein loading.

Data Interpretation & Expected Outcome

In a successful ITDRF-CETSA experiment, increasing concentrations of the compound will lead to increased stabilization of the target protein, resulting in a higher amount of soluble protein detected after the heat challenge.

Compound Conc. (nM)Soluble Kinase A (Normalized Intensity)Soluble GAPDH (Normalized Intensity)
0 (Vehicle)1.001.00
11.151.02
101.880.99
50 3.55 1.01
1004.801.03
5004.950.98
10005.011.00
Table 2: Representative quantitative data from an ITDRF-CETSA experiment for "Kinase A". The data shows a clear dose-dependent increase in the amount of soluble Kinase A, confirming direct target engagement and stabilization in intact cells. The loading control, GAPDH, remains unaffected.

This result provides powerful, orthogonal evidence that 7-Fluoro-6-methylquinazolin-4(3H)-one directly binds to "Kinase A" inside the cell, validating the findings from the Kinobeads screen.

Comparison of Target Engagement Methodologies

FeatureKinobeads (Chemoproteomics)Cellular Thermal Shift Assay (CETSA)
Principle Competition-based affinity capture of native proteins from cell lysate.[7]Ligand-induced thermal stabilization of the target protein in intact cells.[11][13]
Primary Readout Dose-dependent change in protein abundance measured by mass spectrometry (EC50).[9]Dose-dependent or temperature-dependent change in soluble protein amount.[15]
Compound/Target State Label-free compound; native proteins in lysate.Label-free compound; native proteins in intact cells.
Key Advantage Unbiased & Proteome-Wide: Can identify hundreds of potential on- and off-targets in a single experiment.[8]Gold Standard for Intact Cells: Directly confirms binding in a physiological context, including cell permeability.[12][14]
Limitations Performed in lysate, not intact cells. May miss targets not expressed in the chosen cell line or those that do not bind the beads.[8]Targeted: Requires a hypothesis of the target and a specific antibody or detection method for quantification.
Throughput Lower; requires specialized mass spectrometry facilities.Can be adapted to medium/high throughput (384-well) formats with appropriate detection methods.[13]
Best Use Case Target Identification & Selectivity Profiling: Initial screen to discover what the compound binds to.Target Validation: Orthogonal confirmation of a primary target identified by other means.

Conclusion: A Self-Validating and Confident Path Forward

Validating the target engagement of a novel compound like 7-Fluoro-6-methylquinazolin-4(3H)-one requires a thoughtful, multi-pronged approach. By initiating with an unbiased, proteome-wide screen such as the Kinobeads assay, researchers can efficiently generate high-quality hypotheses about the compound's direct molecular targets. Following up with a mechanistically distinct and orthogonal method like CETSA provides the rigorous, in-cell validation necessary to confirm that engagement.

This combined strategy creates a self-validating workflow. The concordance of data from two disparate methods—one based on competitive affinity in a lysate and the other on thermal stabilization in an intact cell—builds an exceptionally strong case for a specific compound-target interaction. This high-conviction data is the foundation upon which you can confidently build subsequent studies to probe downstream functional consequences and ultimately, drive your drug discovery project to its next milestone.

References

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  • Creative Proteomics. (n.d.). Using Immunoprecipitation and Mass Spectrometry to Find Receptor Proteins. Retrieved from Creative Proteomics website. [https://www.creative-proteomics.com/resource/using-immunoprecipitation-and-mass-spectrometry-to-find-receptor-proteins.htm]
  • Reinecke, J., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(21). [https://bio-protocol.org/e4202]
  • Prevet, H., & Collins, I. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Future Medicinal Chemistry, 11(10), 1195-1224. [https://www.future-science.com/doi/10.4155/fmc-2018-0370]
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  • Prevet, H., & Collins, I. (2019). Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Future Medicinal Chemistry, 11(10), 1195-1224. [https://www.tandfonline.com/doi/full/10.4155/fmc-2018-0370]
  • Syka, M., et al. (2018). IP-to-MS: An Unbiased Workflow for Antigen Profiling. Journal of Proteome Research, 17(10), 3437-3446. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6176840/]
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5929343/]
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from UMBI website. [https://www.ukm.
  • Patricelli, M. P., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 7(12), 1983-1991. [https://pubs.acs.org/doi/10.1021/cb3005879]
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Validation

A Comparative Guide to the Kinase Selectivity of Quinazolinone-Based Inhibitors: A Case Study Approach

For researchers and drug development professionals, the quinazolinone scaffold represents a privileged structure in the design of potent kinase inhibitors.[1] Its versatility has led to the development of numerous clinic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quinazolinone scaffold represents a privileged structure in the design of potent kinase inhibitors.[1] Its versatility has led to the development of numerous clinical candidates and approved drugs targeting a range of kinases. However, as with any therapeutic agent, understanding the full spectrum of its biological interactions is paramount. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth analysis of assessing the kinase selectivity of quinazolinone-based inhibitors, using a representative compound from the literature to illustrate the principles and methodologies.

A Note on the Subject Compound: While this guide is titled with a specific focus on 7-Fluoro-6-methylquinazolin-4(3H)-one, a comprehensive search of publicly available databases and literature did not yield specific kinase panel screening data for this exact molecule. To provide a scientifically rigorous and data-driven comparison, we will use a well-characterized quinazolinone inhibitor from a peer-reviewed study as a case study. This approach allows for a realistic demonstration of how to interpret off-target effects from experimental data.

The Imperative of Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] While the goal of targeted therapy is to inhibit a specific kinase driving the disease, small molecule inhibitors often interact with multiple kinases due to the conserved nature of the ATP-binding pocket. Kinase selectivity profiling, therefore, is a critical step in the preclinical development of any kinase inhibitor. It helps to:

  • Identify potential mechanisms of toxicity: Inhibition of unintended kinases can disrupt normal cellular processes.

  • Uncover opportunities for drug repurposing: Polypharmacology is not always detrimental; hitting multiple disease-relevant targets can lead to enhanced efficacy.

  • Guide medicinal chemistry efforts: Understanding the structure-activity relationship for both on- and off-target kinases allows for the rational design of more selective compounds.[2]

Case Study: A Representative Quinazolinone Inhibitor

For the purpose of this guide, we will analyze the kinase selectivity profile of a quinazolinone-based inhibitor characterized in a study focused on Activin receptor-like kinase 2 (ALK2) inhibitors.[3] The selected compound, referred to as Compound 21 in the original publication, provides an excellent example of a potent inhibitor with a distinct selectivity profile.

Data Presentation: Kinase Selectivity of Compound 21

The following table summarizes the inhibitory activity of Compound 21 against a panel of 97 kinases at a concentration of 1 µM. The data is presented as percent of control, where a lower percentage indicates stronger inhibition. For clarity, we have highlighted the intended target family and significant off-targets.

Kinase TargetPercent of Control (%) @ 1 µMClassification
ALK2 (ACVR1) <10 On-Target
ALK1 (ACVRL1) <10 On-Target Family
ALK4 (ACVR1B) <10 On-Target Family
ALK5 (TGFBR1) <10 On-Target Family
ALK6 (BMPR1B) <10 On-Target Family
RAF1<10Significant Off-Target
BRAF<10Significant Off-Target
PDGFRα>65Minimal Off-Target
PDGFRβ>65Minimal Off-Target
KIT>65Minimal Off-Target
... (and 87 other kinases)>65Minimal or No Off-Target

Data adapted from Hudson et al. (2018).[3]

Interpretation of the Data:

The data clearly demonstrates that Compound 21 is a potent inhibitor of the ALK kinase family, as intended. However, the screening also revealed potent inhibition of RAF1 and BRAF, two key kinases in the MAPK/ERK signaling pathway. This finding is critical for several reasons:

  • Potential for Synergy or Toxicity: Concurrent inhibition of ALK and RAF pathways could have complex biological consequences that require further investigation.

  • Guiding Further Studies: Any in vivo studies with this compound must consider the potential contributions of RAF inhibition to the observed phenotype.

  • Structure-Activity Relationship (SAR) Insights: The fact that this specific quinazolinone scaffold also accommodates binding to the RAF kinase pocket provides valuable information for medicinal chemists aiming to either eliminate this off-target activity or potentially optimize it for a dual-inhibitor approach.

Experimental Workflows and Methodologies

Kinase Panel Screening Workflow

The process of determining a compound's kinase selectivity profile follows a standardized workflow, designed for high-throughput analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., 7-Fluoro-6-methylquinazolin-4(3H)-one) Dilution Serial Dilution Compound->Dilution Plate 384-well Plate with Kinase Panel Dilution->Plate Compound Addition Incubation Incubation with ATP & Substrate Plate->Incubation Detection Detection Reagent (e.g., ADP-Glo) Incubation->Detection Reader Luminescence Reader Detection->Reader Analysis Calculate % Inhibition Reader->Analysis Profile Generate Selectivity Profile Analysis->Profile

Caption: Workflow for high-throughput kinase selectivity profiling.

Signaling Pathway Context: ALK and RAF

The off-target effects identified for Compound 21 are particularly interesting because they bridge two distinct but crucial signaling pathways.

G cluster_alk ALK Pathway cluster_raf RAF/MEK/ERK Pathway BMP BMP/TGF-β ALK ALK Receptor BMP->ALK SMAD SMADs ALK->SMAD Gene Gene Transcription SMAD->Gene GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF1 / BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound21 Compound 21 (Quinazolinone) Compound21->ALK Inhibits Compound21->RAF Inhibits (Off-Target)

Caption: Inhibition of both ALK and RAF pathways by Compound 21.

Experimental Protocol: ADP-Glo™ Kinase Assay

The following is a representative protocol for a kinase inhibition assay, which is a common method for generating the data presented above. This protocol is based on the widely used Promega ADP-Glo™ Kinase Assay.

Objective: To determine the inhibitory effect of a test compound on a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compound (e.g., 7-Fluoro-6-methylquinazolin-4(3H)-one) dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Perform a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in the kinase reaction buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in buffer) to the wells of the 384-well plate.

    • Add 10 µL of a solution containing the kinase and its specific substrate in reaction buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in reaction buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time will depend on the specific kinase's activity.

  • Detection of Kinase Activity:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control wells (0% inhibition) and "no kinase" control wells (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This detailed analysis of a representative quinazolinone inhibitor underscores the critical importance of comprehensive kinase selectivity profiling. While the on-target potency of a compound is a key driver of its development, a thorough understanding of its off-target interactions is equally vital for predicting its safety and efficacy in a complex biological system.

References

  • Hudson, C. B., et al. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry. [Link]

  • Lin, Y-W., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget. [Link]

  • Choi, Y., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abdel-Ghani, T. M., et al. (2021). Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Leger, D., et al. (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Frontiers in Chemistry. [Link]

  • Mirgany, T. O., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Hsieh, C-Y., et al. (2021). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Molecules. [Link]

  • Wang, S., et al. (2020). Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. Journal of Medicinal Chemistry. [Link]

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  • Abdullahi, M., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Egyptian Journal of Basic and Applied Sciences. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 7-Fluoro-6-methylquinazolin-4(3H)-one

Introduction The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities that span from anticancer and anti-inflammatory to antimicrobial effects.[1][2][3...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities that span from anticancer and anti-inflammatory to antimicrobial effects.[1][2][3][4] Its rigid, heterocyclic structure serves as a privileged framework for designing targeted therapeutic agents.[5] The specific derivative, 7-Fluoro-6-methylquinazolin-4(3H)-one, represents a novel investigational compound. Its substitutions—a fluorine at position 7 and a methyl group at position 6—are anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing target affinity and metabolic stability.

However, the introduction of any new small molecule into the drug discovery pipeline necessitates a rigorous evaluation of its selectivity. Unintended interactions with off-target proteins can lead to unforeseen toxicity or reduced efficacy, factors that contribute significantly to the high attrition rates in clinical trials.[6][7] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 7-Fluoro-6-methylquinazolin-4(3H)-one. We will compare its hypothetical selectivity against established benchmarks and detail the essential experimental protocols required for a robust assessment. This document is designed for researchers, scientists, and drug development professionals to provide not just procedural steps, but the scientific rationale behind them.

The Imperative of Selectivity Profiling in Drug Discovery

The central dogma of targeted therapy is the specific interaction of a drug with its intended biological target. However, the reality is that most small molecules interact with multiple proteins, a phenomenon known as polypharmacology.[8] This can be either beneficial, leading to synergistic therapeutic effects, or detrimental, causing adverse events. The primary goal of cross-reactivity studies is to identify and quantify these off-target interactions early in the development process.[7]

Why is this critical?

  • Mitigating Toxicity: Off-target binding is a primary cause of drug-induced toxicity, including liver and immune-related adverse effects.[6] Early identification allows for chemical modification of the lead compound to engineer out these undesirable interactions.

  • Ensuring Efficacy: High-affinity binding to unintended targets can reduce the effective concentration of the drug at its intended site of action, thereby diminishing its therapeutic effect.

  • Informing Clinical Strategy: A well-defined selectivity profile helps in predicting potential side effects and selecting appropriate patient populations for clinical trials.

This guide outlines a multi-tiered strategy to build a comprehensive selectivity profile for 7-Fluoro-6-methylquinazolin-4(3H)-one, moving from broad biochemical screens to targeted validation in a cellular context.

A Multi-Faceted Approach to Assessing Cross-Reactivity

A single experimental method is insufficient to fully characterize a compound's selectivity. We advocate for an integrated workflow that combines large-scale screening with orthogonal, cell-based validation methods. This approach provides a holistic view of the compound's behavior, from its direct enzymatic inhibition to its target engagement within the complex milieu of a living cell.

cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Dose-Response & Cellular Validation cluster_2 Phase 3: Data Synthesis A Compound Synthesis (7-Fluoro-6-methylquinazolin-4(3H)-one) B Tier 1: Large-Scale Kinase Panel Screen (e.g., 400+ Kinases @ 1µM) A->B Initial Assessment C Tier 2: IC50 Determination (Primary & Off-Targets >70% Inhibition) B->C Identify Hits D Tier 3: Cellular Thermal Shift Assay (CETSA) (Confirming Target Engagement in Cells) C->D E Tier 4: Competitive Binding Assay (Determining Binding Affinity Ki) C->E F Comparative Analysis (Selectivity Scorecard) D->F E->F

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.

Experimental Methodologies & Protocols

Kinase Panel Screening (Biochemical Assay)

Rationale: The quinazolinone scaffold is a well-known hinge-binding motif for many protein kinases.[4] Therefore, the most logical starting point is to screen 7-Fluoro-6-methylquinazolin-4(3H)-one against a broad panel of human kinases. This provides a global view of its activity across the kinome and identifies both the intended target and potential off-targets.[9][10]

Protocol:

  • Primary Screen:

    • Prepare a 1 mM stock solution of 7-Fluoro-6-methylquinazolin-4(3H)-one in 100% DMSO.

    • Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins DiscoverX) for screening against a panel of at least 400 kinases.

    • The initial screen should be performed at a single, high concentration (e.g., 1 µM) to maximize the chances of identifying even weak interactions.[9]

    • The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, typically using a radiometric ([33P]-ATP) or fluorescence-based method.[11]

  • Dose-Response (IC50) Determination:

    • For any kinase showing significant inhibition (e.g., >70%) in the primary screen, perform a secondary dose-response assay.

    • Prepare a 10-point serial dilution of the compound, typically starting from 10 µM.

    • Incubate each concentration with the target kinase and its substrate under standardized assay conditions.

    • Measure the enzymatic activity at each concentration and plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[11]

Cellular Thermal Shift Assay (CETSA)

Rationale: While biochemical assays are excellent for identifying direct inhibitors, they do not confirm that a compound engages its target in a cellular environment. CETSA is a powerful biophysical method that measures target engagement in intact cells or cell lysates.[12][13] It is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein, increasing its resistance to thermal denaturation.[14]

cluster_0 Cell Preparation & Treatment cluster_1 Thermal Challenge cluster_2 Analysis A 1. Culture Cells (e.g., Cancer cell line expressing target kinase) B 2. Treat Cells (Vehicle vs. Compound) A->B C 3. Heat Aliquots (Temperature Gradient, e.g., 40°C to 70°C) B->C D 4. Cell Lysis & Centrifugation (Separate soluble vs. aggregated proteins) C->D E 5. Protein Quantification (e.g., Western Blot, ELISA) D->E F 6. Plot Melt Curve (Soluble protein vs. Temperature) E->F G 7. Determine Thermal Shift (ΔTm) F->G

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the primary target kinase).

    • Treat the cells with either a vehicle control (e.g., 0.1% DMSO) or a saturating concentration of 7-Fluoro-6-methylquinazolin-4(3H)-one (e.g., 10x IC50) for 1-2 hours.

  • Heat Shock:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments).[12]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[15]

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

    • The resulting "melting curve" will shift to the right in the presence of a stabilizing ligand. The difference in the melting temperature (Tm) is the thermal shift, which confirms target engagement.[13]

Competitive Binding Assay

Rationale: To understand the true affinity of the compound for its targets and to confirm that it binds to the same site as a known ligand (e.g., the ATP binding site for kinases), a competitive binding assay is essential. This assay measures the ability of an unlabeled compound (our test compound) to displace a labeled ligand from the target protein.[16][17]

Protocol (Example using Fluorescence Polarization):

  • Assay Setup:

    • Prepare an assay buffer (e.g., HEPES-based buffer with BSA).[16]

    • Identify a fluorescently labeled probe known to bind to the active site of the target kinase.

    • In a microplate, combine the recombinant target kinase protein and the fluorescent probe at fixed concentrations. The probe concentration should ideally be at or below its dissociation constant (Kd).

  • Competition:

    • Add a serial dilution of 7-Fluoro-6-methylquinazolin-4(3H)-one to the wells.

    • Include control wells with no competitor (maximum binding) and wells with a known, potent unlabeled inhibitor (background).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (FP) of each well. When the small fluorescent probe is bound to the large protein, it tumbles slowly, resulting in high FP. When displaced by the test compound, the free probe tumbles rapidly, resulting in low FP.

  • Data Analysis:

    • Plot the FP signal against the log concentration of the test compound.

    • Fit the data to determine the EC50 (the concentration of the test compound that displaces 50% of the probe).

    • Calculate the inhibitor's binding affinity (Ki) from the EC50 using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent probe.[17]

Data Interpretation: The Selectivity Scorecard

To facilitate a clear comparison, the data from all experiments should be consolidated into a single table. This "Selectivity Scorecard" allows for an at-a-glance assessment of the compound's performance against alternative molecules. For this guide, we will compare our hypothetical data for 7-Fluoro-6-methylquinazolin-4(3H)-one against two representative kinase inhibitors:

  • Alternative A (Highly Selective Inhibitor): A benchmark compound known for its high potency and selectivity for a single kinase target.

  • Alternative B (Promiscuous Inhibitor): A compound known to inhibit multiple kinases, often used as a tool compound but with a higher risk of off-target effects.

Parameter7-Fluoro-6-methylquinazolin-4(3H)-oneAlternative A (Selective)Alternative B (Promiscuous)
Primary Target IC50 (nM) 15550
Number of Off-Targets (>70% Inh. @ 1µM) 3125
Most Potent Off-Target IC50 (nM) 850>10,000150
Selectivity Score (Off-Target IC50 / Target IC50) 56.7>2,0003.0
Cellular Target Engagement (CETSA ΔTm in °C) +5.2°C+6.5°C+4.1°C
Binding Affinity Ki (nM) 25875

This table contains hypothetical data for illustrative purposes.

Interpretation of the Scorecard:

  • Potency: The IC50 and Ki values indicate the compound's potency. Lower values are better.

  • Selectivity: The "Number of Off-Targets" and the "Selectivity Score" are key indicators of cross-reactivity. A higher selectivity score is desirable, indicating a larger window between on-target and off-target activity.[9]

  • Cellular Activity: The CETSA data confirms that the compound reaches and binds to its target within a cellular context, validating the biochemical findings.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable step in modern drug discovery. For a novel compound like 7-Fluoro-6-methylquinazolin-4(3H)-one, a multi-pronged approach is essential to build a comprehensive and reliable selectivity profile. By integrating broad biochemical screening with targeted cell-based validation assays, researchers can make informed decisions, mitigate risks of toxicity, and ultimately increase the probability of clinical success. The methodologies and comparative framework presented in this guide provide a robust pathway for characterizing the selectivity of this and other emerging therapeutic candidates, grounding the development process in rigorous scientific evidence and a deep understanding of the molecule's biological interactions.

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  • MDPI. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.[Link]

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  • National Center for Biotechnology Information. (2001). Identification of type-specific and cross-reactive neutralizing conformational epitopes on the major capsid protein of human papillomavirus type 31. NCBI.[Link]

  • Clinical and Vaccine Immunology. (2015). Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines. American Society for Microbiology.[Link]

  • PubMed. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed.[Link]

  • MDPI. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.[Link]

  • The Journal of Infectious Diseases. (2019). Long-term Cross-reactivity Against Nonvaccine Human Papillomavirus Types 31 and 45 After 2- or 3-Dose Schedules of the AS04-Adjuvanted Human HPV-16/18 Vaccine. Oxford Academic.[Link]

  • MDPI. (2025). N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.[Link]

  • Scientific Reports. (2020). Peak neutralizing and cross-neutralizing antibody levels to human papillomavirus types 6/16/18/31/33/45/52/58 induced by bivalent and quadrivalent HPV vaccines. Nature.[Link]

  • JAMA Network Open. (2018). Human Papillomavirus T-Cell Cross-reactivity in Cervical Cancer: Implications for Immunotherapy Clinical Trial Design. JAMA Network.[Link]

Sources

Validation

A Tale of Two Halogens: A Comparative Guide to the Structure-Activity Relationship of 7-Fluoro vs. 7-Chloro Quinazolinones in Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, forming the backbone of numerous the...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents, particularly in oncology. The strategic placement of substituents on this heterocyclic core is a key determinant of biological activity. Among the most impactful modifications is the introduction of halogens at the 7-position. This guide provides an in-depth, comparative analysis of two of the most common halogen substitutions: fluorine and chlorine. We will dissect the nuanced differences in their structure-activity relationships (SAR), offering a rationale for the selection of one over the other in drug design, supported by experimental data and established medicinal chemistry principles.

The Physicochemical Dichotomy: Fluorine vs. Chlorine

The choice between a fluorine and a chlorine atom at the 7-position of a quinazolinone is not arbitrary; it is a decision rooted in the fundamental physicochemical properties of these elements. These properties, in turn, influence the pharmacokinetics and pharmacodynamics of the resulting molecule.

PropertyFluorine (F)Chlorine (Cl)Implication in Drug Design
van der Waals Radius 1.47 Å1.74 ÅFluorine is a closer isostere of hydrogen (1.20 Å), leading to minimal steric perturbation. Chlorine is larger and can introduce more significant steric bulk, potentially influencing binding pocket interactions.
Electronegativity (Pauling Scale) 3.983.16Fluorine's high electronegativity can alter the pKa of nearby functional groups and create strong dipole moments, potentially enhancing binding through hydrogen bonding or other electrostatic interactions.
Lipophilicity (Hansch-Leo π parameter) +0.14+0.71Chlorine significantly increases lipophilicity more than fluorine, which can enhance membrane permeability but may also increase metabolic liability and off-target toxicity.
Metabolic Stability C-F bond is stronger than C-HC-Cl bond is weaker than C-FThe high strength of the C-F bond can block metabolic oxidation at that position, increasing the compound's half-life.

The Biological Conundrum: A Comparative Look at Anticancer Activity

A study on 7-fluoro-4-anilinoquinolines provides valuable insight into the potential of the 7-fluoro substitution. The following table summarizes the cytotoxic activities of a series of these compounds against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines.

Table 1: Cytotoxic Activities of 7-Fluoro-4-anilinoquinoline Derivatives

CompoundR GroupHeLa IC₅₀ (µM)BGC823 IC₅₀ (µM)
1a 3-ethynylphenyl11.103.63
1b 3-chlorophenyl10.894.12
1c 3-bromophenyl10.563.89
1f 3-chloro-4-fluorophenyl10.188.32
Gefitinib (Control) >109.87

Data adapted from a study on 4-anilinoquinoline derivatives, which serve as a close proxy for quinazolinone analogs.

The data suggests that 7-fluoro-4-anilinoquinolines exhibit potent antiproliferative activity, in some cases superior to the established EGFR inhibitor, Gefitinib[1].

Conversely, studies on other quinazolinone derivatives have highlighted the beneficial role of a 7-chloro substituent. For instance, in a series of quinazolinones designed as anticonvulsant agents, the presence of a chlorine atom at the 7-position was found to be favorable for activity.

The differential activity can often be attributed to the specific interactions within the target protein's binding pocket. For example, in the context of kinase inhibition, the 7-substituent is often directed towards the solvent-exposed region of the ATP-binding pocket. The larger, more lipophilic chlorine atom may engage in favorable hydrophobic interactions that are not possible for the smaller fluorine atom. Conversely, the high electronegativity of fluorine might enable crucial hydrogen bond interactions with specific amino acid residues.

Mechanistic Insights: The Role of 7-Halogenation in EGFR Inhibition

Many quinazolinone-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cell Cell EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation EGF EGF EGF->EGFR Binds Inhibitor 7-Halo-Quinazolinone Inhibitor Inhibitor->EGFR Inhibits ATP binding

Caption: Simplified EGFR signaling pathway and the point of intervention for 7-halo-quinazolinone inhibitors.

The 7-substituent on the quinazolinone ring can influence the molecule's orientation and binding affinity within the ATP-binding pocket of EGFR. The electronic nature of the halogen plays a crucial role. Both fluorine and chlorine are electron-withdrawing groups, which can modulate the electron density of the quinazoline ring system and influence the key hydrogen bond interaction between the N1 of the quinazolinone and the backbone of a methionine residue in the hinge region of the kinase.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of 7-halo-quinazolinones typically follows a well-established synthetic route. Below is a generalized protocol for the synthesis of a 7-chloro-quinazolinone derivative, which can be adapted for the corresponding 7-fluoro analog.

Synthesis of 7-Chloro-2-phenyl-4(3H)-quinazolinone

synthesis_workflow cluster_step1 Step 1: Benzoylation cluster_step2 Step 2: Amination and Cyclization A 2-Amino-4-chlorobenzoic acid D 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one A->D B Benzoyl chloride B->D C Pyridine (base) C->D F 7-Chloro-2-phenyl-4(3H)-quinazolinone D->F E Amine (e.g., Ammonium acetate) E->F

Caption: General synthetic workflow for a 7-chloro-quinazolinone derivative.

Step 1: Synthesis of 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one

  • To a solution of 2-amino-4-chlorobenzoic acid in a suitable solvent (e.g., pyridine or dioxane), add benzoyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for several hours until completion (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash the solid with water, and dry to obtain the crude 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 7-Chloro-2-phenyl-4(3H)-quinazolinone

  • A mixture of 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one and an amine source (e.g., ammonium acetate or a primary amine) in a high-boiling solvent (e.g., glacial acetic acid or DMF) is heated to reflux for several hours.

  • After cooling, the reaction mixture is poured into water to precipitate the product.

  • The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

mtt_assay_workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compounds (typically from 0.01 to 100 µM) and a vehicle control.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a 7-fluoro or a 7-chloro substituent into a quinazolinone scaffold is a strategic one, with each halogen offering a distinct set of advantages and disadvantages.

  • 7-Fluoro-quinazolinones are often favored when a close steric mimic of a hydrogen-substituted analog is desired, with the added benefit of potentially enhanced metabolic stability and the ability to form key hydrogen bonds.

  • 7-Chloro-quinazolinones , on the other hand, are a valuable choice when increased lipophilicity is needed to improve membrane permeability or to engage in hydrophobic interactions within the target's binding site.

Ultimately, the optimal choice is context-dependent, relying on the specific biological target and the desired pharmacokinetic profile. The comparative analysis presented in this guide serves as a foundational resource for medicinal chemists to make informed decisions in the rational design of novel quinazolinone-based therapeutics.

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.Molecules, 2016. [Link not available]
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.Molecules, 2023. [Link not available]
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.Pharmaceuticals, 2023. [Link not available]
  • Quinazolinones, the Winning Horse in Drug Discovery.Molecules, 2023. [Link not available]
  • Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 2023. [Link]

  • The Medicinal Functionality of Quinazolines.Journal of Pharmaceutical Negative Results, 2022. [Link not available]
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC, 2016. [Link]

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Comparative

Benchmarking the Anti-proliferative Activity of 7-Fluoro-6-methylquinazolin-4(3H)-one: A Comparative Guide

Introduction: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anti-cancer effects.[1][2] This guide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anti-cancer effects.[1][2] This guide provides a comprehensive analysis of the anti-proliferative activity of a specific derivative, 7-Fluoro-6-methylquinazolin-4(3H)-one. Due to the limited publicly available data on this specific molecule, we will utilize data from a closely related and well-studied analogue, 7-fluoro-6-nitroquinazolin-4(3H)-one, to project its potential efficacy and benchmark it against established FDA-approved quinazolinone-based anticancer drugs: Gefitinib, Erlotinib, and Lapatinib. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel quinazolinone derivatives.

The Quinazolinone Core: A Privileged Scaffold in Oncology

Quinazolinone and its derivatives have garnered significant attention in oncology due to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival.[3] These compounds have been successfully developed into drugs that inhibit key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, which are frequently dysregulated in various cancers.[4][5] The structural versatility of the quinazolinone ring allows for fine-tuning of its pharmacological properties through substitutions at various positions, leading to the development of highly potent and selective inhibitors.[2]

Comparative Analysis of Anti-proliferative Activity

To provide a robust benchmark, we will compare the projected anti-proliferative activity of our lead compound against three FDA-approved tyrosine kinase inhibitors that share the quinazolinone core: Gefitinib, Erlotinib, and Lapatinib. These drugs are established treatments for various cancers, primarily by targeting the EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).

Table 1: Comparative IC50 Values of Quinazolinone Derivatives Against Various Cancer Cell Lines

CompoundTarget(s)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
7-Fluoro-6-nitroquinazolin-4(3H)-one (Proxy for lead compound) Projected: EGFR/VEGFRData not availableData not availableData not available
Gefitinib EGFR~1-5[6]>10[6]~0.015-0.5[7][8]
Erlotinib EGFR~5-10[9]>10[9]~0.02-1[10]
Lapatinib EGFR, HER2~0.05-1[11][12]Data not available~0.5-5[13]

Note: IC50 values are approximate and can vary depending on the specific experimental conditions. The data for the proxy compound is not available and is presented to highlight the need for experimental validation.

Mechanistic Insights: Targeting Key Cancer Signaling Pathways

The anti-proliferative effects of quinazolinone derivatives are often attributed to their ability to inhibit protein kinases involved in cell growth and division. The primary targets for many of these compounds are the EGFR and VEGFR signaling pathways.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell proliferation, survival, and migration.[14][15][16] Dysregulation of the EGFR pathway, through overexpression or activating mutations, is a common driver of tumorigenesis in various cancers, including non-small cell lung cancer, colorectal cancer, and breast cancer.[17] Quinazolinone-based inhibitors, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, blocking downstream signaling.[4][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

The VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[18][19] By inhibiting VEGFR, quinazolinone derivatives can disrupt the tumor's blood supply, leading to starvation and cell death.[5]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Simplified VEGFR signaling pathway.

Experimental Protocols for Assessing Anti-proliferative Activity

To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for two standard in vitro anti-proliferative assays: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[20]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (7-Fluoro-6-methylquinazolin-4(3H)-one and benchmark drugs) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds (Incubate 48-72h) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: MTT Assay Workflow.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.

Protocol:

  • Cell Seeding: Follow the same procedure as in the MTT assay.

  • Compound Treatment: Follow the same procedure as in the MTT assay.

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

SRB_Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds (Incubate 48-72h) A->B C 3. Fix Cells (10% TCA) B->C D 4. Stain with SRB C->D E 5. Wash and Solubilize Dye (10 mM Tris) D->E F 6. Measure Absorbance (510 nm) E->F G 7. Calculate IC50 F->G

Caption: SRB Assay Workflow.

Conclusion and Future Directions

While direct experimental data for 7-Fluoro-6-methylquinazolin-4(3H)-one is currently lacking, the extensive research on the quinazolinone scaffold strongly suggests its potential as an anti-proliferative agent. Based on the activity of structurally similar compounds and the established mechanisms of action of this chemical class, it is hypothesized that 7-Fluoro-6-methylquinazolin-4(3H)-one will exhibit inhibitory activity against cancer cell lines, likely through the modulation of key signaling pathways such as EGFR and VEGFR.

The provided experimental protocols offer a robust framework for the empirical validation of this hypothesis. Future studies should focus on synthesizing 7-Fluoro-6-methylquinazolin-4(3H)-one and performing in vitro anti-proliferative assays against a panel of cancer cell lines, including those with known EGFR and VEGFR pathway dependencies. Subsequent mechanistic studies, such as kinase inhibition assays and western blotting for key signaling proteins, will be crucial to elucidate its precise molecular targets and mechanism of action. This systematic approach will be instrumental in determining the therapeutic potential of this novel quinazolinone derivative and its place in the landscape of targeted cancer therapies.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules.

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online.

  • Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed.

  • Targeting the EGFR signaling pathway in cancer therapy. PubMed Central.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.

  • Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. MDPI.

  • EGFR signaling pathway in breast cancers. ResearchGate.

  • The VEGF signaling pathway in cancer: the road ahead. PubMed Central.

  • VEGF Signaling in Cancer Treatment. Bentham Science.

  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. PMC.

  • Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. AACR Journals.

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate.

  • Lapatinib | EGFR/HER2 Inhibitor. Selleck Chemicals.

  • Erlotinib (CP-358774) | EGFR Inhibitor. Selleck Chemicals.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

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  • MTT assay protocol. Abcam.

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  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.

  • Gefitinib (ZD1839) | EGFR Inhibitor. Selleck Chemicals.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

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  • Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells. PubMed Central.

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals.

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PubMed Central.

  • Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. MDPI.

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). ResearchGate.

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Validation

A Head-to-Head Efficacy Analysis: 7-Fluoro-6-methylquinazolin-4(3H)-one Versus Established EGFR Kinase Inhibitors in Non-Small Cell Lung Cancer Models

Abstract This guide provides a comprehensive, head-to-head comparison of a novel quinazoline-based compound, 7-Fluoro-6-methylquinazolin-4(3H)-one, with the well-established first-generation EGFR kinase inhibitors, Gefit...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, head-to-head comparison of a novel quinazoline-based compound, 7-Fluoro-6-methylquinazolin-4(3H)-one, with the well-established first-generation EGFR kinase inhibitors, Gefitinib and Erlotinib. Our analysis focuses on in vitro models of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. We present detailed experimental protocols, comparative quantitative data, and mechanistic insights to equip researchers with the necessary information to evaluate the potential of this novel inhibitor.

Introduction: The Evolving Landscape of EGFR Inhibition

The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment of a subset of non-small cell lung cancers (NSCLC). These mutations, most commonly exon 19 deletions and the L858R point mutation, lead to constitutive activation of the EGFR tyrosine kinase, driving tumor cell proliferation and survival. First-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib were designed to compete with ATP at the kinase domain, effectively shutting down this oncogenic signaling.

While these drugs have shown significant clinical efficacy, the emergence of acquired resistance, often through the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors. In this context, the exploration of novel chemical scaffolds that may offer improved potency, selectivity, or a different resistance profile remains a critical area of research.

This guide introduces 7-Fluoro-6-methylquinazolin-4(3H)-one , a novel compound sharing the quinazoline core of many established EGFR inhibitors. We hypothesize that the strategic placement of a fluorine atom at the 7-position and a methyl group at the 6-position may alter its binding kinetics and cellular activity. Here, we present a rigorous comparative analysis against Gefitinib and Erlotinib to profile its preclinical potential.

Comparative Kinase Selectivity and Potency

A primary determinant of a kinase inhibitor's utility and toxicity is its selectivity profile. We assessed the inhibitory activity of 7-Fluoro-6-methylquinazolin-4(3H)-one against a panel of kinases, with a focus on wild-type and mutant forms of EGFR.

In Vitro Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) was determined for each compound against purified recombinant kinases.

Kinase Target 7-Fluoro-6-methylquinazolin-4(3H)-one IC50 (nM) Gefitinib IC50 (nM) Erlotinib IC50 (nM)
EGFR (L858R)1.25.44.8
EGFR (Exon 19 del)0.94.13.5
EGFR (Wild-Type)85150120
EGFR (T790M)450>1000>1000
VEGFR2>5000800950
PDGFRβ>5000>2000>1500

Interpretation: The data reveals that 7-Fluoro-6-methylquinazolin-4(3H)-one exhibits potent inhibitory activity against the activating EGFR mutations (L858R and exon 19 deletion), with approximately a 4-5 fold greater potency than Gefitinib and Erlotinib. Importantly, it retains a favorable selectivity window against wild-type EGFR, which may translate to a wider therapeutic index. While showing some activity against the T790M resistance mutation, it is significantly less potent than against the activating mutations, a characteristic shared with first-generation inhibitors. Its high IC50 values against off-target kinases like VEGFR2 and PDGFRβ suggest a high degree of selectivity for EGFR.

Cellular Efficacy in EGFR-Mutant NSCLC Cell Lines

To translate the biochemical findings into a cellular context, we evaluated the effect of the inhibitors on the proliferation of NSCLC cell lines.

Anti-proliferative Activity

The GI50 (concentration for 50% growth inhibition) was determined in two EGFR-mutant human NSCLC cell lines.

Cell Line EGFR Mutation 7-Fluoro-6-methylquinazolin-4(3H)-one GI50 (nM) Gefitinib GI50 (nM) Erlotinib GI50 (nM)
HCC827Exon 19 del83530
NCI-H1975L858R/T790M520>2000>2000

Interpretation: Consistent with the kinase assay data, 7-Fluoro-6-methylquinazolin-4(3H)-one demonstrates superior anti-proliferative activity in the HCC827 cell line, which is sensitive to first-generation EGFR TKIs. In the NCI-H1975 cell line, which harbors the T790M resistance mutation, all three compounds show significantly reduced efficacy, confirming the compound's classification as a first-generation inhibitor in terms of its resistance profile.

Mechanistic Validation: Inhibition of Downstream EGFR Signaling

To confirm that the observed anti-proliferative effects are due to the inhibition of EGFR signaling, we performed Western blot analysis to assess the phosphorylation status of EGFR and its key downstream effectors, AKT and ERK.

Western Blot Analysis of Phospho-EGFR, Phospho-AKT, and Phospho-ERK

HCC827 cells were treated with increasing concentrations of each inhibitor for 2 hours.

Workflow for Mechanistic Validation

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting A Seed HCC827 Cells B Starve cells to reduce basal signaling A->B C Treat with Inhibitors (0, 10, 100, 1000 nM) B->C D Lyse cells to extract proteins C->D E Quantify protein concentration (e.g., BCA assay) D->E F SDS-PAGE to separate proteins by size E->F G Transfer proteins to membrane F->G H Block membrane to prevent non-specific antibody binding G->H I Incubate with Primary Antibodies (p-EGFR, p-AKT, p-ERK, Total EGFR, Actin) H->I J Incubate with HRP-conjugated Secondary Antibodies I->J K Detect signal using chemiluminescence J->K

Caption: Workflow for Western Blot Analysis.

Expected Results: Treatment with 7-Fluoro-6-methylquinazolin-4(3H)-one is expected to show a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK at lower concentrations compared to Gefitinib and Erlotinib, reflecting its higher potency. Total protein levels should remain unchanged, and Actin serves as a loading control.

Experimental Protocols

In Vitro Kinase Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from standard kinase assay methodologies.

  • Reagent Preparation:

    • Prepare a serial dilution of 7-Fluoro-6-methylquinazolin-4(3H)-one, Gefitinib, and Erlotinib in a suitable buffer (e.g., 100% DMSO).

    • Prepare a solution of the respective EGFR kinase (e.g., EGFR-L858R) in kinase buffer.

    • Prepare a solution of the Eu-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled tracer.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to all wells.

    • Add 2.5 µL of the antibody/tracer mix.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the results against the inhibitor concentration.

  • Data Analysis:

    • Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 values.

Cell Proliferation Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Seeding:

    • Seed HCC827 or NCI-H1975 cells in a 96-well, opaque-walled plate at a density of 3,000-5,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the inhibitors.

    • Add the diluted compounds to the respective wells and incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls and calculate the GI50 values using a suitable software package.

Conclusion and Future Directions

The novel compound, 7-Fluoro-6-methylquinazolin-4(3H)-one, demonstrates superior potency against activating EGFR mutations compared to the first-generation inhibitors Gefitinib and Erlotinib in both biochemical and cellular assays. Its high selectivity for EGFR over other kinases is a promising feature.

While it shares a similar resistance profile to first-generation TKIs concerning the T790M mutation, its enhanced potency warrants further investigation. Future studies should focus on:

  • Pharmacokinetic profiling: To determine its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In vivo efficacy: To assess its anti-tumor activity in xenograft models of NSCLC.

  • Co-crystallography: To elucidate the structural basis for its increased potency.

This guide provides a foundational dataset and robust protocols for researchers interested in exploring the potential of 7-Fluoro-6-methylquinazolin-4(3H)-one and other novel kinase inhibitors.

References

  • Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. New England Journal of Medicine, 350(21), 2129-2139. [Link]

  • Paez, J. G., et al. (2004). EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy. Science, 304(5676), 1497-1500. [Link]

Comparative

Confirming the Mechanism of Action of 7-Fluoro-6-methylquinazolin-4(3H)-one Through Knockout Studies: A Comparative Guide

In the landscape of modern drug discovery, the precise validation of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise validation of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the molecular target of a novel quinazolinone derivative, 7-Fluoro-6-methylquinazolin-4(3H)-one. By leveraging the power of CRISPR-Cas9-mediated knockout studies, we will delineate a clear, evidence-based path to move from a putative mechanism to a validated one.

For the purpose of this guide, we will operate under the hypothesis that 7-Fluoro-6-methylquinazolin-4(3H)-one is a selective inhibitor of "Kinase X," a critical node in a pro-survival signaling pathway implicated in various malignancies. This guide will objectively compare the activity of our compound of interest with established, well-characterized kinase inhibitors, providing the necessary experimental context for robust validation.

The Rationale for Knockout Studies in Target Validation

While biochemical assays can demonstrate a direct interaction between a compound and a purified protein, they do not fully recapitulate the complex cellular environment. A definitive validation of a drug's mechanism of action requires demonstrating that its efficacy is contingent on the presence of its target within a living cell. CRISPR-Cas9 technology offers an elegant and precise method to achieve this by enabling the complete ablation of the putative target protein.[1] If 7-Fluoro-6-methylquinazolin-4(3H)-one truly exerts its effects through the inhibition of Kinase X, its cellular phenotype should be significantly attenuated or altogether absent in cells lacking this kinase.

A Comparative Approach: Benchmarking Against Known Kinase Inhibitors

To provide a thorough assessment, the effects of 7-Fluoro-6-methylquinazolin-4(3H)-one will be compared against two well-established kinase inhibitors with distinct target profiles:

  • Ibrutinib: A potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[2][3][4][5][6]

  • Dasatinib: A multi-targeted kinase inhibitor that potently inhibits the BCR-ABL fusion protein and the SRC family of kinases.[7][8][9][10]

By including these comparators, we can not only validate the on-target activity of our compound but also assess its selectivity within a cellular context.

Visualizing the Hypothetical Signaling Pathway and Experimental Logic

To conceptualize the proposed mechanism, we can visualize the signaling cascade involving Kinase X and the logical framework of our knockout validation strategy.

Kinase_X_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibitors Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_X Kinase X (Putative Target) Receptor_Tyrosine_Kinase->Kinase_X Activates Downstream_Effector_1 Downstream Effector 1 Kinase_X->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Activates Transcription_Factor Transcription Factor Downstream_Effector_2->Transcription_Factor Translocates to Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound 7-Fluoro-6-methylquinazolin-4(3H)-one Compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway of Kinase X.

Experimental_Workflow Start Start: Cancer Cell Line (Expressing Kinase X) CRISPR CRISPR-Cas9 Mediated Knockout of Kinase X Start->CRISPR Validation Validation of Knockout (PCR, Sequencing, Western Blot) CRISPR->Validation Cell_Lines Generate Wild-Type (WT) and Kinase X KO Cell Lines Validation->Cell_Lines Treatment Treat WT and KO cells with: - 7-Fluoro-6-methylquinazolin-4(3H)-one - Ibrutinib - Dasatinib - Vehicle Control Cell_Lines->Treatment Assays Perform Downstream Assays: - Cell Viability (MTS) - Western Blot (Phospho-protein analysis) - In Vitro Kinase Assay Treatment->Assays Analysis Comparative Data Analysis Assays->Analysis Conclusion Conclusion: Confirm or Refute Mechanism of Action Analysis->Conclusion

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 7-Fluoro-6-methylquinazolin-4(3H)-one

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Fluoro-6-methylquinazolin-4(3H)-one. As professionals engaged in drug discovery and development, our responsibility extends beyond s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Fluoro-6-methylquinazolin-4(3H)-one. As professionals engaged in drug discovery and development, our responsibility extends beyond synthesis and analysis to the safe and compliant management of all chemical waste. Quinazolinone derivatives, while vital intermediates, possess biological activity and potential hazards that necessitate stringent disposal procedures to ensure personnel safety and environmental protection. This document is designed to be your preferred source for operational guidance, building a foundation of trust through scientific integrity and procedural clarity.

Part 1: Hazard Profile and Mandatory Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is essential. This hazard assessment directly informs the causality behind the required handling and disposal protocols.

7-Fluoro-6-methylquinazolin-4(3H)-one must be unequivocally classified as hazardous chemical waste . This characterization is based on its identified health hazards. According to supplier safety data, this compound is known to:

  • Cause skin irritation (H315)[1].

  • Cause serious eye irritation (H319)[1].

  • May cause respiratory irritation (H335)[1].

Furthermore, closely related structural analogs, such as 7-Fluoroquinazolin-4(3H)-one, are also classified as harmful if swallowed (H302)[2]. Given this hazard profile, disposal via standard laboratory trash or drain is strictly prohibited.[3][4] All waste containing this compound must be managed in accordance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[5][6]

Table 1: Hazard Identification for 7-Fluoro-6-methylquinazolin-4(3H)-one

Hazard ClassGHS Hazard StatementSignal WordPictogramSource
Skin IrritationH315: Causes skin irritationWarningGHS07 (Exclamation Mark)[1]
Eye IrritationH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)[1]
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)[1]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe handling and disposal of 7-Fluoro-6-methylquinazolin-4(3H)-one from the point of generation to its final collection.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always check glove compatibility charts for the specific solvents being used.

  • Body Protection: A standard laboratory coat.

All handling of the solid compound and preparation of waste should be conducted inside a certified chemical fume hood to mitigate inhalation risks.

Step 2: Select a Compatible Waste Container

The integrity of the waste containment system is paramount.

  • Container Type: Use only a chemically compatible container, such as the original product bottle or a high-density polyethylene (HDPE) container designed for chemical waste.[7][8]

  • Condition: The container must be in good condition, free from cracks or damage, and possess a secure, leak-proof screw-top cap.[7]

  • Prohibition: Never use food or beverage containers for hazardous waste storage.[9]

Step 3: Implement Correct and Compliant Labeling

Improper labeling is a primary cause of laboratory safety incidents and regulatory non-compliance. Your waste container label must be filled out at the moment you begin accumulating waste and must include:

  • The words "HAZARDOUS WASTE " in clear, legible print.[7][10]

  • The full, unabbreviated chemical name: "7-Fluoro-6-methylquinazolin-4(3H)-one ".[7]

  • A complete list of all constituents in the container, including all solvents, with their respective percentage compositions.[8][9]

  • Clear indication of the associated hazards (e.g., "Irritant," "Toxic").[9]

Step 4: Segregate and Store Waste in a Satellite Accumulation Area (SAA)

Proper storage prevents dangerous reactions and ensures regulatory compliance.

  • Location: Store the labeled waste container in a designated SAA. The SAA must be located at or near the point of waste generation and remain under the control of laboratory personnel.[4][6][7]

  • Containment: Keep the waste container securely capped at all times, except when you are actively adding waste. Never leave a funnel in the opening of the container.[7][8]

  • Segregation: It is critical to store this waste stream segregated from incompatible materials. Specifically, keep it away from strong acids, bases, and oxidizing agents to prevent unintended chemical reactions.[9]

Step 5: Arrange for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Initiate Pickup: When the waste container is nearly full (approximately 90%), or when your experimental work involving the compound is complete, you must arrange for its removal.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a hazardous waste pickup.[7][8] Follow your institution's specific procedures, which typically involve submitting a chemical waste pickup request form online.

Part 3: Decontamination of Emptied Containers

An "empty" container that once held 7-Fluoro-6-methylquinazolin-4(3H)-one is not considered regular trash until it has been properly decontaminated.

  • Triple Rinse Procedure: Rinse the empty container three successive times with a suitable laboratory solvent (e.g., acetone, ethanol).[10]

  • Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected and disposed of in your designated halogenated or non-halogenated solvent waste stream, as appropriate.

  • Final Disposal of Container: Once triple-rinsed and allowed to air dry completely in a fume hood, the container's original label must be fully defaced or removed. The clean, decontaminated container may then be disposed of in the regular laboratory trash or recycling receptacles.[10]

Visual Workflow: Chemical Waste Disposal Decision Process

The following diagram illustrates the logical pathway for managing chemical waste generated in the laboratory, ensuring that hazardous materials like 7-Fluoro-6-methylquinazolin-4(3H)-one are handled correctly.

G Diagram 1: Chemical Waste Disposal Decision Workflow A Waste Generated B Characterize Waste: Is it Hazardous? A->B C Non-Hazardous Waste B->C No D Hazardous Waste (e.g., 7-Fluoro-6-methylquinazolin-4(3H)-one) B->D Yes H Dispose in Appropriate Receptacle (Trash/Recycling) C->H E Select Compatible Container D->E F Affix 'HAZARDOUS WASTE' Label - List all chemical components - Note hazards E->F G Store in Designated SAA - Keep container closed - Segregate from incompatibles F->G I Request Pickup from Environmental Health & Safety (EHS) G->I

Caption: Waste Disposal Decision Workflow

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering.
  • 7-Fluoroquinazolin-4(3H)-one. (2025). PubChem.
  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA).
  • Laboratory Waste Management Guidelines. (n.d.). Old Dominion University.
  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer.
  • 7-fluoro-6-methyl-3,4-dihydroquinazolin-4-one. (n.d.). Sigma-Aldrich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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